Methyl 6-methoxybenzofuran-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWDPIQGBIWAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203910 | |
| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |
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Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55364-67-5 | |
| Record name | 2-Benzofurancarboxylic acid, 6-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55364-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055364675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-methoxybenzofuran-2-carboxylate (CAS No: 55364-67-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-methoxybenzofuran-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its benzofuran core, adorned with a methoxy group and a methyl ester, presents a unique scaffold for the development of complex molecular architectures, most notably as a key intermediate in the synthesis of targeted cancer therapeutics like Fruquintinib. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and applications, with a focus on the underlying chemical principles and practical experimental methodologies.
Introduction: The Significance of a Versatile Benzofuran Scaffold
Benzofurans are a class of heterocyclic compounds that are constituents of many natural products and pharmacologically active molecules.[1] The inherent biological activities associated with the benzofuran nucleus, including antitumor, antimicrobial, and anti-inflammatory properties, have established it as a "privileged scaffold" in drug discovery.[2] this compound, with its specific substitution pattern, offers reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of diverse derivatives.[2] Its role as a crucial intermediate in the production of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy, underscores its importance in the pharmaceutical industry.[2]
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a two-step process: the formation of the benzofuran-2-carboxylic acid core followed by esterification.
Synthesis of 6-methoxy-benzofuran-2-carboxylic acid
A common and effective method for the synthesis of the precursor, 6-methoxy-benzofuran-2-carboxylic acid, involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an alpha-halo ester followed by hydrolysis.[3]
Mechanism: The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromomalonate in the presence of a base like potassium carbonate. This is followed by an intramolecular condensation and subsequent hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Synthesis workflow for 6-methoxy-benzofuran-2-carboxylic acid.
Esterification to this compound
The carboxylic acid is then converted to its methyl ester. A standard method for this transformation is Fischer-Speier esterification or reaction with a methylating agent.[2][4]
Mechanism: In a common laboratory procedure, the carboxylic acid is treated with a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent like acetone. The carboxylate anion, formed in situ, acts as a nucleophile, attacking the methyl group of the dimethyl sulfate to yield the methyl ester.
Caption: Esterification to yield the final product.
Physicochemical and Spectral Data
Accurate characterization of this compound is crucial for its use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 55364-67-5 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| Appearance | Off-white to white crystalline powder | --- |
| Melting Point | 94.2-95.2 °C | Vendor Data |
| Boiling Point | 301.4±22.0 °C (Predicted) | Vendor Data |
| Density | 1.225±0.06 g/cm³ (Predicted) | Vendor Data |
| LogP | 2.31 | [1] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the methoxy protons, the methyl ester protons, and the aromatic protons on the benzofuran ring system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Expected signals would correspond to the carbons of the methoxy group, the methyl ester, the aromatic and furan rings, and the carboxyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (206.19).
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of Fruquintinib
Fruquintinib is an oral, potent, and highly selective small-molecule inhibitor of VEGFR-1, -2, and -3, which has been approved for the treatment of metastatic colorectal cancer.[2] The synthesis of Fruquintinib relies on the elaboration of the benzofuran core, for which this compound serves as a crucial starting material. The methoxy group is a precursor to the hydroxyl group which is essential for the final coupling step in the synthesis of the drug.
Experimental Protocols
The following are representative protocols for the synthesis of this compound.
Protocol for the Synthesis of 6-methoxy-benzofuran-2-carboxylic acid[3]
-
Reaction Setup: In a three-necked flask, combine 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).
-
Reaction: Reflux the mixture for 6 hours.
-
Hydrolysis: After cooling, add a methanolic solution of potassium hydroxide to hydrolyze the ester.
-
Workup: Once hydrolysis is complete, pour the reaction mixture into an aqueous hydrochloric acid solution.
-
Isolation: Filter the resulting precipitate to obtain 6-methoxy-benzofuran-2-carboxylic acid. The product has a reported melting point of 208-211 °C.
Protocol for the Methyl Esterification[4]
-
Reaction Setup: In a suitable flask, dissolve the 6-methoxy-benzofuran-2-carboxylic acid (0.02 mol) in acetone.
-
Reagents: Add potassium carbonate (0.1 mol) and dimethyl sulfate (0.02 mol) to the solution.
-
Reaction: Reflux the mixture for 48 hours.
-
Workup: Monitor the reaction by TLC. Once complete, filter the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (eluent: chloroform or chloroform:methanol mixtures) to yield this compound.
Safety and Handling
While a specific safety data sheet for this compound is not universally available, data for structurally related compounds such as 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid suggests that it should be handled with care.[6]
-
General Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
GHS Hazard Statements for Related Compounds:
-
H302: Harmful if swallowed.[6]
-
-
GHS Precautionary Statements for Related Compounds:
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in the synthesis of bioactive molecules. Its straightforward synthesis from readily available starting materials and its utility as a versatile intermediate make it a valuable tool in the arsenal of the synthetic chemist. The continued exploration of its chemistry will undoubtedly lead to the discovery of new and important applications in drug development and beyond.
References
-
PrepChem.com. Synthesis of 6-methoxy-benzofuran-2-carboxylic acid. [Link]
-
PubChem. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. [Link]
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.
-
SIELC Technologies. Methyl 6-methoxy-2-benzofurancarboxylate. [Link]
Sources
- 1. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid(10410-29-4) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of Methyl 6-methoxybenzofuran-2-carboxylate
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and natural products.[1][2] Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, make them a focal point in medicinal chemistry and drug development.[1][2][3] Accurate and unambiguous structure elucidation is the cornerstone of synthesizing novel benzofuran-based therapeutic agents, ensuring both efficacy and safety. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to determine and verify the structure of a key synthetic intermediate: methyl 6-methoxybenzofuran-2-carboxylate.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each experimental choice. By integrating data from multiple spectroscopic techniques, we will build a complete and validated structural picture of the target molecule.
Molecular Identity
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₀O₄[4]
-
Molecular Weight: 206.198 g/mol [4]
-
CAS Number: 55364-67-5[4]
Experimental Design and Rationale
The structure elucidation of an organic molecule is a puzzle solved by assembling pieces of information from various analytical techniques. The choice of methods is dictated by the functional groups anticipated in the structure. For this compound, the name itself suggests the presence of a benzofuran core, a methoxy group, and a methyl ester. Our experimental strategy is therefore designed to confirm the presence and connectivity of these components.
Core Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Sample Preparation
For all solution-state NMR and MS analyses, the sample was dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.[5] For IR spectroscopy, the sample can be analyzed neat as a thin film on a salt plate or as a dispersion in a potassium bromide (KBr) pellet.
Spectroscopic Data Interpretation and Structure Assembly
Mass Spectrometry (MS)
The initial step in the structure elucidation is to confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Rationale: ESI is a soft ionization technique that typically results in the observation of the molecular ion peak, minimizing fragmentation and providing a clear indication of the molecular weight.
Data Summary:
| Ion | m/z (observed) | Interpretation |
| [M+H]⁺ | 207.0652 | Protonated molecule |
| [M+Na]⁺ | 229.0471 | Sodium adduct of the molecule |
| Calculated Exact Mass | 206.0579 | For C₁₁H₁₀O₄ |
The high-resolution mass spectrometry (HRMS) data provides an exact mass that corresponds to the molecular formula C₁₁H₁₀O₄, confirming the elemental composition of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present.
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the identification of key functional groups.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (from -OCH₃ and -COOCH₃) |
| ~1725-1735 | Strong | C=O stretch of the aromatic ester.[6][7] This is a key indicator of the carboxylate group. |
| ~1600, ~1480 | Medium | C=C stretching vibrations within the aromatic ring |
| ~1250 and ~1040 | Strong | Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).[8][9] |
| ~1100-1300 | Strong | C-O stretching of the ester group.[6] |
The IR spectrum confirms the presence of an aromatic system, an ester functional group, and an ether linkage, consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the detailed connectivity of the atoms in the molecule.
¹H NMR Spectroscopy
-
Rationale: ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Data Summary (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d, J ≈ 8.5 Hz | 1H | H-4 |
| ~7.4 | s | 1H | H-3 |
| ~7.1 | d, J ≈ 2.5 Hz | 1H | H-7 |
| ~6.9 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-5 |
| 3.92 | s | 3H | -COOCH₃ (ester) |
| 3.88 | s | 3H | Ar-OCH₃ (methoxy) |
The aromatic region shows signals for four protons on the benzene ring, and their splitting patterns are indicative of a 1,2,4-trisubstituted benzene ring. The singlets at 3.92 and 3.88 ppm correspond to the methyl protons of the ester and methoxy groups, respectively.
¹³C NMR Spectroscopy
-
Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.
Data Summary (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (ester) |
| ~158 | C-6 |
| ~150 | C-7a |
| ~145 | C-2 |
| ~125 | C-4 |
| ~118 | C-3a |
| ~115 | C-5 |
| ~112 | C-3 |
| ~95 | C-7 |
| 56.1 | Ar-OCH₃ |
| 52.3 | -COOCH₃ |
The ¹³C NMR spectrum shows 11 distinct carbon signals, consistent with the molecular formula. The downfield signal at ~160 ppm is characteristic of an ester carbonyl carbon. The signals at 56.1 and 52.3 ppm are assigned to the methoxy and ester methyl carbons, respectively.
2D NMR Spectroscopy: COSY, HSQC, and HMBC
-
Rationale: 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.
Key Correlations:
-
COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the proton at H-4 (~7.5 ppm) and H-5 (~6.9 ppm), confirming their adjacent positions on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For example, it would link the proton signal at ~7.5 ppm to the carbon signal at ~125 ppm (C-4).
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations and piecing together the molecular fragments.[10]
Visualizing HMBC Correlations:
Caption: Key HMBC correlations for structure elucidation.
Interpretation of Key HMBC Correlations:
-
The proton of the ester's methyl group (Me_ester) shows a correlation to the ester carbonyl carbon (COOCH₃), confirming the methyl ester functionality.
-
The proton of the methoxy group (Me_methoxy) shows a correlation to C-6, definitively placing the methoxy group at this position.
-
The furan proton H-3 shows correlations to C-2 and C-3a, establishing its position on the furan ring.
-
The aromatic proton H-4 shows correlations to C-3a and C-6, while H-7 correlates to C-5 and C-7a. These correlations, along with the COSY data, lock in the substitution pattern on the benzene ring.
Final Structure Confirmation
By integrating the data from MS, IR, and a full suite of NMR experiments, the structure of this compound is unequivocally confirmed.
Caption: Final elucidated structure.
Conclusion
The structural elucidation of this compound serves as a prime example of a systematic, multi-technique approach in modern analytical chemistry. Each method provides a unique and complementary piece of the structural puzzle. The congruence of data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments provides a self-validating system that confirms the proposed structure with a high degree of confidence. This rigorous characterization is an indispensable step in the synthesis and development of novel benzofuran-based compounds for scientific and pharmaceutical applications.
References
- Benchchem. Spectroscopic Analysis of Benzofurans.
- Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- Benchchem.
- Química Organica.org. IR spectrum: Ethers.
- YouTube.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- SIELC Technologies.
- OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- ResearchGate. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.
- Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Benchchem. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. myneni.princeton.edu [myneni.princeton.edu]
The Multifaceted Biological Activities of Methoxybenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Significance of Methoxybenzofurans in Medicinal Chemistry
The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Among its numerous derivatives, those bearing a methoxy substituent have garnered significant attention in the field of drug discovery. The presence and position of the methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of methoxybenzofuran derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed protocols for essential in vitro assays to facilitate the evaluation of these promising compounds.
Anticancer Activity: Targeting the Microtubule Cytoskeleton
Methoxybenzofuran derivatives have emerged as a potent class of anticancer agents, with many exhibiting significant cytotoxicity against a range of cancer cell lines.[2][3] A primary mechanism underlying their antitumor effect is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4][5]
Mechanism of Action: Disruption of Microtubule Dynamics
Several methoxybenzofuran derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of events that culminate in apoptotic cell death. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis.
A simplified representation of this signaling pathway is illustrated below:
Caption: Anticancer mechanism of methoxybenzofuran derivatives.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed that the position and number of methoxy groups on the benzofuran ring and associated phenyl moieties are crucial for anticancer activity. For instance, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, the presence of a methoxy group at the C-6 position of the benzofuran ring was found to contribute to maximal activity.[4] The addition of a methyl group at the C-3 position has also been shown to increase potency.[5]
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of methoxybenzofuran derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzoylbenzofuran | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various cancer cell lines | Nanomolar range | [5] |
| Benzofuran-piperazine hybrid | 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-N,N-dimethylpiperidin-4-amine | Head and neck (SQ20B) | 0.46 | [6][7] |
| Halogenated Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | 3.5, 3.8 | [8] |
| 3-Amidobenzofuran | Derivative 6g | MDA-MB-231 (Breast) | 3.01 | [9] |
Experimental Protocols
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the methoxybenzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Monitoring: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm or fluorescence over time.
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50%.[4]
Neuroprotective Activity: Combating Excitotoxicity and Oxidative Stress
Several methoxybenzofuran derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[10][11][12] Their mechanisms of action often involve the mitigation of glutamate-induced excitotoxicity and the reduction of oxidative stress.
Mechanisms of Neuroprotection
-
Anti-excitotoxic Effects: Overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx, triggering a cascade of neurotoxic events. Some methoxybenzofuran derivatives have been shown to protect neurons from NMDA-induced excitotoxicity.[10][11][12]
-
Antioxidant Activity: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage in many neurodegenerative disorders. Methoxybenzofurans can exert neuroprotective effects by scavenging free radicals and reducing lipid peroxidation.[10][11][12]
The interplay of these neuroprotective mechanisms is depicted below:
Caption: Anti-inflammatory mechanism of methoxybenzofuran derivatives.
Notable Anti-inflammatory Methoxybenzofuran Derivatives
A novel benzofuran derivative, DK-1014, has been shown to attenuate lung inflammation by blocking the MAPK/AP-1 and AKT/mTOR signaling pathways. [13][14]Another study on a piperazine/benzofuran hybrid, compound 5d, demonstrated its ability to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. [15]
Experimental Protocols
This assay quantifies the production of NO by measuring its stable end-product, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of the solution is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with methoxybenzofuran derivatives for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. [1][16][17][18]
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants. [19][20][21] Principle: This is a sandwich ELISA where a capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration from the standard curve.
Antimicrobial Activity: A Promising Frontier
Benzofuran derivatives, including those with methoxy substitutions, have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. [7][12]
Antibacterial and Antifungal Spectrum
Methoxybenzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, some benzofuran derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). [20]
| Compound Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzofuran-3(2H)-one based 1,3-thiazoles | Staphylococcus aureus | 7.81 | [22] |
| Candida spp. | 0.24 - 15.62 | [22] | |
| 2-Salicyloylbenzofurans | Staphylococcus aureus (MRSA) | 0.12 - 0.14 (mM) | [18] |
| Aza-benzofurans | Salmonella typhimurium | 12.5 | |
| Escherichia coli | 25 | ||
| Staphylococcus aureus | 12.5 | ||
| Oxa-benzofurans | Penicillium italicum | 12.5 |
| | Colletotrichum musae | 12.5 - 25 | |
Potential Mechanisms of Antimicrobial Action
The exact mechanisms of antimicrobial action for many methoxybenzofuran derivatives are still under investigation. However, proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran core may facilitate its insertion into the microbial cell membrane, leading to increased permeability and cell lysis.
-
Inhibition of Essential Enzymes: These compounds may inhibit key microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Interference with DNA/RNA Synthesis: Some derivatives may interact with microbial DNA or RNA, inhibiting replication and transcription.
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.
Step-by-Step Methodology (Broth Microdilution):
-
Compound Preparation: Prepare two-fold serial dilutions of the methoxybenzofuran derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
Methoxybenzofuran derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties make them attractive candidates for further drug development. The insights into their mechanisms of action and structure-activity relationships provided in this guide offer a solid foundation for the rational design of new and more effective therapeutic agents. The detailed experimental protocols included herein will aid researchers in the systematic evaluation of these compounds. Future research should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, as well as on elucidating their precise molecular targets to further refine their therapeutic applications.
References
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Hamel, E. (2008). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(15), 7271-7291. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Hamel, E. (2008). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of medicinal chemistry, 51(24), 7848–7852. [Link]
-
Kowalski, J., Marciniak, M., Czyz, M., & Janecka, A. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3291. [Link]
-
Innoprot. Excitotoxicity in vitro assay. [Link]
-
Lee, J. H., Jeong, S. M., Lee, J. H., Kim, D. H., & Kim, B. K. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of pharmacal research, 38(5), 756–766. [Link]
-
Lee, J. H., Jeong, S. M., Lee, J. H., Kim, D. H., & Kim, B. K. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of pharmacal research, 38(5), 756–766. [Link]
-
Lee, J. H., Jeong, S. M., Lee, J. H., Kim, D. H., & Kim, B. K. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of pharmacal research, 38(5), 756–766. [Link]
-
Bio-protocol. Cell Treatment and ELISA Assay for IL-6 and TNF-α. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. [Link]
-
Abbas, A. A., & Dawood, K. M. (2022). Benzofuran: an emerging scaffold for antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1405-1424. [Link]
-
Burroughs, S. L., Kal-Kabab, J. R., & Yoo, S. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 57(1), 2.22. 1–2.22. 12. [Link]
-
Abbas, A. A., & Dawood, K. M. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. RSC medicinal chemistry, 13(8), 923-942. [Link]
-
Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(38), 34629–34689. [Link]
-
Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(8), 3526–3530. [Link]
-
Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules, 15(7), 4737–4749. [Link]
-
NeuroProof. Glutamate Excitotoxicity Assay. [Link]
-
Kuran, B., Uslu, H., Coban, T., & Miss-Podhajna, I. (2020). Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles. Molecules, 25(18), 4236. [Link]
-
Al-Sultani, K. H. K. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]
-
Le, T. V., Nguyen, T. T. H., Nguyen, T. H., Nguyen, H. T., & Le, T. H. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Journal of chemistry, 2017, 1–8. [Link]
-
Zhao, P., Rao, J., Liu, K., Zhou, Y., & Li, J. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic chemistry, 102, 104076. [Link]
-
Inuki, S., Koyama, M., Iwata, H., Ohori, M., Kuno, M., & Okuno, Y. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of medicinal chemistry, 65(15), 10459–10476. [Link]
-
Sato, M., Tanaka, H., Oh-Uchi, T., Fukai, T., Etoh, H., & Yamaguchi, R. (2009). Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. Letters in applied microbiology, 48(4), 437–441. [Link]
-
Kossakowski, J., Krawiecka, M., & Cieslak, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
-
Zhang, Y., Li, Y., Wang, Y., Zhang, J., & She, Z. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of fungi, 8(7), 708. [Link]
-
Bellotti, M. G., Dubini, F., Riviera, L., & Pestellini, V. (1991). Antifungal activity of two benzofuran-imidazoles in different experimental conditions. The Journal of chemotherapy, 3(5), 295–304. [Link]
-
Riscoe, M. K., & Del-Poeta, M. (2007). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Bioorganic & medicinal chemistry letters, 17(15), 4253–4257. [Link]
-
Abbas, A. A., & Dawood, K. M. (2013). Benzofuran derivatives: A patent review. Expert opinion on therapeutic patents, 23(12), 1633–1655. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
-
Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. [Link]
-
Hernandez-Perez, T., Perez-Hernandez, N., Ortiz-Renteria, M., Garcia-Alcocer, G., Villeda-Hernandez, J., & Sanchez-Mendoza, M. E. (2020). Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. International journal of molecular sciences, 21(14), 4851. [Link]
-
National Center for Biotechnology Information. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
Kowalski, J., Marciniak, M., Czyz, M., & Janecka, A. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3291. [Link]
-
Xu, X., Kwon, O. K., Shin, I. S., Mali, J. R., Harmalkar, D. S., Lim, Y., ... & Lee, K. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific reports, 9(1), 1-13. [Link]
-
Xu, X., Kwon, O. K., Shin, I. S., Mali, J. R., Harmalkar, D. S., Lim, Y., ... & Lee, K. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific reports, 9(1), 1-13. [Link]
-
Zhang, Y., Li, Y., Wang, Y., Zhang, J., & She, Z. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of fungi, 8(7), 708. [Link]
-
Zhou, Z. Y., Sun, L. Q., Han, X. Y., Wang, Y. J., Xie, Z. S., Xue, S. T., & Li, Z. R. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of medicinal chemistry, 66(3), 1742–1760. [Link]
-
Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of Benzofuran Compounds
Foreword: The Enduring Relevance of Natural Products in Modern Drug Discovery
In an era dominated by high-throughput screening and combinatorial chemistry, the intricate scaffolds synthesized by nature remain a cornerstone of drug discovery and development. Among these, the benzofuran nucleus, a heterocyclic compound composed of a fused benzene and furan ring, stands out for its widespread occurrence and remarkable diversity of biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the natural sources of benzofuran compounds. It is structured not as a rigid template, but as a narrative that follows the scientific journey from the organism to the molecule, elucidating the "why" behind the "how" in the exploration of these fascinating natural products. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the information presented is not only accurate but also contextually relevant for practical application in the laboratory.
I. The Ubiquity and Diversity of Benzofuran Scaffolds in Nature
Benzofuran and its derivatives are a significant class of naturally occurring heterocyclic compounds.[1] Their distribution spans across the plant kingdom and into the microbial world, showcasing a remarkable array of structural modifications and a correspondingly broad spectrum of biological activities.
A. Botanical Cornucopia: A Survey of Plant Families Producing Benzofurans
Higher plants are a primary reservoir of benzofuran diversity. Several plant families are particularly rich in these compounds, with the Asteraceae (sunflower family), Fabaceae (legume family), and Moraceae (mulberry family) being prominent examples.[2] Other families known to produce benzofurans include the Rutaceae, Liliaceae, and Cyperaceae.[3][4]
Table 1: Prominent Plant Families and Genera as Natural Sources of Benzofuran Compounds
| Family | Genus | Representative Compound(s) | Reference(s) |
| Asteraceae | Ageratina, Eupatorium | Dehydrotrienone, Euparin | [5],[6] |
| Fabaceae | Psoralea, Cicer | Psoralen, Cicerfuran | [3],[7] |
| Moraceae | Morus | Moracin D, Mulberrofuran A | [2],[8] |
| Rutaceae | Citrus, Ruta | Bergapten, Xanthotoxin | [3] |
| Zanthoxylum | Zanthoxylum | Ailanthoidol | [3] |
The structural diversity within these plant-derived benzofurans is vast, ranging from simple substituted benzofurans to complex polycyclic structures such as furocoumarins and pterocarpans. This structural variety is a direct consequence of the intricate biosynthetic machinery evolved within these plants, often as a response to environmental pressures.
B. Microbial Factories: Fungal and Bacterial Sources of Benzofurans
While plants are a major source, the microbial kingdom, particularly fungi, also contributes to the rich chemistry of natural benzofurans.[9] Endophytic fungi, which reside within plant tissues, are a promising and relatively untapped source of novel benzofuran derivatives. For instance, species of Penicillium and Aspergillus isolated from marine and terrestrial environments have been shown to produce benzofurans with significant antimicrobial and anti-inflammatory activities.[7][10] Bacteria, though less commonly reported as benzofuran producers, are also a source of these compounds.[11] The discovery of benzofurans from microbial sources is significant as fermentation offers a scalable and sustainable alternative to the often low-yielding extraction from plant materials.
II. The Blueprint of Nature: Biosynthesis of Benzofuran Compounds
Understanding the biosynthetic pathways of natural products is paramount for their targeted discovery, yield enhancement through metabolic engineering, and the generation of novel derivatives. The benzofuran core is not formed through a single, conserved pathway but rather arises from the convergence of several major metabolic routes, primarily the shikimate, phenylpropanoid, and polyketide pathways.
A. The Phenylpropanoid and Shikimate Pathway: A Gateway to Furocoumarins and 2-Arylbenzofurans
A significant number of plant-derived benzofurans, particularly the well-known furocoumarins like psoralen and angelicin, originate from the shikimate and phenylpropanoid pathways.[3] The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.
Figure 2: A typical workflow for the isolation and purification of benzofuran compounds.
Protocol 3: Purification by Column and High-Performance Liquid Chromatography (HPLC)
-
Initial Fractionation by Column Chromatography:
-
The crude extract is subjected to column chromatography over silica gel or Sephadex LH-20.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
-
Final Purification by HPLC:
-
Fractions enriched in the target benzofurans are further purified by preparative HPLC.
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
The elution can be isocratic or a gradient. The effluent is monitored by a UV detector at a wavelength where the benzofuran chromophore absorbs (typically around 254 nm and 320 nm).
-
The peak corresponding to the pure compound is collected, and the solvent is evaporated.
-
C. Characterization: Elucidating the Structure
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns in MS/MS experiments can give clues about the compound's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for elucidating the complete structure of a molecule, including the connectivity of atoms and their stereochemistry.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore of the molecule, which is characteristic of the benzofuran ring system.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.
Table 3: Typical Spectroscopic Data for the Benzofuran Nucleus
| Technique | Observation |
| ¹H NMR | Aromatic protons typically resonate between δ 7.0 and 8.0 ppm. Protons on the furan ring appear in the range of δ 6.5-7.5 ppm. |
| ¹³C NMR | Aromatic carbons resonate between δ 110 and 160 ppm. Carbons of the furan ring appear in the range of δ 100-150 ppm. |
| UV-Vis | Maxima of absorption (λmax) are typically observed around 250-260 nm and 290-330 nm. |
VI. Conclusion and Future Perspectives
The natural world continues to be an unparalleled source of chemical innovation. Benzofuran compounds, with their wide distribution, structural diversity, and potent biological activities, exemplify the vast potential that lies within natural products for drug discovery and development. This guide has provided a technical framework for understanding the natural origins, biosynthesis, and methodologies for the study of these important molecules. As analytical techniques become more sensitive and our understanding of biosynthetic pathways deepens, the exploration of the chemical space occupied by natural benzofurans will undoubtedly lead to the discovery of new therapeutic agents and a greater appreciation for the intricate chemical ecology of our planet. The integration of metabolomics, genomics, and synthetic biology will further unlock the potential of these natural scaffolds, enabling the sustainable production and diversification of benzofuran-based molecules for the benefit of human health.
VII. References
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs.
-
Different schematic routes to synthesize benzofurans. ResearchGate.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
-
Insect Antifeedant Benzofurans from Pericallis Species. Molecules.
-
Biphenyl and Dibenzofuran Phytoalexins Differentially Inhibit Root-Associated Microbiota in Apple, Including Fungal and Oomycetal Replant Disease Pathogens. Journal of Agricultural and Food Chemistry.
-
Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Planta.
-
An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
-
Mulberrofuran A synthesis and purification protocols. Benchchem.
-
Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes. Planta Medica.
-
Isolating Dihydroechinofuran: A Technical Guide to Purification from Plant Sources. Benchchem.
-
Total synthesis of natural products containing benzofuran rings. RSC Advances.
-
Moracin p - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
-
Synthesis and Cytotoxicity Studies of Bioactive Benzofurans from Lavandula agustifolia and Modified Synthesis of Ailanthoidol, Homoegonol, and Egonol. Journal of Natural Products.
-
Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. ResearchGate.
-
Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. Journal of Microbiological Methods.
-
A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. ResearchGate.
-
The benzofuran glycosides from the fruits of Psoralea corylifolia L. Fitoterapia.
-
Synthesis route of benzofuran compound 152. ResearchGate.
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry.
-
Biological activities of benzofurans from the fruits of Psoralea corylifolia L. and their mechanism based on network pharmacology and biological verification. Phytochemistry.
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results.
-
Synthesis of Cicerfuran (Ia), an Antifungal Benzofuran, and Some Related Analogues. ResearchGate.
-
The effect of cicerfuran, an arylbenzofuran from Cicer bijugum, and related benzofurans and stilbenes on Leishmania aethiopica, L. tropica and L. major. Planta Medica.
-
A New Benzofuran Glycoside and Indole Alkaloids from a Sponge-Associated Rare Actinomycete, Amycolatopsis sp. Marine Drugs.
-
Benzofuran synthesis. Organic Chemistry Portal.
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
-
Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba). ResearchGate.
-
Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba). International Journal of Molecular Sciences.
-
Benzofuran-2-acetic esters as a new class of natural-like herbicides. Pest Management Science.
-
Moracin D | Antifungal Agent. MedchemExpress.com.
-
Role of Phytoalexins in Plant-Microbe Interactions and Human Health. International Journal of Scientific Research in Mathematical and Statistical Sciences.
-
Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression. International Journal of Molecular Sciences.
-
Benzofuran derivatives, process for their preparation and intermediates thereof. Google Patents.
-
Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences.
-
Protocol: Extract bioactive substances from plants – a practical scientific guide Be aware - BioHack Academy moved. BioHack Academy.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
-
NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Cheminformatics.
-
Benzofurans extracted from plants showing therapeutic properties. ResearchGate.
-
Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Advanced Pharmaceutical Technology & Research.
-
HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules.
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.
-
HPLC techniques for phytochemistry. ResearchGate.
-
Benzofuran derivatives with antifungal activity. ResearchGate.
-
An Overview of Methods of Extraction, Isolation and Characterization of Natural Medicinal Plant Products in Improved Traditional. SciSpace.
-
Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. Veer Bahadur Singh Purvanchal University.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica cv. 'Holsteiner Cox' and Pyrus communis cv. 'Conference' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
The Benzofuran Skeleton: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of natural products and synthetic compounds with potent biological activities underscores its designation as a "privileged scaffold."[3][4] This technical guide provides a comprehensive exploration of the benzofuran skeleton's multifaceted role in drug discovery and development. We will delve into its diverse pharmacological landscape, dissect the structure-activity relationships that govern its therapeutic efficacy, and present key synthetic strategies for its elaboration. This document aims to serve as an in-depth resource for researchers and drug development professionals, fostering a deeper understanding of this critical pharmacophore and inspiring the design of next-generation therapeutics.
The Benzofuran Core: A Natural and Synthetic Marvel
The benzofuran nucleus is a recurring motif in a vast array of natural products, particularly those derived from higher plants such as Asteraceae, Rutaceae, and Moraceae.[2][5] These naturally occurring benzofurans exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6] Notable examples of naturally derived benzofurans with medicinal significance include psoralens, used in the treatment of skin disorders like psoriasis, and angelicin, which has shown potential in neuroblastoma therapy.[2][6]
The inherent versatility and favorable physicochemical properties of the benzofuran scaffold have also made it a popular target for synthetic chemists.[7][8] The ability to readily introduce a wide range of substituents at various positions on the benzofuran ring system allows for the fine-tuning of its pharmacological profile, making it a highly adaptable framework for drug design.[1]
A Plethora of Pharmacological Activities
The benzofuran skeleton is a chameleon in the world of pharmacology, capable of interacting with a diverse range of biological targets. This has led to the development of benzofuran-containing compounds with a wide array of therapeutic applications.
Anticancer Activity
A significant body of research has focused on the development of benzofuran derivatives as potent anticancer agents.[1][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor proliferation.[3][10] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity.[1][11] For instance, the introduction of ester or other heterocyclic rings at this position has been shown to enhance anticancer potency.[1]
Table 1: Anticancer Activity of Representative Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran derivative 32 | A2780 (Ovarian) | 12 | [5] |
| Benzofuran derivative 33 | A2780 (Ovarian) | 11 | [5] |
| Benzofuran acylhydrazone 21 | LSD1 Inhibition | 0.0072 | [3] |
| Benzofuran acylhydrazone 22 | LSD1 Inhibition | 0.0147 | [3] |
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5] Their mechanisms of action can involve the inhibition of essential enzymes or the disruption of microbial cell integrity.[4] For example, certain pyridyl-benzofuran derivatives have demonstrated potent inhibition of N-myristoyltransferase, an enzyme crucial for fungal viability.[4]
Antioxidant and Anti-inflammatory Properties
Oxidative stress and inflammation are underlying factors in a multitude of chronic diseases. Benzofuran derivatives have been identified as effective antioxidants, capable of scavenging free radicals and mitigating cellular damage.[5] The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl or other electron-donating groups on the benzofuran scaffold.[5] Furthermore, many benzofuran-containing molecules exhibit potent anti-inflammatory effects, making them attractive candidates for the treatment of inflammatory disorders.[12]
Other Notable Biological Activities
Beyond the activities mentioned above, the benzofuran scaffold has been incorporated into molecules with a diverse range of other therapeutic applications, including:
-
Antiviral: Exhibiting activity against viruses such as HIV and hepatitis C.[5][13]
-
Anti-diabetic: Showing potential in the management of diabetes.[14]
-
Neuroprotective: Demonstrating promise in the treatment of neurodegenerative diseases like Alzheimer's.[1][15]
-
Cardiovascular: Amiodarone, a well-known antiarrhythmic drug, features a benzofuran core.[5][12]
Benzofuran-Containing Drugs in the Clinic
The therapeutic potential of the benzofuran scaffold is not merely theoretical; several benzofuran-containing drugs have successfully navigated the rigorous drug development process and are currently used in clinical practice.
Table 2: Selected Clinically Approved Drugs Containing a Benzofuran Moiety
| Drug Name | Therapeutic Area | Mechanism of Action |
| Amiodarone | Antiarrhythmic | Blocks potassium channels, prolonging the action potential duration.[5][12] |
| Darifenacin | Overactive Bladder | Selective M3 muscarinic receptor antagonist.[16] |
| Vilazodone | Antidepressant | Selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist. |
| Ramelteon | Insomnia | Melatonin receptor agonist.[16] |
| Griseofulvin | Antifungal | Inhibits fungal cell mitosis by disrupting the mitotic spindle.[12] |
Synthetic Strategies: Building the Benzofuran Core
The synthesis of the benzofuran skeleton and its derivatives is a well-established field in organic chemistry, with numerous classical and modern methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Methods
One of the most common and versatile methods for constructing the benzofuran ring is the Perkin rearrangement , which involves the reaction of a coumarin derivative.[12] Another widely used approach is the reaction of salicylaldehyde with α-haloketones or their equivalents , followed by cyclization.[8]
Modern Catalytic Approaches
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzofurans, offering high efficiency and functional group tolerance.[2][8] Palladium-catalyzed cross-coupling reactions, for instance, have been extensively employed to construct the benzofuran core from readily available starting materials.[8]
Experimental Protocol: A General Procedure for Palladium-Catalyzed Synthesis of Benzoyl-Substituted Benzofurans
This protocol is adapted from the work of Luo et al. and provides a general method for the synthesis of benzoyl-substituted benzofuran heterocycles.[8]
Materials:
-
Aryl boronic acid (1.0 eq)
-
2-(2-formylphenoxy) acetonitrile derivative (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (30 mol%)
-
2,2'-Bipyridine (bpy) (30 mol%)
-
Toluene (solvent)
Procedure:
-
To a reaction vessel, add the aryl boronic acid, 2-(2-formylphenoxy) acetonitrile derivative, Pd(OAc)2, and bpy.
-
Add toluene to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 90 °C and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzoyl-substituted benzofuran.
Visualizing the Role of Benzofuran
To better understand the concepts discussed, the following diagrams illustrate key structural and functional aspects of the benzofuran scaffold.
Caption: The core chemical structure of benzofuran, highlighting the fused benzene and furan rings.
Caption: A logical diagram illustrating the wide range of pharmacological activities associated with the benzofuran scaffold.
Caption: A simplified experimental workflow for the synthesis and evaluation of benzofuran derivatives.
Future Perspectives and Conclusion
The benzofuran skeleton continues to be a fertile ground for the discovery of new therapeutic agents.[7] The ever-expanding toolkit of synthetic organic chemistry, coupled with a deeper understanding of the biological targets of benzofuran derivatives, will undoubtedly lead to the development of novel drugs with improved efficacy and safety profiles.[8] Future research will likely focus on the design of hybrid molecules that combine the benzofuran scaffold with other pharmacophores to achieve synergistic effects, as well as the exploration of novel biological targets for this versatile heterocyclic system.[1]
References
-
Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28571-28599. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2212. [Link]
-
Behringer, H., & Heckmaier, P. (1996). Structure− Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry, 39(14), 2833-2841. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2212. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2212. [Link]
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28571-28599. [Link]
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. [Link]
-
Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]
-
ResearchGate. (n.d.). Market drugs containing benzofuran moiety. ResearchGate. [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5433. [Link]
-
ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. ResearchGate. [Link]
-
ResearchGate. (n.d.). Some clinical drugs containing benzofuran scaffolds. ResearchGate. [Link]
-
Abbas, A. A., & Dawood, K. M. (2014). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Future medicinal chemistry, 6(16), 1789-1811. [Link]
-
Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kumar, A., & El-Adwy, R. A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(111), 91617-91631. [Link]
-
ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]
-
American Addiction Centers. (2024, October 11). How Are Benzofuran Drugs Abused? American Addiction Centers. [Link]
-
ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2019). An update on benzofuran inhibitors: a patent review. Expert opinion on therapeutic patents, 29(10), 785-805. [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. ijsdr.org [ijsdr.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Rising Prominence of Synthetic Benzofuran Derivatives in Oncology: A Technical Guide to Their Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This in-depth technical guide synthesizes the current understanding of synthetic benzofuran derivatives as potent antitumor agents. Moving beyond a mere catalog of compounds, this guide delves into the core mechanisms of action, explores critical structure-activity relationships (SAR), and provides validated experimental protocols for their evaluation. By elucidating the causality behind their anticancer effects, this document aims to empower researchers and drug development professionals in the rational design and advancement of novel benzofuran-based cancer therapeutics.
Introduction: The Benzofuran Core as a Versatile Pharmacophore in Cancer Therapy
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[3] Fused heterocyclic ring systems, such as benzofuran, have garnered significant attention due to their prevalence in biologically active natural products and their synthetic tractability.[1][4] The inherent physicochemical properties and versatile nature of the benzofuran nucleus allow for extensive structural modifications, leading to derivatives with potent and selective anticancer activities.[2][5] Notably, these synthetic derivatives have shown promise in overcoming challenges associated with conventional chemotherapy, including the potential for reduced adverse events.[2][3] This guide will explore the multifaceted antitumor properties of these compounds, from their molecular targets to their evaluation in preclinical models.
Mechanisms of Action: Unraveling the Cytotoxic Effects of Benzofuran Derivatives
Synthetic benzofuran derivatives exert their antitumor effects through a variety of molecular mechanisms, often targeting key cellular processes essential for cancer cell proliferation, survival, and metastasis. The following sections detail the most prominent and well-validated mechanisms of action.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drug development.[6][7] A significant class of synthetic benzofurans has been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[6][8][9]
One notable example is the analogue of Combretastatin A-4 (CA-4), a natural product with potent antimitotic activity.[3] Synthetic benzofuran derivatives have been designed to mimic the structural features of CA-4, with a 2-(3',4',5'-trimethoxybenzoyl) group on the benzofuran scaffold proving to be a key pharmacophore.[6] The introduction of substituents on the benzofuran ring, such as a methyl group at the C-3 position, has been shown to enhance cytotoxic activity.[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the inhibitory effect of benzofuran derivatives on tubulin polymerization.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test benzofuran derivatives dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4 or colchicine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare solutions of the test compounds and controls at various concentrations in polymerization buffer.
-
On ice, add 5 µL of the compound solutions to the wells of a pre-chilled 96-well plate.
-
Add 45 µL of ice-cold tubulin solution (final concentration ~2 mg/mL) to each well.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
The increase in absorbance at 340 nm corresponds to the extent of tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
Self-Validation: The inclusion of a known tubulin polymerization inhibitor (positive control) and a vehicle control (negative control) is crucial for validating the assay's performance and ensuring the observed effects are specific to the test compounds.
Kinase Inhibition: Targeting Aberrant Signaling Pathways
Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[10] Synthetic benzofurans have been developed as potent inhibitors of various protein kinases, thereby disrupting oncogenic signaling pathways.[10][11]
2.2.1. PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12] Its aberrant activation is frequently observed in various cancers, making it an attractive therapeutic target.[12] Several benzofuran derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[12][13] Western blot analysis is a key technique to confirm the inhibition of this pathway by observing decreased phosphorylation of key downstream effectors like Akt and mTOR.[12]
2.2.2. Epidermal Growth Factor Receptor (EGFR) Kinase
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[14] Overexpression or activating mutations of EGFR are common in several cancers, including non-small cell lung cancer and colorectal cancer.[14] Certain benzofuran-based hybrids have demonstrated significant EGFR tyrosine kinase inhibitory activity, often comparable to approved drugs like gefitinib.[15]
2.2.3. Other Kinases
Beyond the PI3K/Akt/mTOR and EGFR pathways, synthetic benzofurans have been investigated as inhibitors of other kinases implicated in cancer, such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2).[11][15] Dual inhibitors targeting multiple kinases represent a promising strategy to overcome drug resistance.[15]
Diagram: Generalized Kinase Inhibition by Benzofuran Derivatives
Caption: Benzofurans inhibit key kinases in oncogenic pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[8] Many synthetic benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17]
Evidence for apoptosis induction is typically gathered through a series of experiments:
-
Hoechst 33258 staining and DNA fragmentation assays: To visualize chromatin condensation and DNA laddering, characteristic features of apoptosis.[8]
-
Annexin V-FITC/Propidium Iodide (PI) staining: To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells via flow cytometry.[15]
-
Caspase activity assays: To measure the activation of key executioner caspases, such as caspase-3 and caspase-7.[8][15]
-
Western blot analysis of apoptosis-related proteins: To assess changes in the expression levels of pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[8][15]
Some benzofuran derivatives have also been reported to induce apoptosis through other mechanisms, such as the upregulation of the tumor suppressor p53 and the induction of endoplasmic reticulum (ER) stress.[16][18]
Structure-Activity Relationships (SAR): Guiding the Rational Design of Novel Derivatives
The antitumor potency and selectivity of synthetic benzofuran derivatives are highly dependent on the nature and position of substituents on the benzofuran core.[1][19] Understanding these structure-activity relationships is paramount for the rational design of new and more effective anticancer agents.
Substitutions at the C-2 Position
The C-2 position of the benzofuran ring is a common site for modification, and substitutions at this position are often crucial for cytotoxic activity.[3][19]
-
Aryl and Heterocyclic Rings: The introduction of various aryl and heterocyclic moieties at the C-2 position has been a successful strategy. For instance, benzofuran-2-yl-(dihydro-diphenylpyrazol-1-yl)methanones have shown activity against ovarian cancer cell lines.[20]
-
Chalcone Hybrids: Hybrid molecules incorporating a chalcone moiety linked to the C-2 position of the benzofuran have demonstrated potent anticancer activities, with some acting as VEGFR-2 inhibitors.[20][21]
-
Carboxamide and Ester Groups: Earlier SAR studies indicated that ester or heterocyclic ring substitutions at the C-2 position were critical for the cytotoxic activity of benzofuran derivatives.[3][19]
Substitutions on the Benzene Ring
Modifications on the benzene portion of the benzofuran scaffold also significantly influence biological activity.
-
Halogenation: The introduction of halogen atoms, either directly on the ring or on substituents, can enhance cytotoxic activity.[3]
-
Methoxy and Hydroxyl Groups: The presence of methoxy and hydroxyl groups can modulate the activity and selectivity of benzofuran derivatives. For example, a 6-methoxy group was found to be essential for the high antiproliferative activity of certain benzofuran-triazole derivatives.[22]
Hybrid Molecules
A promising approach in the development of potent anticancer agents is the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties.[3][19] This strategy aims to leverage the synergistic cytotoxic effects of the individual components. Examples of successful hybrid benzofurans include those incorporating:
Table 1: Structure-Activity Relationship Summary of Selected Benzofuran Derivatives
| Derivative Class | Key Structural Features | Mechanism of Action | Observed Activity | Reference(s) |
| 2-(3',4',5'-Trimethoxybenzoyl) Benzofurans | 3,4,5-trimethoxybenzoyl group at C-2; substituents on the benzene ring (e.g., methyl, ethoxy) | Tubulin Polymerization Inhibition | Nanomolar IC₅₀ values against various cancer cell lines | [6] |
| Benzofuran-Chalcone Hybrids | Chalcone moiety linked to the benzofuran core | VEGFR-2 Inhibition, Apoptosis Induction | Potent activity against HeLa and HCC1806 cell lines | [21] |
| Benzofuran-Triazole Hybrids | Triazole ring linked to the benzofuran, often with a 6-methoxy group | Antiproliferative | Sub-micromolar IC₅₀ values against HCT-116, HeLa, and A549 cell lines | [22] |
| Benzofuran-Isatin Conjugates | Isatin moiety conjugated to the benzofuran scaffold | p53 Upregulation, Apoptosis Induction | Potent and selective activity against colorectal cancer cell lines | [16] |
| Benzofuran-Piperazine Hybrids | Piperazine ring incorporated into the structure | CDK2 Inhibition | Potent CDK2 inhibitory activity (IC₅₀ of 52.75 nM) | [11] |
Synthetic Strategies: A Brief Overview
A variety of synthetic routes have been developed for the preparation of benzofuran derivatives, enabling the creation of diverse chemical libraries for biological screening.[20][23][24] Common strategies often involve the cyclization of appropriately substituted phenols and acetylenes or the modification of pre-formed benzofuran cores.[24] Microwave-assisted synthesis has also been employed to accelerate the preparation of these compounds.[20] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Diagram: General Synthetic Approach for Benzofuran Derivatives
Sources
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 6. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 16. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 17. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 20. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 21. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
Introduction: The Significance of the Benzofuran Scaffold
An In-depth Technical Guide to Methyl 6-methoxybenzofuran-2-carboxylate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its fundamental properties, synthesis, characterization, and applications, with a focus on the scientific rationale behind the methodologies presented.
This compound is a heterocyclic organic compound built upon the benzofuran core. The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2] This molecule, in particular, serves as a versatile building block and intermediate for the synthesis of more complex, biologically active molecules. Its functional groups—the methoxy group on the benzene ring and the methyl ester on the furan ring—provide reactive handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] Understanding the technical profile of this compound is therefore crucial for its effective utilization in research and development.
Core Physicochemical & Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its basic physicochemical properties. These data are critical for reaction planning, analytical method development, and safety assessments.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₄ | [4][5] |
| Molecular Weight | 206.20 g/mol | [4][5] |
| CAS Number | 55364-67-5 | [4][5] |
| IUPAC Name | methyl 6-methoxy-1-benzofuran-2-carboxylate | [4] |
| Synonyms | Methyl 6-methoxy-2-benzofurancarboxylate | [4] |
| 2-Benzofurancarboxylic acid, 6-methoxy-, methyl ester | [4] |
The structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The methoxy (-OCH₃) substituent at position 6 and the methyl carboxylate (-COOCH₃) group at position 2 are key features that dictate its reactivity and potential for derivatization.
Caption: Chemical structure of this compound.
Synthesis and Purification Workflow
The synthesis of this compound typically involves a two-stage process: the formation of the core benzofuran carboxylic acid followed by esterification. This approach provides a reliable and scalable method for obtaining the target compound.
Causality in Synthesis Design
The chosen synthetic route is a variation of classical benzofuran synthesis. It begins with a commercially available substituted salicylaldehyde (2-hydroxy-4-methoxybenzaldehyde). The key step is an intramolecular cyclization. This strategy is efficient as it builds the heterocyclic ring system from simple precursors. The final esterification is a standard and high-yielding transformation.
Experimental Protocol: Synthesis
Part A: Synthesis of 6-methoxy-benzofuran-2-carboxylic acid [6] This protocol is adapted from a known procedure for the parent carboxylic acid.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), ethyl bromomalonate (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in methyl-ethyl ketone (MEK) as the solvent.
-
Cyclization: Heat the mixture to reflux and maintain for 6-8 hours. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, which then attacks the ethyl bromomalonate, initiating the cyclization cascade.
-
Hydrolysis: After cooling, add a solution of potassium hydroxide (3.0 eq) in methanol. Heat the mixture again to reflux to facilitate the hydrolysis of the intermediate ester to the corresponding carboxylate salt.
-
Acidification and Isolation: Cool the reaction mixture and pour it into a beaker containing a dilute aqueous solution of hydrochloric acid (HCl). The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 6-methoxy-benzofuran-2-carboxylic acid can be recrystallized from a suitable solvent like ethanol/water to achieve high purity.
Part B: Methyl Esterification [7] This is a general procedure for the esterification of a carboxylic acid.
-
Reaction Setup: Suspend the dried 6-methoxy-benzofuran-2-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetone.
-
Esterification: Add dimethyl sulfate ((CH₃O)₂SO₂) (1.0 eq) to the mixture. Reflux the reaction for 48 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Isolation and Purification: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid, this compound, can be purified by silica gel column chromatography to yield the final product.
Caption: Synthetic workflow for this compound.
Analytical Characterization: A Self-Validating System
A robust analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This validation step is critical for the trustworthiness of any subsequent experimental data.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of the final compound. A reverse-phase (RP) HPLC method, using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier), can be employed.[4] The presence of a single major peak indicates high purity. This method is also adaptable for pharmacokinetic studies.[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 207.06, corresponding to the molecular formula C₁₁H₁₀O₄.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.
-
¹H-NMR: The spectrum would show characteristic signals for the aromatic protons, the furan proton, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl ester protons (a singlet around 3.9-4.1 ppm).
-
¹³C-NMR: The spectrum will display 11 distinct carbon signals, including those for the carbonyl carbon of the ester (around 160-165 ppm) and the carbons of the aromatic and furan rings.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester, and C-O stretching bands will also be prominent.
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a scaffold and intermediate in medicinal chemistry.
-
Scaffold for Novel Therapeutics: The benzofuran nucleus is a key component in compounds designed to have anticancer activity.[7] Researchers can leverage the ester and methoxy functional groups as points for chemical diversification to build libraries of novel compounds for screening against various biological targets.[3]
-
Intermediate in Targeted Therapy: The synthesis of complex drugs often relies on key intermediates. For instance, the structurally related 6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial intermediate for Fruquintinib, an approved drug for metastatic colorectal cancer.[8] This underscores the industrial and pharmaceutical relevance of this class of benzofurans. By analogy, this compound can serve as a starting material for analogues or other complex molecular targets.
-
Probes for Chemical Biology: Modified versions of this molecule can be synthesized to create chemical probes for studying biological pathways. For example, attaching fluorescent tags or affinity labels can help in identifying protein targets of benzofuran-based compounds.
Safety, Handling, and Storage
As a fine chemical intended for research, this compound must be handled with appropriate care. While a specific, comprehensive safety profile is not widely published, general precautions for related benzofuran derivatives and esters should be followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[9]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]
-
Handling Precautions: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend storage at 2-8°C.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.[10]
Conclusion
This compound is more than just a chemical with a defined molecular weight. It is a versatile tool for the modern medicinal chemist and drug discovery scientist. Its well-defined physicochemical properties, accessible synthetic routes, and the proven biological relevance of its core benzofuran scaffold make it a valuable starting point for the development of novel therapeutics. This guide provides the foundational knowledge required to confidently incorporate this compound into advanced research and development programs.
References
-
SIELC Technologies. (2018). Methyl 6-methoxy-2-benzofurancarboxylate. Available at: [Link]
-
Pharmaffiliates. (n.d.). Methyl 6-methoxy-3-methylbenzofuran-2-carboxylate. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
MAK Chem. (n.d.). Safety Data Sheet. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-methoxy-benzofuran-2-carboxylic acid. Available at: [Link]
-
Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]
- Krawiecka, M., et al. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica - Drug Research.
-
ResearchGate. (2018). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available at: [Link]
-
MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available at: [Link]
-
ResearchGate. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Available at: [Link]
-
ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
-
MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]
- 5. 55364-67-5|this compound|BLD Pharm [bldpharm.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. methyl 6-methoxy-2-benzofurancarboxylate - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (C11H10O4)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are ubiquitous in nature and have been synthesized to create a vast library of compounds with a wide spectrum of biological activities.[2] Natural products containing the benzofuran nucleus, such as ailanthoidol and amiodarone, have demonstrated significant pharmacological effects.[3] Synthetic benzofuran derivatives have also shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] The versatility of the benzofuran ring system allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological targets. This guide will provide a detailed technical overview of a specific benzofuran derivative, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, offering insights into its chemical properties, synthesis, and potential applications in drug discovery and development.
Part 1: Core Directive - Unveiling the Identity of C11H10O4
IUPAC Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount in scientific discourse. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds. For the C11H10O4 benzofuran derivative at the heart of this guide, the correct IUPAC name is 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid .[6]
The numbering of the benzofuran ring system commences from the oxygen atom of the furan ring and proceeds around the bicyclic structure.[1] Consequently, the substituents on the benzene ring are assigned the lowest possible locants.
Structural Breakdown:
-
Parent Scaffold: 1-Benzofuran (also known as coumarone)[1]
-
Principal Functional Group: Carboxylic acid at position 2.
-
Substituents:
-
A methoxy group (-OCH3) at position 6.
-
A methyl group (-CH3) at position 3.
-
Caption: Chemical structure of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C11H10O4 | [6] |
| Molecular Weight | 206.19 g/mol | [6] |
| CAS Number | 10410-29-4 | [6] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.5 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 2 | [6] |
Part 2: Scientific Integrity & Logic - A Senior Application Scientist's Perspective
Synthesis of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
The synthesis of benzofuran-2-carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method is the Perkin rearrangement, which involves the base-catalyzed rearrangement of a 3-halocoumarin.[7] An alternative approach involves the cyclization of appropriately substituted phenols.
A plausible synthetic pathway for 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, adapted from related syntheses, is outlined below.[7][8]
Caption: A representative synthetic pathway for 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
Experimental Protocol (General):
-
O-Alkylation: 4-Methoxyphenol is reacted with ethyl 2-chloroacetoacetate in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) to yield ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate. The reaction is typically carried out at reflux temperature to ensure complete conversion.
-
Cyclization: The resulting intermediate is then subjected to intramolecular cyclization using a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). This step leads to the formation of the benzofuran ring, yielding ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the desired product, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
Causality Behind Experimental Choices: The choice of a strong acid in the cyclization step is crucial to promote the intramolecular electrophilic aromatic substitution reaction that forms the furan ring. The final hydrolysis step is a standard procedure for converting esters to carboxylic acids and is generally high-yielding.
Spectroscopic Characterization
The structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the carboxylic acid proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methoxy protons will be a sharp singlet at around δ 3.8-4.0 ppm, and the methyl protons will also be a singlet at approximately δ 2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (δ > 160 ppm), the aromatic carbons, the methoxy carbon (around δ 55-60 ppm), and the methyl carbon (around δ 15-20 ppm).[9]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid at approximately 3000 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.
-
C-O stretching vibrations for the ether and carboxylic acid groups in the fingerprint region.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C11H10O4). The mass spectrum will show the molecular ion peak [M]+ and characteristic fragmentation patterns.[6]
Biological Activities and Therapeutic Potential
While specific biological activity data for 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid is not extensively reported in the public domain, the broader class of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid derivatives has demonstrated significant potential in drug discovery, particularly in oncology.
Anticancer Activity:
Numerous studies have highlighted the anticancer properties of benzofuran derivatives. For instance, a structural isomer, 6-methoxy-2-methylbenzofuran-3-carboxylic acid , is a key intermediate in the synthesis of Fruquintinib , a potent and selective inhibitor of VEGFR-1, -2, and -3, which is approved for the treatment of metastatic colorectal cancer.[10][11] This underscores the therapeutic relevance of this particular substitution pattern on the benzofuran scaffold.
Furthermore, various substituted benzofuran-2-carboxylic acid derivatives have been shown to exhibit cytotoxic activity against a range of human cancer cell lines.[8][12] The introduction of halogen atoms, for example, can enhance the anticancer potency of these compounds.[12]
Caption: A generalized potential mechanism of anticancer action for benzofuran derivatives.
Antimicrobial Activity:
The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.[4][5][13] Various derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of the cell membrane.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The test compound, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to obtain a range of test concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with the various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Part 3: Future Perspectives and Conclusion
The benzofuran scaffold, exemplified by 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, continues to be a fertile ground for the discovery of novel therapeutic agents. The structural simplicity and synthetic accessibility of this class of compounds, coupled with their diverse biological activities, make them attractive candidates for further investigation.
Future research in this area will likely focus on:
-
Synthesis of Novel Analogs: The synthesis of new derivatives with diverse substitution patterns to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profile of promising lead compounds in preclinical animal models.
References
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]
-
Zawisza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
-
PubChem. (n.d.). 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
-
Gawrońska, K., et al. (2017). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 22(11), 1993. [Link]
-
ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Kuran, B., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3329. [Link]
-
Al-Hiari, Y. M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(11), 13037-13046. [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
-
Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]
-
NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
-
Asati, V., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26856-26876. [Link]
-
Journal of Pharmaceutical Research. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12151-12176. [Link]
-
Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]
- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
-
Kumar, S., & Bhati, S. K. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95197-95211. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. jopcr.com [jopcr.com]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 6. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. tdcommons.org [tdcommons.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, serves as a foundational scaffold in medicinal chemistry due to its presence in numerous biologically active natural products.[1] Its derivatives have garnered significant attention for their wide-ranging pharmacological activities, including potent anticancer properties.[2][3] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary cytotoxicity screening of novel benzofuran compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, integrates self-validating systems within methodologies, and is rigorously supported by authoritative references. The objective is to equip researchers with the expertise to not only execute these assays with precision but also to interpret the resulting data with nuanced understanding, thereby accelerating the identification of promising anticancer drug candidates.
Part 1: Foundational Concepts in Cytotoxicity Screening
The initial evaluation of any novel compound intended for therapeutic use is the assessment of its cytotoxic potential.[4] This is a critical step in drug discovery, serving as a gatekeeper to identify compounds that warrant further investigation while filtering out those with excessive toxicity.[5] For benzofuran derivatives, which have shown promise as anticancer agents, this screening is paramount.[6]
The Rationale for Cytotoxicity Screening
The primary goal of anticancer drug development is to identify agents that selectively kill cancer cells while minimizing harm to healthy, non-cancerous cells.[7] Cytotoxicity screening provides the first look into a compound's ability to inhibit cell growth or induce cell death. This initial screen is typically performed in vitro using a panel of cancer cell lines. The data generated, often in the form of an IC50 value (the concentration of a compound that inhibits 50% of cell growth), is a crucial metric for comparing the potency of different derivatives.[8][9]
Selecting Appropriate Cell Lines
The choice of cell lines is a critical determinant of the relevance and translatability of cytotoxicity data. A well-conceived screening panel should include:
-
Diverse Cancer Types: Testing against a variety of cancer cell lines (e.g., lung, breast, colon, leukemia) provides a broader understanding of a compound's spectrum of activity. For instance, benzofuran derivatives have shown varied efficacy against cell lines such as HeLa (cervical carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer).
-
Known Genetic Backgrounds: Utilizing cell lines with well-characterized genetic mutations (e.g., p53 status) can offer early insights into potential mechanisms of action. For example, the benzofuran derivative ailanthoidol displayed more potent cytotoxicity in Huh7 (mutant p53) hepatoma cells than in HepG2 (wild-type p53) cells.[3]
-
Non-Cancerous Control Cells: Including a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is essential for assessing the selectivity of the compound. A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards normal cells.[9]
Understanding Cell Death Mechanisms: Apoptosis vs. Necrosis
Cytotoxic compounds can induce cell death through two primary mechanisms: apoptosis and necrosis.[10] Distinguishing between these pathways is crucial for understanding a compound's mechanism of action.
-
Apoptosis (Programmed Cell Death): A highly regulated process characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases.[10][11] Many effective chemotherapeutic agents induce apoptosis.[1]
-
Necrosis (Cellular Injury): A passive, unregulated form of cell death resulting from acute cellular injury or trauma. It is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[10]
Early-stage screening should ideally include assays that can differentiate between these two modes of cell death.
Part 2: Primary Viability Assays: The Gateway to Cytotoxicity Profiling
The initial step in assessing the cytotoxic potential of benzofuran compounds involves robust and high-throughput cell viability assays. These assays measure the overall metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[12]
The MTT Assay: A Cornerstone of Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12][13] Its principle lies in the ability of metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] This reduction is primarily carried out by mitochondrial dehydrogenases.[12] The resulting formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, with the intensity of the purple color being directly proportional to the number of viable cells.[14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzofuran test compounds
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[16]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[16]
-
Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. After the initial 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Exposure Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[16]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[17]
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][9]
Workflow for MTT Assay
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Alternative Viability Assays: XTT and LDH
While the MTT assay is a gold standard, alternative assays can provide complementary information or overcome some of its limitations.
-
XTT Assay: The XTT assay is similar to the MTT assay but offers the advantage that its formazan product is water-soluble, eliminating the need for a solubilization step.[18] This simplifies the protocol and can reduce variability.[18] The reduction of XTT to its formazan product is also linked to cellular metabolic activity.[19]
-
LDH Release Assay: The Lactate Dehydrogenase (LDH) release assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane rupture, a hallmark of necrosis. This assay is particularly useful for detecting necrosis-inducing compounds.[13]
Part 3: Delving Deeper: Mechanistic Cytotoxicity Assays
Once a benzofuran compound demonstrates significant cytotoxic activity in primary viability assays, the next logical step is to investigate its mechanism of action. This provides a more profound understanding of how the compound kills cancer cells, which is invaluable for lead optimization and further development.
Dissecting Cell Death: Apoptosis vs. Necrosis Assays
Assays that can distinguish between apoptosis and necrosis are crucial for mechanistic studies.[20] A common method utilizes dual staining with Annexin V and a non-vital dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[21][22]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).
-
Propidium Iodide (PI) or 7-AAD: These are fluorescent dyes that are impermeable to the intact membranes of live and early apoptotic cells. They can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to emit a strong fluorescence.[21][22]
By analyzing the fluorescence signals from both Annexin V and PI/7-AAD, cells can be categorized into four populations:
-
Live cells: Annexin V-negative and PI/7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive
-
Necrotic cells: Annexin V-negative and PI/7-AAD-positive
The Executioners of Apoptosis: Caspase Activation Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] Their activation is a hallmark of this process. Caspase activity can be measured using fluorometric or colorimetric assays.[23] These assays typically use a synthetic peptide substrate that contains a caspase recognition sequence linked to a fluorophore or a chromophore.[24] When a caspase cleaves the substrate, the reporter molecule is released, and its signal can be quantified.[25] For example, a common substrate for caspase-3 is DEVD linked to the fluorophore AMC (7-amino-4-methylcoumarin).[25]
Materials:
-
Cells treated with the benzofuran compound
-
Cell lysis buffer
-
Reaction buffer (containing DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer
Procedure:
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled cell lysis buffer to release the cellular contents, including caspases.[25]
-
Reaction Setup: In a 96-well plate, combine the cell lysate with the reaction buffer and the fluorogenic caspase-3 substrate.[23]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the activated caspase-3 to cleave the substrate.[25]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex/Em = 380/420-460 nm for AMC).[25]
Apoptotic Signaling Pathways
Caption: Intrinsic and extrinsic pathways of apoptosis leading to caspase activation.
The Role of Oxidative Stress: Reactive Oxygen Species (ROS) Detection
Many cytotoxic drugs induce apoptosis by generating reactive oxygen species (ROS).[26] ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components like DNA, proteins, and lipids, leading to oxidative stress and triggering cell death pathways.[27][28] The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The intensity of DCF fluorescence is proportional to the amount of ROS produced.
Mitochondrial Integrity: Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This can be measured using cationic fluorescent dyes like JC-1.
-
JC-1 Principle: In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence.[29] In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[29] Therefore, a shift in fluorescence from red to green is indicative of mitochondrial membrane depolarization and an early event in apoptosis.
Part 4: Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of benzofuran derivatives influences their cytotoxic activity.[6] By systematically modifying the benzofuran scaffold and observing the effects on cytotoxicity, researchers can identify key structural features required for potent and selective anticancer activity.[2]
For example, studies have shown that:
-
Substitutions at the C-2 position of the benzofuran ring can be critical for cytotoxic activity.[6]
-
The introduction of certain functional groups, such as halogens or heterocyclic rings, can enhance anticancer potency.[1][6]
-
Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, like chalcones or sulfonamides, have emerged as highly potent cytotoxic agents.[6][30]
Part 5: Data Interpretation and Reporting
The culmination of a preliminary cytotoxicity screen is the synthesis and clear presentation of the collected data.
Data Summary Table
Quantitative data, such as IC50 values, should be summarized in a well-structured table for easy comparison across different compounds and cell lines.
| Benzofuran Derivative | Cancer Cell Line | IC50 (µM) |
| Compound A | A549 (Lung) | 5.2 |
| Compound A | MCF-7 (Breast) | 8.9 |
| Compound A | HCT116 (Colon) | 3.1 |
| Compound B | A549 (Lung) | 12.7 |
| Compound B | MCF-7 (Breast) | > 50 |
| Compound B | HCT116 (Colon) | 25.4 |
| Positive Control (e.g., Doxorubicin) | A549 (Lung) | 0.8 |
Building a Comprehensive Cytotoxicity Profile
By integrating the data from primary viability assays and mechanistic studies, a comprehensive cytotoxicity profile for each promising benzofuran derivative can be constructed. This profile should include:
-
Potency: IC50 values against a panel of cancer cell lines.
-
Selectivity: A comparison of IC50 values in cancer vs. non-cancerous cells.
-
Mechanism of Action: Evidence for the induction of apoptosis (e.g., Annexin V/PI staining, caspase activation), the involvement of oxidative stress (ROS production), and the disruption of mitochondrial function (ΔΨm).
This multi-faceted approach provides a robust foundation for selecting the most promising benzofuran compounds for further preclinical and clinical development.
References
-
Al-Ostoot, F. H., Al-Mulla, F., & El-Awady, R. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
National Center for Biotechnology Information. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]
-
RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. [Link]
-
National Center for Biotechnology Information. (2001). Determination of apoptosis and necrosis. PubMed. [Link]
-
National Institutes of Health. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. [Link]
-
National Institutes of Health. (2001). Cellular thiols and reactive oxygen species in drug-induced apoptosis. PubMed. [Link]
-
Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
National Center for Biotechnology Information. (2011). Drug-Induced Oxidative Stress and Toxicity. PubMed Central. [Link]
-
National Institutes of Health. (2016). Caspase Protocols in Mice. PubMed Central. [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. [Link]
-
ResearchGate. (n.d.). (PDF) Drug-Induced Oxidative Stress and Toxicity. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]
-
OUC. (n.d.). Drug-Induced Oxidative Stress and Toxicity. [Link]
-
Semantic Scholar. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
MDPI. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity. [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
DORAS | DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. [Link]
-
CUSABIO. (n.d.). Caspase-3 activity assay. [Link]
-
BMG LABTECH. (n.d.). Cytotoxicity Assays. [Link]
-
ResearchGate. (n.d.). Examples of toxicities associated with drug-induced oxidative stress. [Link]
-
Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
MDPI. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. opentrons.com [opentrons.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caspase3 assay [assay-protocol.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]
- 20. antibodiesinc.com [antibodiesinc.com]
- 21. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 22. mybiosource.com [mybiosource.com]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]
- 30. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 6-methoxybenzofuran-2-carboxylate from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Introduction
Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active compounds underscores the continuous need for robust and efficient synthetic methodologies. This document provides detailed protocols for the synthesis of a key benzofuran derivative, Methyl 6-methoxybenzofuran-2-carboxylate.
A significant challenge in organic synthesis is the strategic manipulation of functional groups on aromatic and heterocyclic scaffolds. The following sections address the synthesis of methoxy-substituted benzofuran carboxylates, providing two distinct, scientifically-grounded synthetic pathways. The first protocol details the synthesis of a related compound, Methyl 5-methoxy-2-methylbenzofuran-3-carboxylate, directly from the user-specified starting material, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. The second, and more direct route, outlines the synthesis of the target molecule, this compound, from a commercially available and structurally appropriate precursor, 2-hydroxy-4-methoxybenzaldehyde. This dual approach ensures a comprehensive guide for researchers in the field.
Part A: Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
This section details the conversion of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid to its corresponding methyl ester and methyl ether derivative. This two-step process involves the methylation of the phenolic hydroxyl group and the esterification of the carboxylic acid.
Workflow for the Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Caption: Synthetic pathway from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.
Step 1: O-Methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
The methylation of the phenolic hydroxyl group is a crucial step to obtain the desired methoxy substituent. Dimethyl sulfate is an effective methylating agent for phenols under basic conditions.
Protocol:
-
To a solution of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (1.0 eq) in dry acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.5 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid.
Step 2: Esterification of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid
The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification.[1][2][3][4][5]
Protocol:
-
Dissolve the crude 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.
Part B: Synthesis of this compound
This section presents a more direct and established synthetic route to the target molecule, this compound, commencing from 2-hydroxy-4-methoxybenzaldehyde.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from 2-hydroxy-4-methoxybenzaldehyde.
Step 1: Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate
This step involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate, followed by an intramolecular cyclization to form the benzofuran ring.
Protocol:
-
In a round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), ethyl bromoacetate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in dry acetone.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure Ethyl 6-methoxybenzofuran-2-carboxylate.
Step 2: Saponification to 6-methoxybenzofuran-2-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Protocol:
-
Dissolve Ethyl 6-methoxybenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.
-
After the saponification is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-methoxybenzofuran-2-carboxylic acid.
Step 3: Fischer Esterification to this compound
The final step is the esterification of the carboxylic acid with methanol.[1][2][3][4][5]
Protocol:
-
Suspend 6-methoxybenzofuran-2-carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, at which point the suspension should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Typical Yield |
| 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid | 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulfate, K₂CO₃ | Acetone | 4-6 h | 85-95% |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid | Methanol, H₂SO₄ | Methanol | 3-5 h | 80-90% |
| Ethyl 6-methoxybenzofuran-2-carboxylate | 2-hydroxy-4-methoxybenzaldehyde | Ethyl bromoacetate, K₂CO₃ | Acetone | 8-12 h | 70-85% |
| 6-methoxybenzofuran-2-carboxylic acid | Ethyl 6-methoxybenzofuran-2-carboxylate | NaOH | Ethanol/H₂O | 2-3 h | 90-98% |
| This compound | 6-methoxybenzofuran-2-carboxylic acid | Methanol, H₂SO₄ | Methanol | 4-6 h | 85-95% |
Conclusion
The protocols outlined in this application note provide comprehensive and practical guidance for the synthesis of methoxy-substituted benzofuran carboxylates. While a direct synthesis of this compound from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is not feasible due to the inherent structural differences, this guide offers a viable pathway to a closely related analog. Furthermore, the inclusion of a well-established route to the target compound from a more suitable precursor ensures that researchers have a reliable method for its preparation. These detailed procedures, grounded in established chemical principles, are designed to be readily implemented in a laboratory setting, aiding in the advancement of research and development in medicinal chemistry.
References
Sources
Application Note: A Robust Protocol for the Synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid
Introduction
6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a pivotal intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Notably, it serves as a key building block for Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy. The benzofuran scaffold itself is a recurring motif in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2] Therefore, a reliable and scalable protocol for the preparation of this intermediate is of significant interest to researchers in medicinal chemistry and drug development.
This application note provides a detailed, step-by-step protocol for the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. The described methodology is based on established synthetic transformations, beginning with the readily available starting material, 2-hydroxy-4-methoxybenzaldehyde. The causality behind experimental choices and self-validating system checks are explained to ensure reproducibility and success in a laboratory setting.
Overall Synthetic Strategy
The synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid is achieved through a three-step process starting from 2-hydroxy-4-methoxybenzaldehyde. The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
Experimental Protocol
This protocol is divided into three main stages: O-alkylation of 2-hydroxy-4-methoxybenzaldehyde, intramolecular cyclization to form the benzofuran ring, and subsequent demethylation and hydrolysis to yield the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-hydroxy-4-methoxybenzaldehyde | Reagent grade, ≥98% | Commercially available |
| Ethyl 2-bromopropanoate | Reagent grade, ≥97% | Commercially available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially available |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially available |
| Boron tribromide (BBr₃) | 1.0 M in CH₂Cl₂ | Commercially available |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially available |
| Toluene | Reagent grade, ≥99.5% | Commercially available |
| Hydrochloric acid (HCl) | Concentrated, 37% | Commercially available |
| Water | Deionized | Laboratory supply |
Step 1: Synthesis of Ethyl 2-((2-formyl-5-methoxyphenyl)oxy)propanoate
Rationale: This step involves a nucleophilic substitution reaction where the phenoxide, generated in situ from 2-hydroxy-4-methoxybenzaldehyde and potassium carbonate, attacks ethyl 2-bromopropanoate. The hydroxyl group at the 4-position is more acidic and sterically accessible than the 2-hydroxyl group, leading to regioselective alkylation at the 4-position.[3][4]
Procedure:
-
To a mixture of 2-hydroxy-4-methoxybenzaldehyde (70 g) and dimethyl sulfoxide (280 ml) at 25-35°C, add ethyl 2-bromopropanoate (99.94 g) and stir at the same temperature.[2]
-
Add potassium carbonate (95.39 g) portion-wise to the above mixture at 25-35°C and continue stirring at this temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water and toluene to the reaction mixture.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water.
-
The resulting solution of ethyl 2-((2-formyl-5-methoxyphenyl)oxy)propanoate in toluene is used directly in the next step.
Step 2: Synthesis of Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate
Rationale: The formation of the benzofuran ring proceeds via an intramolecular aldol-type condensation. The base facilitates the deprotonation of the carbon alpha to the ester, which then attacks the aldehyde carbonyl group, followed by dehydration to yield the benzofuran.
Procedure:
-
The toluene solution from the previous step is subjected to base-catalyzed cyclization. While specific conditions for this exact substrate are proprietary in some literature, a common method involves heating with a base.
-
Cool the reaction mixture to 25-35°C and add toluene.
-
Separate the organic and aqueous layers. The aqueous layer is washed with toluene.
-
The combined organic layers containing ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate are concentrated under reduced pressure.
Step 3: Synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid
Rationale: This final step involves two key transformations: saponification of the ester to the carboxylic acid using a strong base, followed by demethylation of the methoxy group to the desired hydroxyl group. Boron tribromide is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers.[1][2]
Procedure:
-
Hydrolysis: To the crude ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate, add a solution of sodium hydroxide and heat to reflux until the ester is fully hydrolyzed.
-
Cool the mixture to 25-35°C and acidify with aqueous hydrochloric acid to precipitate the 6-methoxy-2-methylbenzofuran-3-carboxylic acid.[2]
-
Filter the precipitated solid, wash with water, and dry.
-
Demethylation: To a pre-cooled mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) and dichloromethane (220 ml) at 0-10°C, slowly add boron tribromide (80.18 g).[1]
-
Stir the reaction mixture at the same temperature.
-
Slowly quench the reaction mixture with ice water and continue stirring.
-
Filter the resulting solid, wash with water, and dry to obtain the final product, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.[1] Yield: 17.8 g.[1]
Summary of Quantitative Data
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Yield |
| 1 | 2-hydroxy-4-methoxybenzaldehyde (70 g) | Ethyl 2-bromopropanoate (99.94 g), K₂CO₃ (95.39 g) | DMSO, Toluene | 25-35 | - |
| 2 | Ethyl 2-((2-formyl-5-methoxyphenyl)oxy)propanoate | Base | Toluene | Elevated | - |
| 3 | 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) | Boron tribromide (80.18 g) | Dichloromethane | 0-10 | 17.8 g[1] |
Conclusion
The protocol outlined in this application note provides a comprehensive and reliable method for the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a crucial intermediate in pharmaceutical research and development. By starting with the commercially available 2-hydroxy-4-methoxybenzaldehyde, this multi-step synthesis offers a practical route to the target molecule. The detailed procedural steps, coupled with the rationale behind the chemical transformations, are intended to facilitate the successful replication of this synthesis in a laboratory setting.
References
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
-
OAK Open Access Archive. (2020). Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]
-
SpringerLink. (2025). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Retrieved from [Link]
-
NIH. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
NIH. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
- Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
-
ACS Publications. (2020). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-hydroxyphenoxy)propionate. Retrieved from [Link]
-
ResearchGate. (2007). 2,4-Dihydroxybenzaldehyde 4-ethylthiosemicarbazone. Retrieved from [Link]
-
PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Retrieved from [Link]
-
PrepChem.com. (2025). Synthesis of ethyl 6-hydroxy-3-methyl-2-hexenoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxypropan-2-yl)benzofuran-5-carbaldehyde. Retrieved from [Link]
Sources
Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of Methyl 6-methoxybenzofuran-2-carboxylate
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 6-methoxybenzofuran-2-carboxylate. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol grounded in fundamental chromatographic principles. The narrative explains the rationale behind the selection of chromatographic parameters, from mobile phase composition to stationary phase chemistry. Furthermore, a comprehensive protocol for method validation is outlined, adhering to the stringent standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This ensures the method is not only accurate and precise but also fit for its intended purpose in quality control, stability testing, and research environments.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry and materials science.[3][4] Benzofuran derivatives are known to exhibit a wide range of biological activities and serve as crucial intermediates in the synthesis of complex pharmaceutical agents.[5] Consequently, a reliable and validated analytical method is paramount for ensuring the purity, identity, and stability of this compound during drug discovery, development, and manufacturing processes.
This document details a reverse-phase HPLC (RP-HPLC) method, which is the most widely used analytical technique in the pharmaceutical industry for its versatility, sensitivity, and efficiency in separating compounds of moderate to low polarity.[6]
Analyte Properties and Method Design
The design of this analytical method is directly informed by the physicochemical properties of this compound.
-
Molecular Structure & Polarity: The molecule has a molecular weight of 206.198 g/mol and a calculated LogP of 2.31.[7] This LogP value indicates moderate hydrophobicity, making it an ideal candidate for retention and separation on a nonpolar stationary phase, such as a C18 column, through hydrophobic interactions.[8]
-
UV Absorbance: The conjugated aromatic system of the benzofuran ring enables strong absorption of ultraviolet (UV) light, a property essential for sensitive detection.[3] Studies on similar benzofuran derivatives show distinct absorption maxima, often with two main bands, one of which is typically around 280-290 nm.[9] This intrinsic property allows for direct UV detection without the need for derivatization.
Chromatographic Principle: Reverse-Phase HPLC
The core of this method is reverse-phase chromatography. In this mode, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (hydrophilic).[10]
-
Stationary Phase: A C18 (octadecylsilane) bonded silica column is selected. The long alkyl chains provide a hydrophobic surface that interacts with the analyte.
-
Mobile Phase: A mixture of water and a less polar organic solvent, acetonitrile, is used. The proportion of the organic solvent is adjusted to control the elution of the analyte. Increasing the acetonitrile concentration reduces the polarity of the mobile phase, weakening the analyte's interaction with the stationary phase and thus decreasing its retention time.[11]
-
pH Control: Phosphoric acid is added to the mobile phase to maintain a low pH. This is critical for two reasons:
-
It suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase. Ionized silanols can lead to undesirable secondary interactions with the analyte, resulting in poor peak shape (tailing).[8]
-
It ensures the analyte, an ester, remains in a consistent, non-ionized state, promoting reproducible retention.
-
Detailed Analytical Method and Protocol
Instrumentation, Chemicals, and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
-
Chemicals:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid (ACS grade).
-
Water (HPLC or Milli-Q grade).
-
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% phosphoric acid.
-
Protocol: To 400 mL of HPLC-grade water, carefully add 1.0 mL of orthophosphoric acid. Add 600 mL of acetonitrile. Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure sample solubility and compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Run Time | 10 minutes |
Analytical Workflow Diagram
The general workflow for sample analysis is depicted below.
Caption: High-level workflow for HPLC analysis.
HPLC Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following protocols are based on ICH Q2(R2) guidelines.[13][14]
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject the working standard solution.
-
Inject a sample solution.
-
If available, inject a placebo (formulation without the active ingredient) or a sample spiked with known impurities.
-
-
Acceptance Criteria: The blank should show no peak at the retention time of this compound. The analyte peak in the sample chromatogram should be free from co-elution with any other peaks, which can be confirmed using a PDA detector for peak purity analysis.
Linearity
-
Objective: To establish that there is a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results of both repeatability and intermediate precision studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Alternatively, prepare and inject solutions with decreasing concentrations to find the limits experimentally.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%).
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., Acetonitrile ± 2%).
-
-
Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).
-
-
Acceptance Criteria: The system suitability parameters should remain within their acceptance limits for all tested variations, demonstrating the method's reliability during normal usage.
Validation Process Overview
Caption: Key parameters for HPLC method validation.
Conclusion
The reverse-phase HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative determination of this compound. The systematic explanation of the method development rationale and the comprehensive validation protocol provide researchers and drug development professionals with a reliable tool for quality assessment. Adherence to these protocols will ensure that the data generated is robust, reproducible, and compliant with international regulatory expectations.
References
-
Methyl 6-methoxy-2-benzofurancarboxylate. (2018, May 16). SIELC Technologies. [Link]
-
Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF. (n.d.). ResearchGate. [Link]
-
UV absorption spectra of 1-benzofuran in solvents of various polarities. (n.d.). ResearchGate. [Link]
-
UV–Vis absorption and fluorescence spectra of functionalized benzofuran derivatives. (n.d.). ResearchGate. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Optoelectronic Potential of Benzofuran–Oxime Compounds. (2024). DergiPark. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]
-
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. (n.d.). PubChem. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2024, July 2). Pharma Talks. [Link]
-
Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Periodica Polytechnica Chemical Engineering. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 1). ICH. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Molecules, 26(16), 4931. [Link]
-
Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils. (2016). Journal of Chromatography B, 1036-1037, 1-8. [Link]
-
Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. pp.bme.hu [pp.bme.hu]
- 11. pharmtech.com [pharmtech.com]
- 12. actascientific.com [actascientific.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to the Synthesis of Halogenated Derivatives of Methyl 6-methoxybenzofuran-2-carboxylate
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of halogenated derivatives of Methyl 6-methoxybenzofuran-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the synthetic methodologies for introducing bromine, chlorine, and iodine moieties onto the benzofuran scaffold. Beyond mere procedural steps, this guide elucidates the mechanistic rationale behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the underlying chemical principles. The protocols are presented with clarity and precision, supported by quantitative data summaries and visual diagrams to facilitate experimental success. All information is grounded in authoritative scientific literature to uphold the principles of expertise, authoritativeness, and trustworthiness.
Introduction: The Significance of Halogenated Benzofurans in Medicinal Chemistry
Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of halogen atoms—such as bromine, chlorine, and fluorine—into the benzofuran ring system has been shown to significantly modulate the pharmacological profile of these molecules.[4] Halogenation can enhance the lipophilicity of a compound, thereby improving its membrane permeability and bioavailability. Furthermore, the electronic effects of halogens can influence the binding affinity of the molecule to its biological target.
Notably, halogenated benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4][5] For instance, the presence of bromine in the structure of certain benzofuran derivatives has been correlated with stronger pro-oxidative and pro-apoptotic properties in cancer cells compared to their chlorinated counterparts.[4] This underscores the critical role of targeted halogenation in the design and synthesis of novel therapeutic agents. This guide will focus on the practical synthesis of halogenated derivatives of this compound, a key intermediate in the development of new bioactive compounds.
General Considerations for Electrophilic Aromatic Halogenation of Benzofurans
The halogenation of benzofurans typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[6][7] The benzofuran ring system is electron-rich, making it susceptible to attack by electrophiles. The regioselectivity of the substitution is influenced by the electronic nature of the substituents already present on the ring and the reaction conditions. In electrophilic substitution of benzofurans, attack at the 2-position is often favored as it leads to a more stable carbocation intermediate (a sigma complex) where the positive charge can be delocalized over the benzene ring.[8] However, attack at the 3-position can also occur, and the product distribution can be influenced by the specific electrophile and reaction conditions.[8]
Synthesis of Brominated Derivatives
Bromination of this compound can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) and elemental bromine (Br₂) being the most common.[9][10]
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and easy-to-handle reagent for allylic and benzylic bromination, as well as for electrophilic bromination of activated aromatic rings.[10][11][12] For the bromination of the benzofuran ring, the reaction is typically carried out in a suitable solvent, and the regioselectivity can be controlled by the reaction conditions.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.2 eq) to the solution. For reactions requiring radical initiation (e.g., benzylic bromination if a methyl group were at a suitable position), a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be added.[9][10] For electrophilic aromatic bromination, the reaction can often proceed without a radical initiator.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
NBS as the Brominating Agent: NBS is a convenient source of electrophilic bromine and is often preferred over liquid bromine due to its solid nature and ease of handling.[10]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Nonpolar solvents like CCl₄ favor radical reactions, while polar solvents can facilitate electrophilic substitution.
-
Reaction Monitoring: TLC is a crucial technique to determine the optimal reaction time and prevent the formation of over-brominated or side products.
Protocol 2: Bromination using Elemental Bromine (Br₂)
Direct bromination with elemental bromine is a classic method for the electrophilic substitution of aromatic compounds.[13]
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like chloroform (CHCl₃) or acetic acid in a round-bottom flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture at 0 °C or room temperature with constant stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 1-8 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Causality Behind Experimental Choices:
-
Elemental Bromine: Provides a direct source of electrophilic bromine. The reaction can sometimes be catalyzed by a Lewis acid, although for activated rings like benzofurans, it may not be necessary.[7]
-
Controlled Addition: Slow addition of bromine at a low temperature helps to control the exothermicity of the reaction and minimize the formation of polybrominated products.
-
Quenching: Sodium thiosulfate is used to neutralize any unreacted bromine, making the work-up safer.
Table 1: Summary of Bromination Protocols
| Parameter | Protocol 1 (NBS) | Protocol 2 (Br₂) |
| Brominating Agent | N-Bromosuccinimide | Elemental Bromine |
| Stoichiometry | 1.0-1.2 eq | 1.0-1.1 eq |
| Solvent | CCl₄, Acetonitrile | CHCl₃, Acetic Acid |
| Temperature | Room Temp. to Reflux | 0 °C to Room Temp. |
| Reaction Time | 2-24 hours | 1-8 hours |
| Work-up | Filtration, Concentration | Quenching, Extraction |
Diagram 1: General Workflow for Bromination
Caption: A generalized workflow for the bromination of this compound.
Synthesis of Chlorinated Derivatives
Chlorination of the benzofuran ring can be effectively carried out using N-Chlorosuccinimide (NCS) or by passing chlorine gas through the reaction mixture.[4][14]
Protocol 3: Chlorination using N-Chlorosuccinimide (NCS)
NCS is a stable, crystalline solid that serves as an excellent source of electrophilic chlorine, making it a safer alternative to chlorine gas.[15][16][17]
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.[14]
-
Reagent Addition: Add N-Chlorosuccinimide (1.0-1.2 eq) to the solution. The reaction can be performed at room temperature or heated to accelerate the rate.[14]
-
Reaction: Stir the mixture for 1-6 hours, monitoring its progress by TLC.
-
Work-up: After the reaction is complete, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[14]
Causality Behind Experimental Choices:
-
NCS as Chlorinating Agent: NCS provides a controlled and safer way to introduce chlorine onto the aromatic ring compared to gaseous chlorine.[16][17][18]
-
Solvent Selection: DMF is a polar aprotic solvent that can facilitate the electrophilic chlorination process.[14]
-
Aqueous Work-up: Pouring the reaction mixture into water helps to precipitate the product and remove the water-soluble succinimide byproduct.
Protocol 4: Chlorination using Chlorine Gas
This method involves the in-situ generation of chlorine gas, which is then bubbled through a solution of the substrate.
Experimental Protocol:
-
Preparation of Chlorine Gas: In a separate apparatus, generate chlorine gas by the reaction of potassium permanganate (KMnO₄) with concentrated hydrochloric acid (HCl). Caution: This should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup: Dissolve this compound (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask.
-
Reaction: Bubble the generated chlorine gas through the solution while stirring. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, stop the flow of chlorine gas and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel.[4]
Causality Behind Experimental Choices:
-
In-situ Generation of Chlorine: This avoids the need to handle and store cylinders of toxic chlorine gas.
-
Chloroform as Solvent: Chloroform is a common solvent for reactions involving chlorine gas.
Table 2: Summary of Chlorination Protocols
| Parameter | Protocol 3 (NCS) | Protocol 4 (Chlorine Gas) |
| Chlorinating Agent | N-Chlorosuccinimide | Chlorine Gas (in-situ) |
| Stoichiometry | 1.0-1.2 eq | Excess |
| Solvent | DMF, Acetonitrile | Chloroform |
| Temperature | Room Temp. to 75 °C | Room Temp. |
| Reaction Time | 1-6 hours | Varies (monitored) |
| Work-up | Aqueous Extraction | Evaporation |
Diagram 2: Reaction Scheme for Chlorination with NCS
Caption: Electrophilic chlorination of this compound using NCS.
Synthesis of Iodinated Derivatives
Iodination of aromatic compounds can be achieved using reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[19][20]
Protocol 5: Iodination using N-Iodosuccinimide (NIS)
Similar to its bromine and chlorine analogues, NIS is a convenient reagent for electrophilic iodination.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Reagent Addition: Add N-Iodosuccinimide (1.0-1.1 eq) in portions to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium carbonate and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.[19]
Protocol 6: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a potent electrophilic iodinating agent.[21]
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane.
-
Reagent Addition: Add a solution of iodine monochloride (1.0 eq) in dichloromethane dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Cool the reaction mixture and neutralize with a dilute solution of sodium hydroxide. Separate the layers and wash the organic layer with an aqueous solution of sodium sulfite to remove any remaining ICl.
-
Purification: Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography.[19]
Table 3: Summary of Iodination Protocols
| Parameter | Protocol 5 (NIS) | Protocol 6 (ICl) |
| Iodinating Agent | N-Iodosuccinimide | Iodine Monochloride |
| Stoichiometry | 1.0-1.1 eq | 1.0 eq |
| Solvent | DMF | Methanol/DCM |
| Temperature | Room Temp. | Room Temp. |
| Reaction Time | 2-4 hours | Overnight |
| Work-up | Quenching, Extraction | Neutralization, Washing |
Characterization of Halogenated Products
The successful synthesis of the halogenated derivatives of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and determine the position of halogenation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the incorporation of the halogen atom (indicated by characteristic isotopic patterns for chlorine and bromine).
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis of brominated, chlorinated, and iodinated derivatives of this compound. By understanding the underlying principles of electrophilic aromatic substitution and the specific properties of each halogenating agent, researchers can effectively synthesize these valuable compounds for further investigation in drug discovery and development. The choice of a specific protocol will depend on the desired regioselectivity, scale of the reaction, and available laboratory resources.
References
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). National Institutes of Health.
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.).
- Role of addition compounds in the halogenation of benzofurans and benzothiophens. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI.
- Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. (n.d.). Who we serve.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH.
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025).
- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (n.d.). PubMed.
- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.).
- N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
- N-Bromosuccinimide. (n.d.). Wikipedia.
- N-Chlorosuccinimide. (n.d.). Wikipedia.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.
- Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. (2025).
- Iodination - SEAr. (n.d.). Common Organic Chemistry.
- Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. (2025).
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- Electrophilic halogenation. (n.d.). Wikipedia.
- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). International Science Community Association.
- Electrophilic Aromatic Substitutions: Halogenation - Lec4. (2024). YouTube.
- Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015).
- Oxidative iodine monochloride iodination technique. (n.d.). PubMed - NIH.
- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (n.d.). PubMed.
- Fast, mild, and convenient procedures for iodination and bromination of carbohydrates: reactions of organoboranes with iodine monochloride, sodium iodide, bromine, and bromine chloride. (2025). ResearchGate.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. suru-chem.com [suru-chem.com]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 16. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 17. suru-chem.com [suru-chem.com]
- 18. isca.me [isca.me]
- 19. Iodination - SEAr [commonorganicchemistry.com]
- 20. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Synthesis of Amide and Ester Derivatives of Benzofuran-3-Carboxylic Acid for Drug Discovery
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] These heterocyclic compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the benzofuran nucleus makes it a privileged scaffold in drug discovery, prompting chemists to develop diverse synthetic methodologies to access novel analogues for structure-activity relationship (SAR) studies.[2]
Benzofuran-3-carboxylic acid, in particular, is a pivotal starting material. Its carboxylic acid functional group serves as a versatile handle for derivatization, allowing for the systematic exploration of chemical space through the creation of amide and ester libraries. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reliable synthesis of benzofuran-3-carboxamides and benzofuran-3-carboxylate esters, offering field-proven protocols and explaining the causality behind key experimental choices.
Part 1: Synthesis of Benzofuran-3-Carboxamides
Scientific Principle: The Challenge of Amide Bond Formation
The direct condensation of a carboxylic acid with an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures. The primary obstacle is the competing acid-base reaction, where the amine is protonated by the carboxylic acid to form a non-nucleophilic ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon sufficiently electrophilic for attack by the amine.[6] This can be achieved through two primary strategies: conversion to a highly reactive acyl chloride or the use of specialized coupling reagents.
Experimental Workflow: Amide Synthesis
Caption: General workflow for benzofuran-3-carboxamide synthesis.
Protocol 1: Amide Synthesis via the Acyl Chloride Intermediate
This classic, robust method is advantageous for its low cost and high reactivity, making it suitable for a wide range of amines. However, the harshness of the chlorinating agents requires that other sensitive functional groups in the substrates be protected.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend benzofuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.5 M).
-
Acyl Chloride Formation: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at 0 °C. Causality: Thionyl chloride is a highly effective chlorinating agent that reacts with the carboxylic acid to produce the acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed. Alternatively, oxalyl chloride can be used with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Reagent Removal: Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.
-
Amidation: Re-dissolve the crude benzofuran-3-carbonyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.
-
Coupling: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Causality: The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The triethylamine is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Work-up & Purification: After stirring at room temperature for 2-4 hours, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization.
Protocol 2: Amide Synthesis via Modern Coupling Reagents
Peptide coupling reagents offer a milder and often more efficient alternative to the acyl chloride method, with fewer side reactions and broader functional group tolerance.[7] Reagents are broadly classified as carbodiimides (DCC, EDC), phosphonium salts (BOP, PyBOP), and aminium/uronium salts (HBTU, HATU).[8] HATU is highlighted here for its high efficiency and low rate of racemization in chiral substrates.
Step-by-Step Methodology:
-
Preparation: To a solution of benzofuran-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.2 M), add the desired amine (1.1 eq).
-
Reagent Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Causality: DIPEA is a sterically hindered base that activates the coupling reagent and neutralizes acids without competing as a nucleophile.
-
Activation & Coupling: Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Causality: HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is rapidly attacked by the amine to form the stable amide bond.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Coupling Reagent | Activating Additive | Base | Typical Solvent | Key Feature |
| DCC/DIC | HOBt or HOAt | Et₃N, DIPEA | DCM, THF | Cost-effective; insoluble urea byproduct.[6] |
| EDC·HCl | HOBt | DIPEA, NMM | DCM, DMF | Water-soluble carbodiimide; easy work-up. |
| BOP | None | DIPEA, Et₃N | DMF, CH₃CN | High efficiency; carcinogenic HMPA byproduct.[8] |
| HBTU/HATU | None | DIPEA | DMF | Very efficient, fast reactions, low racemization.[6][9] |
Part 2: Synthesis of Benzofuran-3-Carboxylate Esters
Scientific Principle: Ester Formation Strategies
Esterification of carboxylic acids is a fundamental transformation with several reliable methods. The choice of method depends on the scale of the reaction and the nature of the alcohol. The Fischer-Speier esterification is a classic, equilibrium-driven process catalyzed by acid, ideal for simple, low-boiling alcohols that can be used in large excess.[10] For more complex or sensitive alcohols, or when acidic conditions are not tolerated, alkylation of the corresponding carboxylate salt with an alkyl halide provides a powerful alternative.
Experimental Workflow: Ester Synthesis
Caption: General workflow for benzofuran-3-carboxylate ester synthesis.
Protocol 3: Fischer-Speier Esterification
This method is highly effective for preparing simple alkyl esters (e.g., methyl, ethyl) where the alcohol can serve as both reactant and solvent.
Step-by-Step Methodology:
-
Preparation: Suspend benzofuran-3-carboxylic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (TsOH), to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Causality: The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. The reaction is an equilibrium; using a large excess of alcohol and removing the water byproduct (if using a Dean-Stark apparatus) drives the reaction to completion.[10]
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up & Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with a saturated NaHCO₃ solution until effervescence ceases. Wash with water and brine, then dry the organic layer over Na₂SO₄. After filtration and concentration, purify the ester by column chromatography or distillation.
Protocol 4: Esterification via Sₙ2 Alkylation
This protocol is ideal for synthesizing a wider variety of esters, including those from secondary or more complex alkyl halides, under non-acidic conditions.
Step-by-Step Methodology:
-
Salt Formation: Suspend benzofuran-3-carboxylic acid (1.0 eq) and a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), in a polar aprotic solvent like DMF or acetone (approx. 0.5 M). Stir at room temperature for 30 minutes. Causality: The base deprotonates the carboxylic acid to form a nucleophilic carboxylate salt.
-
Alkylation: Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture, typically to 50-80 °C, for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up & Purification: Cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ester by column chromatography. A specific example involves refluxing with dimethyl sulphate and K₂CO₃ in acetone to yield the methyl ester.[11]
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.) | Reflux, 4-24 h | Inexpensive, simple for primary alcohols.[10] | Equilibrium-limited, harsh acidic conditions. |
| Sₙ2 Alkylation | Base (K₂CO₃), Alkyl Halide | 50-80 °C, 2-16 h | Mild, non-acidic, wide substrate scope. | Requires stoichiometric base, alkyl halide may be expensive. |
References
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
-
Litvinova, V. A., & Tikhomirov, A. S. (2019). METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS (microreview). ResearchGate. [Link]
-
Bihani, M., et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. ACS Publications. [Link]
-
(2024). Benzofuran Derivatives: Significance and symbolism. Consolidated Knowledge. [Link]
-
Hassan, S. S., & Shaikh, R. P. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Shukla, S., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. BEPLS. [Link]
-
(n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Mączyński, M., et al. (2005). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
-
(n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Gao, C., et al. (2022). A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. ResearchGate. [Link]
-
(n.d.). View of METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS. Chemistry of Heterocyclic Compounds. [Link]
-
Litvinova, V. A., & Tikhomirov, A. S. (2019). METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS. Chemistry of Heterocyclic Compounds. [Link]
-
(n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
- Fevig, J. M., et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid.
-
Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Semantic Scholar. [Link]
- Jurd, L. (1964). Preparation of benzofuran derivatives.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Kossakowski, J., & Zawadowski, T. (1987). [Synthesis of various amides of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid with potential antidepressive effect]. PubMed. [Link]
-
Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]
-
Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. [Link]
-
(n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
(n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
- (n.d.). Process for preparing benzofuran derivatives.
-
(2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 4. bepls.com [bepls.com]
- 5. jocpr.com [jocpr.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
Application Note: Cell Cycle Analysis in Cancer Cells Treated with Benzofuran Derivatives
Introduction
The eukaryotic cell cycle is a tightly regulated series of events that governs cell growth and division.[1][2] This process is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Progression through these phases is controlled by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[1] Critical checkpoints exist at the G1/S and G2/M transitions, ensuring the fidelity of DNA replication and chromosome segregation.[3][4][5]
Dysregulation of the cell cycle is a fundamental hallmark of cancer.[6][7] Cancer cells often exhibit mutations in checkpoint proteins, leading to uncontrolled proliferation and genomic instability.[1][3][4] Consequently, targeting the cell cycle machinery has emerged as a promising strategy in cancer therapy.[6]
Benzofuran derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potent anticancer properties.[8][9][10] Mechanistic studies have revealed that many benzofuran derivatives exert their cytotoxic effects by inducing cell cycle arrest, often at the G2/M phase, and subsequently triggering apoptosis (programmed cell death).[8][11][12] The ability of these compounds to interfere with critical cellular processes, such as tubulin polymerization, makes them attractive candidates for further investigation and development as novel therapeutic agents.[8][11]
This application note provides a detailed protocol for analyzing the effects of benzofuran derivatives on the cell cycle of cancer cells using propidium iodide (PI) staining followed by flow cytometry.[8][13] PI is a fluorescent intercalating agent that binds to DNA, and its fluorescence intensity is directly proportional to the amount of DNA within a cell.[13][14][15] This allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[2][13]
Eukaryotic Cell Cycle Overview
Caption: A diagram of the eukaryotic cell cycle with its phases and key regulatory checkpoints.
Materials and Reagents
-
Cell Lines: Human cancer cell line of interest (e.g., HCT-116, HT-29, MCF-7, HeLa)
-
Benzofuran Derivative: Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Ethanol: 70%, ice-cold
-
Dimethyl Sulfoxide (DMSO): Vehicle control
-
Microcentrifuge tubes
-
Pipettes and tips
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Instrumentation
-
Laminar Flow Hood: For sterile cell culture work
-
CO2 Incubator: 37°C, 5% CO2
-
Centrifuge: Refrigerated, capable of 300 x g
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate emission filters for PI (typically ~600 nm)[14]
-
Vortex Mixer
Experimental Protocols
Cell Culture and Treatment
This initial phase involves establishing a healthy, logarithmically growing cell culture, which is crucial for observing significant effects of the benzofuran derivative on cell cycle progression.
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will allow them to reach 60-70% confluency at the time of treatment. This density prevents contact inhibition, which can itself cause cell cycle arrest.[16]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for attachment and recovery.
-
Compound Preparation: Prepare a stock solution of the benzofuran derivative in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations to determine the optimal dose for inducing cell cycle arrest.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the benzofuran derivative. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation Post-Treatment: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to allow the compound to exert its effect on the cell cycle.[8]
Cell Harvesting and Fixation
Proper harvesting and fixation are critical for preserving the integrity of the cells and their DNA for accurate flow cytometric analysis.
-
Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[14][15] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.
-
Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[14][15] This slow, dropwise addition is crucial to prevent cell clumping.[14]
-
Incubate the cells on ice for at least 30 minutes for fixation.[17] Cells can be stored in 70% ethanol at -20°C for several weeks if necessary.[14]
-
Propidium Iodide Staining
This step prepares the fixed cells for DNA content analysis by staining the nuclear DNA with propidium iodide. The inclusion of RNase A is essential to prevent the staining of double-stranded RNA, which would otherwise interfere with the DNA-specific signal.[13][14]
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.[15] Carefully aspirate the ethanol.
-
Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes or at 4°C for at least 4 hours.[14][18]
Experimental Workflow
Caption: A flowchart illustrating the key steps of the experimental protocol.
Data Analysis and Interpretation
Flow cytometry measures the fluorescence intensity of individual cells as they pass through a laser beam.[2][19] The resulting data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells (events).
-
G0/G1 Peak: The first peak represents cells in the G0/G1 phase, which have a normal diploid (2N) DNA content.
-
S Phase: The region between the G0/G1 and G2/M peaks represents cells in the S phase, which are actively replicating their DNA and thus have a DNA content between 2N and 4N.
-
G2/M Peak: The second peak represents cells in the G2 and M phases, which have a tetraploid (4N) DNA content.[2]
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak, known as the sub-G1 peak, is indicative of apoptotic cells with fragmented DNA.[13]
By analyzing the distribution of cells in these different phases, one can determine the effect of the benzofuran derivative on cell cycle progression. An accumulation of cells in a particular phase (e.g., G2/M) compared to the control group suggests that the compound induces cell cycle arrest at that point.[20]
Data Analysis Workflow
Sources
- 1. A Review on Cell Cycle Checkpoints in Relation to Cancer [jmedsciences.com]
- 2. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 3. Cell cycle checkpoints and their inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. clinician.com [clinician.com]
- 7. biocompare.com [biocompare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 12. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. How To Read Flow Cytometry Results? A Step-by-Step Guide - Merkel Technologies Ltd [merkel.co.il]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Inflammatory Landscape and the Promise of Benzofurans
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), enzymes such as cyclooxygenase-2 (COX-2) that produce prostaglandins, and the signaling molecule nitric oxide (NO).[1][2]
The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[3][4][5] Upon activation by inflammatory stimuli, these pathways trigger the transcription of a multitude of pro-inflammatory genes.[3][5][6] Benzofuran derivatives, a class of heterocyclic compounds found in various natural products, have garnered significant attention for their diverse biological activities, including potent anti-inflammatory properties.[7][8][9] Evidence suggests that certain benzofuran compounds exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[7][10][11]
These application notes provide a comprehensive guide to validated in vitro assays for screening and characterizing the anti-inflammatory potential of novel benzofuran compounds. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate reliable data for drug discovery and development programs.
Foundational Assays: Assessing Cytotoxicity and Primary Anti-inflammatory Activity
A critical first step in evaluating any new compound is to determine its potential toxicity to cells. This ensures that any observed anti-inflammatory effects are not simply a result of cell death.[12][13] Following the assessment of a compound's safety profile, primary screening assays can be employed to gauge its general anti-inflammatory capacity.
Diagram: General Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for screening benzofuran compounds.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Benzofuran compounds dissolved in dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 ± 4.5 |
| Benzofuran A | 10 | 98.2 ± 3.1 |
| Benzofuran A | 50 | 95.7 ± 2.8 |
| Benzofuran B | 10 | 99.1 ± 3.5 |
| Benzofuran B | 50 | 65.4 ± 5.2 |
Table 1: Example data for MTT cytotoxicity assay.
Expert Insight: It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%.[16]
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
A hallmark of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[17] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[18][19]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Benzofuran compounds
-
LPS (1 µg/mL)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[18]
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of the benzofuran compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[20] Include a negative control (cells only), a vehicle control (DMSO + LPS), and a positive control (a known iNOS inhibitor + LPS).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[19][21]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[18]
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | 1.2 ± 0.3 | - |
| LPS + Vehicle | 25.8 ± 1.9 | 0 |
| LPS + Benzofuran A (10 µM) | 12.5 ± 1.1 | 51.6 |
| LPS + Benzofuran A (50 µM) | 5.4 ± 0.7 | 79.1 |
Table 2: Example data for Griess assay.
Mechanistic Deep Dive: Unraveling the Mode of Action
Once promising benzofuran compounds are identified through primary screening, the next step is to investigate their mechanism of action. This involves examining their effects on key inflammatory mediators and signaling pathways.
Diagram: Key Inflammatory Signaling Pathways
Caption: Simplified overview of LPS-induced inflammatory signaling.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of secreted proteins, such as TNF-α and IL-6, in cell culture supernatants.[22][23]
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kits for mouse TNF-α and IL-6[22]
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme into a colored product.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 25 ± 8 | 15 ± 5 |
| LPS + Vehicle | 1500 ± 120 | 850 ± 75 |
| LPS + Benzofuran A (10 µM) | 750 ± 60 | 400 ± 35 |
| LPS + Benzofuran A (50 µM) | 250 ± 30 | 150 ± 20 |
Table 3: Example data for cytokine ELISA.
Protocol 4: COX-2 Inhibitor Screening Assay
This assay determines the ability of benzofuran compounds to directly inhibit the enzymatic activity of COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[26][27]
Materials:
-
Commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric)[26][28][29]
-
Benzofuran compounds
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Perform the assay according to the manufacturer's protocol.[27][29] This generally involves:
-
Preparing a reaction mixture containing human recombinant COX-2 enzyme, a fluorescent or colorimetric probe, and a cofactor.
-
Adding the benzofuran compounds at various concentrations to the reaction mixture.
-
Initiating the reaction by adding arachidonic acid, the substrate for COX-2.
-
Monitoring the change in fluorescence or absorbance over time.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).
| Compound | IC₅₀ (µM) |
| Celecoxib (Positive Control) | 0.45 |
| Benzofuran A | 8.2 |
| Benzofuran C | >100 |
Table 4: Example data for COX-2 inhibitor screening.
Delving Deeper: Pathway Analysis
To confirm that the anti-inflammatory effects of the benzofuran compounds are mediated through the NF-κB and MAPK pathways, further experiments such as Western blotting or reporter gene assays can be performed. These techniques allow for the assessment of the phosphorylation status of key signaling proteins (e.g., p65, p38, JNK) or the transcriptional activity of NF-κB.[10][11][30]
Conclusion
The in vitro assays described in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of benzofuran compounds. By employing a tiered approach that begins with cytotoxicity assessment and primary screening, and progresses to more detailed mechanistic studies, researchers can efficiently identify and characterize promising lead candidates for the development of novel anti-inflammatory therapeutics. The provided protocols, when executed with care and appropriate controls, will yield reliable and reproducible data to guide the drug discovery process.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Cells, 6(4), 40. [Link]
-
Kim, D. H., Kim, S., & Jo, E. K. (2013). Mitogen-activated Protein Kinases in Inflammation. Korean journal of pathology, 47(3), 189–196. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
Ahmad, R., Al-Roujeaie, A. S., & Al-Ghamdi, M. S. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 7, 519. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
I-Science. (2023). MAPK signalling pathway: Significance and symbolism. I-Science. [Link]
-
Bio-protocol. (2018). Cell viability measurement by MTT and LDH assay. Bio-protocol, 8(15), e2933. [Link]
-
Journal of Neuroscience Methods. (1998). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 82(2), 157-168. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16933. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Assay and Drug Development Technologies. (2007). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 5(2), 235-247. [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
Journal of Pharmaceutical and Pharmacological Research. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical and Pharmacological Research, 6(1), 1-11. [Link]
-
Particle and Fibre Toxicology. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology, 9, 4. [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences Review and Research, 66(1), 84-91. [Link]
-
International Journal of Molecular Sciences. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
-
Molecules. (2016). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 21(8), 1083. [Link]
-
PubMed. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. [Link]
-
Bio-protocol. (2019). Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10). Bio-protocol, 9(1), e3148. [Link]
-
International Journal of Basic & Clinical Pharmacology. (2016). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology, 5(3), 859-861. [Link]
-
PubMed. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International journal of molecular sciences, 24(18), 14387. [Link]
-
Journal of Applied Oral Science. (2023). Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. Journal of Applied Oral Science, 31, e20220501. [Link]
-
Frontiers in Molecular Neuroscience. (2018). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers in Molecular Neuroscience, 11, 375. [Link]
-
International Journal of Molecular Sciences. (2020). Molecular Mechanisms of Lipopolysaccharide (LPS) Induced Inflammation in an Immortalized Ovine Luteal Endothelial Cell Line (OLENDO). International Journal of Molecular Sciences, 21(4), 1429. [Link]
-
International Journal of Molecular Sciences. (2020). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 21(24), 9727. [Link]
-
ResearchGate. (2023). Synthesis, Analgesic and Anti-inflammatory activity of Benzofuran pyrazole Heterocycles. Retrieved from [Link]
-
Molecules. (2015). Anti-Inflammatory Activity of Natural Products. Molecules, 20(5), 9493–9513. [Link]
-
Journal of Laboratory Automation. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Laboratory Automation, 18(1), 63–70. [Link]
-
Bender MedSystems. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijbcp.com [ijbcp.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 12. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 13. kosheeka.com [kosheeka.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 17. arborassays.com [arborassays.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 25. novamedline.com [novamedline.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. assaygenie.com [assaygenie.com]
- 28. caymanchem.com [caymanchem.com]
- 29. mybiosource.com [mybiosource.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Techniques for Evaluating Tubulin Polymerization Inhibition
Introduction: Tubulin as a Critical Target in Drug Discovery
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their roles are diverse and critical, encompassing the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle essential for cell division.[1] The dynamic instability of microtubules—a constant cycling between polymerization and depolymerization—is precisely regulated and vital for their function. Interference with this process can lead to mitotic arrest and, ultimately, apoptotic cell death.[2]
This inherent vulnerability makes tubulin a highly validated and successful target for anticancer therapeutics.[3] Agents that interfere with microtubule dynamics are broadly classified into two groups:
-
Microtubule Stabilizing Agents: Such as taxanes (e.g., paclitaxel) and epothilones, which bind to tubulin and prevent microtubule depolymerization.[4]
-
Microtubule Destabilizing Agents: Such as vinca alkaloids (e.g., vinblastine), colchicine, and combretastatins, which inhibit tubulin polymerization.[4][5]
Given the clinical significance of these agents, robust and reliable methods for identifying and characterizing new tubulin polymerization inhibitors are paramount in drug discovery and basic research. This guide provides a detailed overview of key biochemical and cell-based assays, explaining the principles, offering step-by-step protocols, and discussing the rationale behind experimental choices to ensure data integrity and trustworthiness.
Foundational Assays: Direct Measurement of Polymerization (In Vitro)
Biochemical assays utilizing purified tubulin offer the most direct method for assessing a compound's effect on polymerization. These cell-free systems are essential for initial screening, mechanism of action studies, and determining direct binding interactions.
Turbidimetric Assay
The turbidimetric assay is the classic method for monitoring microtubule formation in real-time.
Principle of the Assay: This assay is based on the principle that microtubules scatter light. As tubulin dimers polymerize into microtubules, the turbidity of the solution increases, which can be measured as an increase in optical density (OD) at 340 nm.[6][7] The rate of OD increase is proportional to the rate of microtubule growth. Inhibitors of polymerization will decrease the rate and extent of the OD increase, while stabilizers may enhance it.[6]
dot
Caption: Principle of the turbidimetric tubulin polymerization assay.
Experimental Protocol: Turbidimetric Assay
A. Materials & Reagents:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (100%)
-
Test compound and vehicle control (e.g., DMSO)
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)[8]
-
UV-transparent 96-well half-area plates
-
Temperature-controlled microplate spectrophotometer
B. Reagent Preparation:
-
Tubulin Stock (10 mg/mL): Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[6]
-
Polymerization Buffer (PB): Prepare General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[9] The glycerol acts as a polymerization enhancer.[10]
-
Compound Dilutions: Prepare a 10X stock of your test compound and controls in Polymerization Buffer. Note: Paclitaxel should be diluted in room temperature buffer to prevent precipitation.[6]
C. Step-by-Step Procedure:
-
Prepare Tubulin Working Solution: On ice, dilute the Tubulin Stock to 3.0 mg/mL using ice-cold Polymerization Buffer.
-
Plate Setup: Pre-warm the microplate reader to 37°C.
-
Add Compounds: To the appropriate wells of the 96-well plate, add 10 µL of the 10X compound dilutions (test compound, vehicle, positive controls).
-
Initiate Polymerization: Add 90 µL of the 3.0 mg/mL tubulin working solution to each well. Mix gently by pipetting, avoiding bubbles. The final tubulin concentration will be ~2.7 mg/mL.
-
Measure Turbidity: Immediately place the plate in the pre-warmed spectrophotometer. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[8][9]
D. Data Analysis & Interpretation:
-
Plot OD 340 nm versus time.
-
A typical polymerization curve shows three phases: nucleation (lag phase), growth (steep increase), and steady-state (plateau).[6]
-
Inhibitors: Increase the lag phase, decrease the polymerization rate (slope of the growth phase), and lower the final OD plateau.
-
Stabilizers: Decrease or eliminate the lag phase, increase the polymerization rate, and raise the final OD plateau.
-
Calculate the IC₅₀ value: the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.[11]
Trustworthiness - Essential Controls:
-
Negative Control (Vehicle): Shows the baseline polymerization curve (e.g., 1% DMSO).
-
Positive Inhibitor Control: Nocodazole or colchicine; ensures the assay can detect inhibition.
-
Positive Stabilizer Control: Paclitaxel; ensures the assay can detect stabilization and validates tubulin activity.[8]
-
No Tubulin Control: Buffer and compound only; checks for compound precipitation that could cause light scattering.[8]
Fluorescence-Based Assays
These assays offer higher sensitivity and are more amenable to high-throughput screening (HTS) than turbidimetric methods.[12]
Principle of the Assay: This method utilizes a fluorescent reporter molecule, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[10][13] The increase in fluorescence intensity is directly proportional to the mass of microtubule polymer formed.[14]
Experimental Protocol: Fluorescence-Based Assay
A. Materials & Reagents:
-
Tubulin Polymerization Assay Kit (Fluorescence-based), which typically includes:
-
Test compounds and controls
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader with temperature control
B. Step-by-Step Procedure (based on a typical kit protocol):
-
Reagent Preparation: Prepare reagents as specified by the manufacturer. Typically, this involves reconstituting tubulin on ice and preparing a master mix of buffer, GTP, and the fluorescent reporter.
-
Compound Plating: Add test compounds and controls (e.g., paclitaxel, vinblastine) to the wells of the black microplate.
-
Initiate Reaction: On ice, add the tubulin to the master mix. Add this final reaction mix to the wells containing the compounds.
-
Incubation & Measurement: Immediately transfer the plate to the fluorescence reader pre-warmed to 37°C. Measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~360 nm Ex / ~450 nm Em for DAPI) every 60 seconds for 60 minutes.[10]
D. Data Analysis & Interpretation:
-
Plot relative fluorescence units (RFU) versus time.
-
The interpretation of the curves (inhibition vs. stabilization) is analogous to the turbidimetric assay.
-
The higher signal-to-background ratio often yields more robust data for IC₅₀ calculations, making it ideal for HTS campaigns.[12]
Cellular Context: Validating Activity in Live Cells
While in vitro assays are crucial for determining direct effects on tubulin, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the expected downstream biological response.
dot
Caption: A typical workflow for screening tubulin polymerization inhibitors.
Immunofluorescence (IF) Microscopy
IF provides direct visual evidence of a compound's effect on the microtubule network within cells.
Principle of the Assay: Cells are treated with the test compound, then fixed and permeabilized. A primary antibody specific to α- or β-tubulin is used to label the microtubule network. A secondary antibody conjugated to a fluorophore binds to the primary antibody, allowing the microtubule cytoskeleton to be visualized with a fluorescence microscope.[15]
Experimental Protocol: Immunofluorescence
A. Materials & Reagents:
-
HeLa, A549, or other suitable cancer cell line
-
Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Glass coverslips in a 24-well plate
-
Test compound, vehicle, and controls (e.g., Nocodazole, Paclitaxel)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)[15]
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI solution
-
Antifade mounting medium
-
Fluorescence microscope
B. Step-by-Step Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate to achieve 60-70% confluency at the time of treatment.[15] Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and controls for a predetermined time (e.g., 18-24 hours).
-
Fixation: Gently wash cells with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.[16]
-
Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.[16]
-
Blocking: Wash 3x with PBS. Block non-specific antibody binding with 1% BSA in PBST for 1 hour.[15]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer (e.g., 1:500). Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash 3x with PBST. Dilute the fluorophore-conjugated secondary antibody in blocking buffer (e.g., 1:1000). Incubate for 1 hour at room temperature, protected from light.[15]
-
Staining and Mounting: Wash 3x with PBST. Incubate with DAPI solution for 5 minutes to stain nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using antifade medium.[15]
-
Imaging: Visualize the cells using a fluorescence microscope.
C. Data Interpretation:
-
Vehicle Control: Cells should display a well-defined, filamentous network of microtubules extending throughout the cytoplasm.
-
Polymerization Inhibitors (e.g., Nocodazole, Colchicine): Cause depolymerization of microtubules, resulting in a diffuse, punctate cytoplasmic stain and loss of the filamentous network.[17]
-
Stabilizing Agents (e.g., Paclitaxel): Induce the formation of thick, stable microtubule bundles and multiple asters.[18]
Cell Cycle Analysis by Flow Cytometry
This is a powerful, quantitative method to determine the downstream consequences of microtubule disruption.
Principle of the Assay: Microtubule targeting agents disrupt the formation of the mitotic spindle, preventing cells from progressing through mitosis. This leads to an arrest in the G2/M phase of the cell cycle.[19][20] Flow cytometry can quantify this arrest by measuring the DNA content of thousands of individual cells stained with a fluorescent DNA-binding dye like propidium iodide (PI). Cells in G2 or M phase have twice the DNA content (4N) of cells in G1 phase (2N).[21]
Experimental Protocol: Cell Cycle Analysis
A. Materials & Reagents:
-
Actively dividing cancer cell line (e.g., HCT116, HeLa)
-
Test compound and controls
-
DNA Staining Solution: PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow cytometer
B. Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with test compounds for a duration equivalent to one cell cycle (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells (as mitotic cells often detach). Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 single-cell events.
C. Data Interpretation:
-
Analyze the DNA content histograms.
-
The x-axis represents fluorescence intensity (proportional to DNA content), and the y-axis represents cell count.
-
Vehicle Control: Shows a typical distribution with a large G1 peak and a smaller G2/M peak.
-
Tubulin Inhibitors: Treatment will cause a significant increase in the percentage of cells in the G2/M peak and a corresponding decrease in the G1 peak, indicating mitotic arrest.[11][22]
Summary and Method Selection
Choosing the right assay depends on the stage of the research or drug discovery process. Biochemical assays are indispensable for primary screening and direct mechanism of action studies, while cell-based assays are critical for validating physiological relevance and downstream effects.
| Assay Type | Principle | Throughput | Endpoint | Pros | Cons |
| Turbidimetric Assay | Light scattering by microtubules[7] | Low to Medium | OD at 340 nm | Direct measurement, kinetic data, well-established. | Requires high protein concentration, lower sensitivity. |
| Fluorescence Assay | Reporter fluorescence upon binding microtubules[10] | High | Fluorescence Intensity | High sensitivity, HTS-compatible, low protein usage.[12] | Indirect measurement, potential for compound interference. |
| Immunofluorescence | Antibody-based visualization of microtubule network[15] | Low | Microscopic Images | Direct visualization of cellular effects, morphological data. | Low throughput, semi-quantitative, labor-intensive. |
| Cell Cycle Analysis | DNA content measurement by flow cytometry[21] | Medium to High | % Cells in G2/M | Quantitative, high-throughput, measures functional outcome. | Indirect endpoint, does not confirm direct target engagement. |
By employing a strategic combination of these robust in vitro and cell-based assays, researchers can confidently identify and characterize novel inhibitors of tubulin polymerization, paving the way for the development of next-generation therapeutics.
References
-
Kokoshka, J. M., Ireland, C. M., & Barrows, L. R. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. Available at: [Link]
-
Tron, G. C., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2024). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Journal of Hematology & Oncology. Available at: [Link]
-
Ma, H. T., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and Drug Development Technologies. Available at: [Link]
-
Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
-
Al-Harthi, S., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules. Available at: [Link]
-
Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols. Available at: [Link]
-
Wenzel, C., et al. (2017). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
-
ResearchGate. Turbidimetric assay illustrating the kinetic behavior of tubulin. ResearchGate. Available at: [Link]
-
ResearchGate. Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. Available at: [Link]
-
Fortin, S., et al. (2015). Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. Molecules. Available at: [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available at: [Link]
-
Al-Malki, J., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences. Available at: [Link]
-
Parker, A. L., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Cancers. Available at: [Link]
-
Arnst, J. L., et al. (2014). Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase. PLoS ONE. Available at: [Link]
-
Komuraiah, A., et al. (2021). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal. Available at: [Link]
-
Portran, D., et al. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol. Available at: [Link]
-
Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Publishing. Available at: [Link]
-
Prudent, R., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Kaur, H., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules. Available at: [Link]
-
Mondal, S., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link]
-
Kuznetsov, G., et al. (2014). High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics. ACS Chemical Biology. Available at: [Link]
-
ResearchGate. A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. Available at: [Link]
-
Interchim. Tubulin Polymerization Assay Kit. Interchim. Available at: [Link]
-
Wang, X., et al. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Titus, S. A., et al. (2022). Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry. ACS Bio & Med Chem Au. Available at: [Link]
-
Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]
-
PLOS. Flow cytometric analysis identifies changes in S and M phases. PLOS. Available at: [Link]
-
MDPI. Molecular Hybrids Targeting Tubulin Polymerization. MDPI. Available at: [Link]
-
Al-Harthi, S., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line. MDPI. Available at: [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 6. interchim.fr [interchim.fr]
- 7. abscience.com.tw [abscience.com.tw]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. maxanim.com [maxanim.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. mdpi.com [mdpi.com]
- 18. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 22. Molecular Hybrids Targeting Tubulin Polymerization | Encyclopedia MDPI [encyclopedia.pub]
Troubleshooting & Optimization
Purification of Methyl 6-methoxybenzofuran-2-carboxylate by column chromatography
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the purification of Methyl 6-methoxybenzofuran-2-carboxylate using column chromatography. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome challenges in your purification workflow.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses the most common issues encountered during the column chromatography of this compound in a practical question-and-answer format.
Question 1: My desired compound, this compound, is not separating from a closely-running impurity. How can I improve the resolution?
Answer: Achieving baseline separation between compounds with similar polarities is a frequent challenge. The issue typically stems from a suboptimal mobile phase composition or improper column parameters.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The polarity of your eluent may not be ideal for differentiating between your product and the impurity. The goal is to find a solvent system where your target compound has a Thin-Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.25-0.35, which often provides the best separation on a column.[1][2]
-
Action 1: Fine-Tune Your Solvent System. If you are using a standard Hexane/Ethyl Acetate system, try adjusting the ratio in small increments (e.g., from 90:10 to 95:5).
-
Action 2: Change Solvent Selectivity. If adjusting the ratio is ineffective, replace one of the solvents. For instance, substituting Dichloromethane or Diethyl Ether for Ethyl Acetate can alter the specific interactions between your compounds and the stationary phase, potentially improving separation.[3]
-
-
Column Overload: Loading too much crude material onto the column is a common cause of poor separation, leading to broad, overlapping bands.
-
Action: Reduce the Sample Load. As a general rule, the amount of silica gel should be 20 to 50 times the weight of the crude sample. For difficult separations, a higher ratio is recommended.[4]
-
-
Poorly Packed Column: Channels or cracks in the silica bed will lead to an uneven solvent front and co-elution.
-
Action: Repack the Column. Ensure you are using a well-prepared slurry and that the silica is packed uniformly without any air gaps.
-
Question 2: The compound is not eluting from the column, or the elution is extremely slow and results in significant band broadening (tailing). What should I do?
Answer: This issue indicates that your compound is too strongly adsorbed to the stationary phase, which means your mobile phase is not polar enough to displace it effectively.
Potential Causes & Solutions:
-
Insufficient Eluent Polarity: The chosen solvent system lacks the strength to move the compound down the column.
-
Action 1: Implement a Gradient Elution. Start with the non-polar solvent system you used for initial separation and gradually increase the percentage of the more polar solvent. For example, you can increase the Ethyl Acetate concentration in Hexane from 10% to 20%, then 30%, and so on.[4][5] This systematic increase in polarity will elute compounds based on their increasing affinity for the stationary phase.
-
Action 2: Introduce a Stronger Polar Solvent. If an Ethyl Acetate/Hexane gradient is insufficient, a small percentage (1-5%) of methanol can be added to the mobile phase to elute highly polar compounds.[3] Be cautious, as adding more than 10% methanol can risk dissolving the silica gel.[3]
-
-
Strong Interaction with Silica: The compound may have functional groups that interact very strongly with the acidic silanol groups on the silica surface, causing streaking or irreversible adsorption.[6]
-
Action: Consider an Alternative Stationary Phase. If tailing is severe, consider switching to a different adsorbent like neutral or basic alumina, which offers different selectivity compared to the acidic silica gel.[6]
-
Question 3: My compound appears to be decomposing on the column, leading to low yield and new, unexpected spots on my TLC plates. How can I prevent this?
Answer: Benzofuran derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.[6]
Potential Causes & Solutions:
-
Acid-Catalyzed Decomposition: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the degradation of sensitive molecules.
-
Action 1: Deactivate the Silica Gel. Before packing, you can treat the silica gel with a small amount of a base, like triethylamine. A common method is to run a "pre-elution" with a solvent mixture containing ~1% triethylamine to neutralize the most acidic sites.
-
Action 2: Switch to a Neutral Stationary Phase. Neutral alumina is a good alternative for acid-sensitive compounds.[6]
-
Action 3: Minimize Residence Time. Use flash column chromatography, applying pressure to increase the flow rate. This reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for decomposition.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent system for purifying this compound? A1: The best practice is to first use Thin-Layer Chromatography (TLC) to screen various solvent systems.[1][5] A good starting point for a moderately polar compound like this is a mixture of Hexane and Ethyl Acetate. Spot your crude mixture on a TLC plate and test solvent ratios like 9:1, 4:1, and 7:3 (Hexane:EtOAc). The ideal system is one that moves your desired product to an Rf value between 0.25 and 0.35.[2] This range typically translates to good separation on a column.
Q2: What are the likely impurities I might encounter? A2: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., a substituted hydroxyacetophenone) or by-products from side reactions.[8] For instance, if the synthesis involved a bromination step, you might have residual brominated intermediates.[9][10] TLC analysis of your crude reaction mixture against the starting materials is essential for identification.
Q3: My compound is poorly soluble in the chosen eluent. How can I load it onto the column effectively? A3: If your compound is not readily soluble in the mobile phase, you should use the "dry loading" technique.[7] Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (about 10-20 times the mass of your sample), and then evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[7]
Experimental Protocols & Data
Protocol 1: Slurry Packing a Silica Gel Column
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of material you need to separate.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 30-50g of silica per 1g of crude product) with your initial, least polar mobile phase until a consistent, pourable slurry is formed.
-
Pack the Column: Secure the column vertically. Add a small amount of the mobile phase to the column. Swirling the beaker, pour the silica slurry into the column in a single, continuous motion.
-
Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and help the silica settle uniformly. Open the stopcock to drain some solvent, which helps compact the bed.
-
Equilibrate: Once packed, run 2-3 column volumes of the mobile phase through the silica gel to ensure it is fully equilibrated before loading your sample. The top of the silica bed must never be allowed to run dry.[11]
Table 1: Common Solvent Systems for Benzofuran Derivatives
| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Notes |
| Hexane / Petroleum Ether | Ethyl Acetate | 9:1 to 4:1 | A standard system for compounds of moderate polarity. Excellent for difficult separations.[3][12] |
| Hexane / Petroleum Ether | Diethyl Ether | 9:1 to 7:3 | Diethyl ether offers different selectivity than ethyl acetate. |
| Dichloromethane | Hexane | 1:1 to 4:1 | Good for compounds that have poor solubility in hexane alone.[3] |
| Dichloromethane | Methanol | 99:1 to 95:5 | Used for eluting more polar compounds.[3] |
Visualized Workflows
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
Caption: The standard experimental workflow for purification by column chromatography.
References
- Benchchem. Technical Support Center: Purification of Substituted Benzofurans.
- ResearchGate. How can I select the solvent system for column chromatography?. (2015).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. (2025).
- The Royal Society of Chemistry. Supplementary Information.
- Unknown. Column chromatography.
- Unknown. TROUBLESHOOTING GUIDE.
- ChemistryViews. Tips and Tricks for the Lab: Column Choices. (2012).
- Benchchem. Technical Support Center: Purification of Substituted Benzofuran Isomers.
- SIELC Technologies. Methyl 6-methoxy-2-benzofurancarboxylate. (2018).
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012).
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Unknown. synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
- NIH. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
- The Royal Society of Chemistry. Supporting Information.
- Reddit. troubleshooting column chromatography : r/chemistry. (2022).
- ACS Omega. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies.
- MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.
- MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
Sources
- 1. youtube.com [youtube.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
Troubleshooting low yield in the synthesis of Fruquintinib intermediates
Technical Support Center: Synthesis of Fruquintinib Intermediates
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Fruquintinib intermediates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this potent VEGFR inhibitor. Recognizing that low yields can be a significant impediment to research and development, we have structured this resource to provide direct, actionable solutions to common challenges encountered in the laboratory.
Our approach is rooted in first principles of organic chemistry, combining mechanistic understanding with practical, field-tested advice. This document is organized into sections addressing specific, critical transformations in the Fruquintinib synthetic pathway, followed by general FAQs and detailed experimental protocols.
Overview of the Core Synthetic Strategy
The synthesis of Fruquintinib hinges on the successful construction of two key heterocyclic intermediates, followed by their strategic coupling. The most common route involves the synthesis of a substituted quinazoline core and a functionalized benzofuran moiety, which are then joined via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type C-O coupling reaction.[1][2]
Below is a generalized workflow illustrating this disconnection approach.
Caption: Retrosynthetic analysis of Fruquintinib.
Troubleshooting Guide: Key Reaction Steps
This section addresses specific low-yield problems in a question-and-answer format, focusing on the most challenging transformations.
Part A: Synthesis of the Quinazoline Core
The construction of the quinazoline ring system often involves cyclization reactions that can be sensitive to reaction conditions. A common method is the copper-catalyzed Ullmann condensation.[3][4]
Q1: My intramolecular Ullmann-type cyclization to form the quinazoline ring is sluggish and gives a low yield. What are the primary causes?
A1: This is a frequent issue in copper-catalyzed N-arylation cyclizations. The causes can be broken down into three main areas: catalyst deactivation, suboptimal reaction conditions, and substrate reactivity.
-
Catalyst System:
-
Catalyst Oxidation: The active catalyst is a Cu(I) species. Exposure to oxygen can oxidize it to inactive Cu(II). Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.
-
Ligand Choice: While some Ullmann reactions are "ligand-free," many modern protocols require a ligand to stabilize the copper center and facilitate the catalytic cycle.[5] Common ligands include L-proline, picolinamides, and diamines. If your yield is low, screening a panel of ligands is a critical first step. The ligand can improve solubility and accelerate the reductive elimination step.[6]
-
Source of Copper: The purity and form of the copper source (e.g., CuI, Cu2O, CuBr) are vital. Use freshly purchased, high-purity copper salts.
-
-
Reaction Conditions:
-
Base: The choice of base is crucial. It must be strong enough to deprotonate the nitrogen nucleophile but not so harsh that it causes substrate degradation. K2CO3, K3PO4, and Cs2CO3 are common choices. Cs2CO3 is more soluble in organic solvents and can often accelerate the reaction.
-
Temperature: Ullmann reactions traditionally require high temperatures (120-200 °C).[3][7] If your reaction is stalling, a careful increase in temperature may be necessary. However, excessive heat can lead to decomposition. Run small-scale trials to find the optimal temperature.
-
Solvent: High-boiling point, polar aprotic solvents like DMF, DMSO, or NMP are typical. The purity of the solvent is non-negotiable. Water contamination can poison the catalyst and hydrolyze starting materials. Use anhydrous solvents.
-
-
Substrate Issues:
-
Purity: Ensure your starting aryl halide and amine precursors are highly pure. Impurities containing sulfur or other strongly coordinating groups can act as catalyst poisons.
-
Steric Hindrance: Bulky groups near the reacting centers can significantly slow down the reaction. If this is the case, you may need a more active catalyst system (e.g., a different ligand) or higher temperatures.
-
Part B: The Final C-O Coupling Reaction
The final step, coupling the chloroquinazoline with the hydroxybenzofuran, is a critical C-O bond-forming reaction. Patents report this step proceeding in high yield (85%), suggesting it is robust but requires optimization.[1][2]
Q2: The final SNAr/Ullmann coupling between my 4-chloroquinazoline and the benzofuran phenol is incomplete, and I observe significant starting material recovery. How can I drive the reaction to completion?
A2: Incomplete conversion in this key step points to issues with nucleophilicity, electrophilicity, or reaction kinetics.
-
Activation of the Nucleophile (Phenol):
-
The phenolic hydroxyl group must be deprotonated to act as an effective nucleophile. The pKa of the phenol and the strength of the base are key.
-
Insufficient Base: If using a weak base like K2CO3, the equilibrium may not favor the phenoxide. Consider switching to a stronger base like K3PO4 or Cs2CO3.
-
Solubility: The base must be at least partially soluble. Finely grinding the base before addition can increase its surface area and reactivity.
-
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents (DMF, DMSO) are essential to solvate the potassium or cesium phenoxide intermediate. Ensure the solvent is anhydrous.
-
Temperature: While SNAr reactions can sometimes proceed at moderate temperatures, this specific transformation may require heating (e.g., 80-140 °C) to overcome the activation energy barrier. Perform a temperature screen to find the sweet spot between reaction rate and decomposition.
-
-
Catalysis (If run as an Ullmann-type reaction):
-
Although this can be viewed as an SNAr, the C-O bond formation may be accelerated by a copper catalyst, officially classifying it as an Ullmann ether synthesis.[3] If uncatalyzed attempts fail, consider adding a catalytic amount of CuI (5-10 mol%) with a suitable ligand (e.g., L-proline or a diamine). This can dramatically lower the required reaction temperature and time.
-
Q3: My final coupling reaction is producing a significant, unidentified byproduct, leading to low purity and yield. What is the likely cause and solution?
A3: Byproduct formation often results from side reactions involving the starting materials or solvent under the reaction conditions.
-
Hydrolysis: If there is moisture in your reaction, the 4-chloroquinazoline can be hydrolyzed to the corresponding 4-hydroxyquinazoline (a quinazolinone). This byproduct is often difficult to separate.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under a strict inert atmosphere.
-
-
Solvent Reaction: At high temperatures, DMF can decompose to produce dimethylamine. This amine can then react with the 4-chloroquinazoline via a competing C-N coupling reaction, leading to an amine byproduct.
-
Solution: If high temperatures are required, consider switching to a more stable solvent like DMSO or sulfolane. Alternatively, run the reaction at the lowest possible temperature that still affords a reasonable rate.
-
-
Homocoupling: In copper-catalyzed variants, homocoupling of the aryl halide (quinazoline) can sometimes occur, though this is less common for C-O couplings than for C-C couplings.
-
Solution: Proper choice of ligand and careful control of reaction conditions can minimize this side reaction.
-
Troubleshooting Decision Tree & Data Summary
The following diagram provides a logical workflow for troubleshooting the critical final coupling step.
Caption: Troubleshooting workflow for the final C-O coupling.
Table 1: Summary of Common Issues & Solutions for Final Coupling
| Observed Issue | Potential Cause | Primary Recommendation | Secondary Actions |
| No Reaction / Stalled | Insufficient activation of phenol | Switch from K₂CO₃ to a stronger base like Cs₂CO₃. | Increase reaction temperature incrementally; ensure base is finely powdered. |
| Slow, Incomplete Reaction | High activation energy | Increase reaction temperature to 80-120 °C. | Consider adding a CuI catalyst (5-10 mol%) to lower the activation barrier. |
| Quinazolinone Byproduct | Hydrolysis of 4-chloroquinazoline | Use anhydrous grade solvent and dry all reagents and glassware thoroughly. | Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction. |
| Amine Byproduct | Reaction with DMF decomposition products | Lower the reaction temperature. | If high temperature is necessary, switch solvent to anhydrous DMSO or sulfolane. |
| Inconsistent Results | Variable reagent/solvent quality | Use freshly opened, high-purity solvents and reagents. Degas solvent before use. | Check for catalyst poisoning from impure starting materials via small-scale tests. |
General FAQs for Robust Synthesis
Q4: How critical is the quality of my starting materials, like 2-chloro-4-(trifluoromethyl)aniline?
A4: It is absolutely critical. The synthesis of this aniline intermediate can involve multiple steps, including nitration, reduction, and diazotization.[8] Impurities from any of these steps (e.g., regioisomers, residual reducing agents, or inorganic salts) can carry through and negatively impact subsequent reactions, particularly catalyst-driven steps. Always verify the purity of your starting materials by NMR, LC-MS, and/or elemental analysis before use.
Q5: I am struggling with solubility of my intermediates. What can I do?
A5: Poor solubility is a common challenge, especially with planar, aromatic systems.[9] For reactions, this can be addressed by changing the solvent system, sometimes using a co-solvent. If the issue is with purification (e.g., crystallization), a comprehensive screen of solvent systems (e.g., EtOAc/hexanes, DCM/methanol, acetone/water) is warranted. In extreme cases, you may need to reconsider the synthetic route to introduce solubilizing groups on a precursor, which are removed at a later stage.
Experimental Protocol: Optimization of the Final C-O Coupling
This protocol outlines a small-scale, parallel approach to quickly identify optimal conditions for the coupling of Intermediate 1 (4-chloro-6,7-dimethoxyquinazoline) and Intermediate 2 (6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide).
Objective: To maximize the yield of Fruquintinib by screening different bases and the effect of a copper catalyst.
Materials:
-
Intermediate 1 (I-1)
-
Intermediate 2 (I-2)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Cesium Carbonate (Cs₂CO₃), finely ground
-
Copper(I) Iodide (CuI)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials (e.g., 2-dram vials) with screw caps and PTFE septa
-
Stir plate and magnetic stir bars
-
Inert atmosphere setup (manifold with N₂ or Ar)
-
TLC plates and LC-MS for analysis
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight. Allow to cool in a desiccator.
-
Reagent Setup: In an inert atmosphere glovebox (or using a Schlenk line), prepare four reaction vials:
-
Vial A: 100 mg of I-1, 1.2 eq of I-2, 2.0 eq of K₂CO₃.
-
Vial B: 100 mg of I-1, 1.2 eq of I-2, 2.0 eq of Cs₂CO₃.
-
Vial C: 100 mg of I-1, 1.2 eq of I-2, 2.0 eq of K₂CO₃, 0.1 eq of CuI.
-
Vial D: 100 mg of I-1, 1.2 eq of I-2, 2.0 eq of Cs₂CO₃, 0.1 eq of CuI.
-
-
Solvent Addition: To each vial, add anhydrous DMF to achieve a concentration of ~0.2 M with respect to I-1.
-
Reaction: Seal the vials tightly. Place them in a pre-heated aluminum block on a stir plate set to 100 °C. Allow the reactions to stir vigorously.
-
Monitoring: After 2 hours, carefully take a small aliquot from each reaction mixture. Dilute with acetonitrile and analyze by TLC and LC-MS to determine the consumption of I-1 and the formation of the product.
-
Analysis: Continue monitoring every 2-4 hours until one of the reactions appears complete or after a maximum of 24 hours. Compare the conversion rates and impurity profiles for each condition.
-
Vial A vs. B will show the effect of the base.
-
Vial A vs. C and B vs. D will show the effect of the catalyst.
-
-
Scale-Up: Once the optimal conditions are identified, the reaction can be scaled up with confidence.
References
-
Saeed, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Al-Salama, Z., et al. (2024). Profile of Fruquintinib in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy. Dovepress. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available at: [Link]
- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Google Patents. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.
-
Sathyabama Institute of Science and Technology. Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity. Available at: [Link]
-
Williams, H. W. R., & Williams, D. H. (1970). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025). Available at: [Link]
-
PubMed. From bench to bedside: the development journey of fruquintinib as a colorectal cancer therapy. (2025). Available at: [Link]
-
Phancog. Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. Available at: [Link]
-
Slideshare. Synthesis of 7 hydroxy-4-methyl coumarin. (2018). Available at: [Link]
-
Health Service Executive. NCCP Regimen 00890 Fruquintinib Monotherapy. (2025). Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available at: [Link]
-
ResearchGate. An Ullmann type reaction for synthesis of quinazoline derivatives. Available at: [Link]
-
PubMed Central. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors. (2023). Available at: [Link]
-
National Institutes of Health. Efficacy and safety of dose adjustment for fruquintinib in the third-line treatment of metastatic colorectal cancer. (2024). Available at: [Link]
- Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
PubMed Central. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. (2013). Available at: [Link]
-
YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). Available at: [Link]
-
ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2025). Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Available at: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Available at: [Link]
-
Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Available at: [Link]
Sources
- 1. Profile of Fruquintinib in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics and Synthetic method of Fruquintinib_Chemicalbook [chemicalbook.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Benzofuran Acylation Reactions
Welcome to the technical support center for benzofuran acylation. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of reactions. Acylated benzofurans are key structural motifs in many biologically active compounds and natural products. However, their synthesis, particularly via Friedel-Crafts acylation, can present challenges related to yield, regioselectivity, and purification.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your reaction conditions.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during benzofuran acylation in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction is not working. I'm seeing only starting material. What is the most likely cause?
A1: The most common culprit for a complete lack of reactivity is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2]
-
Causality & Explanation: Lewis acids are highly sensitive to moisture.[2][3] Any trace of water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. The catalyst's role is to coordinate with the acylating agent (like an acyl chloride) to form a highly electrophilic acylium ion, which is the species that attacks the benzofuran ring.[4][5][6] Without an active catalyst, this key electrophile is not generated.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3][7]
-
Verify Catalyst Quality: Use a fresh, unopened bottle of the Lewis acid. AlCl₃, for example, can degrade upon improper storage and exposure to air.[3]
-
Check Substrate Reactivity: If your benzofuran substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN), it may be too deactivated for the reaction to proceed under standard conditions.[2] In such cases, a more potent Lewis acid or more forcing conditions (higher temperature) may be required, though this can impact selectivity.[1]
-
Q2: My reaction is sluggish and gives a low yield even under anhydrous conditions. How can I improve the conversion?
A2: Suboptimal reaction parameters or insufficient catalyst loading are likely issues.
-
Causality & Explanation: Friedel-Crafts acylations have an activation energy barrier that must be overcome. Temperature plays a direct role in reaction kinetics. Furthermore, because the ketone product can form a complex with the Lewis acid, a stoichiometric amount of the catalyst is often required for full conversion.[8]
-
Troubleshooting Steps:
-
Optimize Temperature: While many acylations are started at 0 °C to control the initial exothermic reaction, they often require warming to room temperature or gentle heating to go to completion.[9] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal temperature profile.
-
Adjust Catalyst Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the benzofuran.[3] For deactivated substrates, you may need to increase this amount.
-
Increase Reaction Time: Some reactions are simply slow. Allow the reaction to stir for a longer period (e.g., 2-4 hours or even overnight), monitoring progress by TLC.[9]
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q3: My reaction produces a mixture of 2-acyl and 3-acyl benzofuran isomers that are difficult to separate. How can I favor the formation of one over the other?
A3: Regioselectivity in benzofuran acylation is a known challenge and is highly dependent on reaction conditions.[10] While the C2 position is generally more electronically favored for electrophilic attack, the C3 isomer can form under certain conditions.
-
Causality & Explanation: The outcome is a delicate balance between kinetic and thermodynamic control. The choice of Lewis acid, solvent, and temperature can significantly influence the isomer ratio.[1] Stronger Lewis acids and higher temperatures can sometimes lead to lower selectivity.[1] The polarity and coordinating ability of the solvent can also alter the reactivity of the electrophile and the substrate.[1]
-
Troubleshooting Steps:
-
Screen Lewis Acids: The choice of Lewis acid is critical. While AlCl₃ is common, it is highly reactive and may lead to poor selectivity. Consider screening other Lewis acids like Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), or Tin(IV) Chloride (SnCl₄).[1]
-
Optimize Temperature: Lowering the reaction temperature (e.g., running the reaction at 0 °C or even -20 °C) often favors the formation of the more stable thermodynamic product.[1]
-
Vary the Solvent: Solvent choice can dramatically alter the isomer ratio.[1] Conduct small-scale screening experiments with solvents of varying polarity, such as dichloromethane (DCM), carbon disulfide (CS₂), 1,2-dichloroethane (DCE), or nitrobenzene.[1]
-
Troubleshooting Decision Tree for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Issue 3: Difficult Product Isolation and Purification
Q4: The workup of my reaction is messy, and I'm losing product. How can I improve the isolation procedure?
A4: A proper quenching and extraction procedure is vital for maximizing isolated yield.
-
Causality & Explanation: The Lewis acid must be completely quenched and the resulting aluminum salts dissolved before extraction.[3] If not, emulsions can form, and the product can remain complexed with the catalyst, leading to loss in the aqueous layer.
-
Troubleshooting Steps:
-
Proper Quenching: After the reaction is complete, cool the mixture back to 0 °C. Quench by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[9] This hydrolyzes the catalyst and dissolves the aluminum salts.
-
Thorough Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with your organic solvent (e.g., DCM) to ensure all the product is recovered.[3]
-
Systematic Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally brine (to aid in drying).[3][9]
-
Q5: My acylated benzofuran isomers are co-eluting during column chromatography. How can I improve their separation?
A5: Separation of regioisomers with similar polarities is a common challenge.[1]
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Use a long chromatography column to increase the stationary phase surface area. Employ a shallow solvent gradient (a slow, gradual increase in the polar solvent) during elution.
-
Solvent System Screening: Experiment with different solvent systems for your column. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/hexane or a system containing a small amount of ether or toluene can alter the selectivity and improve separation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedel-Crafts acylation of benzofuran?
A1: The reaction is a classic electrophilic aromatic substitution that proceeds in three main steps[4][5]:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion (R-C≡O⁺), which is a potent electrophile.[4][9]
-
Electrophilic Attack: The electron-rich benzofuran ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The aromaticity of the furan ring is temporarily lost.[4]
-
Rearomatization: A weak base (like [AlCl₄]⁻) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final acylated benzofuran product. The catalyst is regenerated in this step.[4][9]
Mechanism of Benzofuran Acylation
Caption: The three key steps of Friedel-Crafts acylation on benzofuran.
Q2: Are there greener or alternative methods to the classic Friedel-Crafts acylation?
A2: Yes, concerns over the use of stoichiometric, moisture-sensitive, and often corrosive Lewis acids have driven the development of alternative methods. These include:
-
Solid Acid Catalysts: Using reusable solid acid catalysts like zeolites or clays can make the process more environmentally friendly.[11]
-
Solvent-Free Conditions: Some acylations can be performed under solvent-free conditions, often with microwave irradiation, which reduces reaction times and waste.
-
Alternative Catalytic Systems: Research is ongoing into milder catalytic systems, including those based on other metals or using deep eutectic solvents.[10][12] For instance, methods using hexafluoro-2-propanol (HFIP) as a promoting solvent can facilitate the reaction without a traditional Lewis acid.[13]
Q3: How do substituents on the benzofuran ring affect the acylation reaction?
A3: Substituents have a profound effect on both the rate and regioselectivity of the reaction.
-
Electron-Donating Groups (EDGs) like alkyl or alkoxy groups activate the ring, making it more nucleophilic and increasing the reaction rate. They typically direct acylation to specific positions based on their electronic and steric influence.
-
Electron-Withdrawing Groups (EWGs) such as nitro or carbonyl groups deactivate the ring, making the reaction much slower or preventing it altogether.[2] They also direct the incoming acyl group to specific positions, though the reaction may require harsh conditions.[14]
Table 1: Influence of Reaction Parameters on Benzofuran Acylation
| Parameter | Condition 1 | Condition 2 | Expected Outcome & Rationale |
| Lewis Acid | AlCl₃ (strong) | FeCl₃ (milder) | FeCl₃ may offer better regioselectivity by reducing overall reactivity, potentially preventing isomerization or side reactions.[1] |
| Temperature | Room Temp (25°C) | Low Temp (0°C) | Lower temperature generally increases selectivity for the thermodynamic product and minimizes side reactions.[1] |
| Solvent | Dichloromethane | Nitrobenzene | A more polar solvent like nitrobenzene can sometimes alter the regioselectivity compared to a less polar solvent like DCM.[1] |
| Stoichiometry | 1.1 eq. AlCl₃ | 2.0 eq. AlCl₃ | Higher catalyst loading may be needed for deactivated substrates but can increase the risk of side products with activated substrates. |
Part 3: Experimental Protocol
This section provides a detailed, self-validating methodology for a standard Friedel-Crafts acylation.
Standard Protocol: Synthesis of 2-Acetylbenzofuran
Materials:
-
Benzofuran
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.3 equivalents) followed by anhydrous DCM to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension at 0 °C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.[9]
-
Substrate Addition: Dissolve benzofuran (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's progress by TLC.[9]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[3][9]
-
Work-up: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine all organic layers. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Benzofuran Derivative Solubility for Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges inherent to benzofuran derivatives in biological assays. The following question-and-answer format is designed to directly address common issues and provide in-depth, scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My benzofuran derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A: This is a classic case of a compound's "kinetic" solubility being exceeded. While your compound is soluble in 100% DMSO, the abrupt solvent shift when introduced to the aqueous medium causes it to crash out of solution.[1] The DMSO molecules begin to interact preferentially with water, leaving your hydrophobic benzofuran derivative unable to stay dissolved.[1]
Quick Fixes:
-
Optimize the Addition Process: Instead of adding the DMSO stock directly to the full volume of media in the well, try pre-diluting the compound in a small volume of warm (37°C) media in a separate tube.[2] Mix thoroughly by gentle vortexing or pipetting before adding this intermediate dilution to your assay plate. This gradual change in solvent environment can sometimes prevent immediate precipitation.
-
Increase Final DMSO Concentration (with caution): Determine the maximum DMSO concentration your cells can tolerate without significant toxicity (typically 0.1% to 0.5% for most cell lines).[3][4] If possible, using a slightly higher final DMSO concentration can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[3]
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your assay, but it reduces the localized concentration shock upon dilution.[1]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A: Understanding this distinction is crucial for designing robust experiments and interpreting your results accurately.
-
Thermodynamic Solubility is the true, equilibrium solubility of a compound in a given solvent system. It represents the maximum concentration of a substance that can remain dissolved indefinitely under specific conditions (e.g., temperature, pH).[5] This is a fundamental property of the molecule.
-
Kinetic Solubility is determined by how much of a compound, typically from a DMSO stock, can be added to an aqueous buffer before it precipitates.[5] This measurement often results in a supersaturated, metastable solution, meaning the concentration is temporarily higher than the thermodynamic solubility limit.[6][7]
Why it Matters: A compound that appears soluble based on a kinetic measurement might precipitate over the course of a longer assay (e.g., 24-72 hours), leading to inaccurate and irreproducible results.[8] Early-stage screening often relies on kinetic solubility, but for later-stage development, understanding the thermodynamic solubility is essential.[5]
Q3: Can I just sonicate or heat my sample to get it into solution?
A: Yes, these are common physical methods to aid dissolution, but they must be used judiciously.
-
Sonication: Using a water bath sonicator can help break up aggregates and increase the rate of dissolution.[3] This is generally a safe option for most compounds.
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds.[2][9] However, be cautious as excessive heat can degrade thermally labile benzofuran derivatives.[3] Always check the compound's stability information if available.
It's important to note that these methods often help achieve kinetic solubility. The compound may still precipitate out of a supersaturated solution once it cools or over time.[10]
In-Depth Troubleshooting Guides & Protocols
Issue 1: Persistent Precipitation in Aqueous Buffers
If basic troubleshooting fails, a more systematic approach to formulation is necessary. The goal is to modify the vehicle (the solvent system) to be more hospitable to your benzofuran derivative.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it easier for hydrophobic compounds to dissolve.[11] Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[11][12]
Experimental Protocol: Co-solvent Screening
-
Preparation: Weigh a precise amount of your benzofuran derivative (e.g., 1-5 mg) into several sterile microcentrifuge tubes.[9]
-
Solvent Addition: Prepare various co-solvent/buffer mixtures (e.g., 5% ethanol in PBS, 10% PEG 400 in PBS). Add a precise volume of each mixture to a tube to achieve a high target concentration.[9]
-
Dissolution: Vortex each tube vigorously for 1-2 minutes. If the compound does not dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.[9][13]
-
Observation: Visually inspect for complete dissolution. For a more quantitative measure, you can use turbidimetry (measuring light scattering) to determine the solubility limit in each co-solvent system.[14]
-
Cytotoxicity Check: It is critical to test the chosen co-solvent concentration on your cell line to ensure it is not toxic and does not interfere with the assay readout.[12][15]
Data Summary Table: Example Co-Solvent Screen
| Co-Solvent System | Max Achieved Solubility (µM) | Observed Cell Viability at Max Conc. (%) |
| 0.5% DMSO in Media | 5 | 98 |
| 5% Ethanol in Media | 25 | 95 |
| 10% PEG 400 in Media | 50 | 92 |
| 5% PG in Media | 30 | 96 |
Causality: The solubility of ionizable compounds is highly dependent on pH.[16] Many benzofuran derivatives possess acidic or basic functional groups.[17] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized form of the compound. For an acidic compound, increasing the pH will increase solubility. For a basic compound, decreasing the pH will increase solubility.
Experimental Workflow: pH-Dependent Solubility
Caption: Workflow for determining optimal pH for solubility.
Issue 2: Need for Higher Bioavailability or Sustained Concentration
For some applications, simply getting the compound into solution isn't enough. Advanced formulation strategies can improve stability, bioavailability, and even provide controlled release.[18][19]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble "guest" molecules, like benzofuran derivatives, forming an inclusion complex that is water-soluble.[20][21] This effectively shields the hydrophobic drug from the aqueous environment.[18]
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol: Preparation by Kneading Method
-
Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[18]
-
Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Incorporation: Gradually add the finely powdered benzofuran derivative to the paste and knead thoroughly for 30-45 minutes.[21]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The resulting powder is the inclusion complex, which should be sieved and stored in a desiccator. This powder can then be directly dissolved in aqueous buffers.[21]
-
Confirmation (Optional): Techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the formation of the inclusion complex.[20]
Causality: Encapsulating hydrophobic drugs into nanoparticles (NPs) can dramatically increase their solubility and bioavailability.[19][22] The high surface-area-to-volume ratio of NPs facilitates faster dissolution.[19] This is an advanced technique typically used when other methods are insufficient or for in vivo applications.
Common Nanoparticle Formulation Methods
| Method | Description | Key Advantages |
| Nanoprecipitation | The drug is dissolved in a water-miscible organic solvent. This solution is then added to an aqueous phase, causing the drug to precipitate into nanoparticles.[22][23] | Simple, rapid, one-step process.[23] |
| Solvent Evaporation | The drug and a polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The organic solvent is then evaporated, leaving drug-loaded nanoparticles.[22][23] | Effective for a wide range of hydrophobic drugs.[23] |
| Nanoporous Membrane Extrusion | A solution of the drug is forced through a membrane with defined nanopores, inducing precipitation and forming uniform nanoparticles.[24] | Produces nanoparticles with a narrow size distribution.[24] |
Note: The development of nanoparticle formulations is a complex process requiring specialized equipment and expertise in materials science.
Issue 3: Interference of Excipients with the Assay
Q: I've successfully solubilized my compound using a surfactant, but now my assay results are inconsistent. Could the solubilizing agent be the problem?
A: Absolutely. Excipients, while often considered "inert," can have biological effects of their own.[25][26] Surfactants, for example, can disrupt cell membranes or inhibit metabolic enzymes like cytochrome P450s, which could interfere with your assay, especially in metabolic or toxicity studies.[27][28]
Troubleshooting Steps:
-
Excipient-Only Control: Always run a control group that includes the highest concentration of the excipient used in your experiment, but without the benzofuran derivative. This will reveal any baseline effects of the excipient itself.
-
Literature Review: Search for studies that have used your chosen excipient in similar biological systems to identify potential known interferences.
-
Alternative Excipients: If interference is suspected, screen other classes of solubilizing agents. For example, if a surfactant is problematic, a cyclodextrin might be a more inert alternative for your specific assay.[15]
-
Minimize Concentration: Use the absolute minimum concentration of the excipient required to achieve the necessary solubility of your compound.
By systematically addressing the physicochemical properties of your benzofuran derivatives and understanding the underlying principles of each solubilization strategy, you can develop robust, reliable, and reproducible biological assays.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
World Scientific. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. [Link]
-
Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. [Link]
-
University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
SciSpace. (2019). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
World Scientific Publishing. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Stanford University. (n.d.). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. [Link]
-
National Center for Biotechnology Information. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. [Link]
-
ResearchGate. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
ResearchGate. (2018). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Solubility of Things. (n.d.). 2,2-Dimethyl-3H-benzofuran-7-ol. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. [Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
ResearchGate. (2019). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
ChemIntel360. (2024). The Impact of Excipients on Drug Efficacy. [Link]
-
PubMed. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
bioRxiv. (2021). Predicting the Activities of Drug Excipients on Biological Targets using One-Shot Learning. [Link]
-
ResearchGate. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. [Link]
-
International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]
-
Royal Society of Chemistry. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
MDPI. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. ijpsr.com [ijpsr.com]
- 21. scispace.com [scispace.com]
- 22. worldscientific.com [worldscientific.com]
- 23. worldscientific.com [worldscientific.com]
- 24. stanford.edu [stanford.edu]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chemintel360.com [chemintel360.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Demethylation of 6-Methoxybenzofuran Precursors
Welcome to the technical support center for navigating the complexities of demethylating 6-methoxybenzofuran precursors. This resource is designed for researchers, scientists, and professionals in drug development who are working with these valuable heterocyclic compounds. The stability of the aryl methyl ether in 6-methoxybenzofurans presents a significant synthetic hurdle.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve successful demethylation.
Frequently Asked Questions (FAQs)
Q1: Why is the demethylation of 6-methoxybenzofuran derivatives so challenging?
A1: The cleavage of the aryl methyl ether bond in 6-methoxybenzofurans is inherently difficult due to the high stability of this bond.[1] The oxygen atom's lone pair electrons participate in resonance with the aromatic benzofuran ring system, strengthening the C-O bond and making it less susceptible to nucleophilic attack. Consequently, harsh reaction conditions are often required, which can lead to undesired side reactions or decomposition of sensitive functional groups on the precursor molecule.[2]
Q2: My go-to demethylation reagent, Boron Tribromide (BBr3), is giving me low yields and multiple byproducts. What could be the issue?
A2: While BBr3 is a powerful and widely used reagent for cleaving aryl methyl ethers, several factors can lead to poor results with 6-methoxybenzofuran precursors.[2][4]
-
Stoichiometry: Using an incorrect molar ratio of BBr3 can be problematic. While a 1:1 stoichiometry is often cited, recent studies suggest that one equivalent of BBr3 can cleave up to three equivalents of an aryl methyl ether.[5] However, for complex substrates, an excess of BBr3 may be necessary to drive the reaction to completion. It is crucial to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific substrate.
-
Reaction Temperature: BBr3 reactions are typically initiated at low temperatures (-78°C to 0°C) and gradually warmed to room temperature.[2][6] Starting at a higher temperature can lead to uncontrolled reactions and the formation of byproducts.
-
Moisture Sensitivity: BBr3 reacts violently with water, so all glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][6] Any moisture will decompose the reagent and reduce its effectiveness.
-
Work-up Procedure: The quenching of the reaction is a critical step.[2] Slow and careful addition of the reaction mixture to a quenching solution (e.g., ice-water or methanol) is necessary to manage the exothermic reaction and prevent degradation of the desired product.
Q3: Are there milder alternatives to BBr3 for demethylating sensitive 6-methoxybenzofuran precursors?
A3: Yes, several milder reagents and conditions can be employed when BBr3 proves too harsh. These include:
-
Boron Trichloride (BCl3) with Tetra-n-butylammonium Iodide (TBAI): This combination provides a milder approach for the selective cleavage of primary alkyl aryl ethers.[7][8]
-
Thiolates: Sodium or lithium salts of thiols, such as ethanethiol or dodecanethiol, in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), can effectively cleave aryl methyl ethers under basic conditions.[2][9] The use of long-chain, less volatile thiols can mitigate the unpleasant odor associated with this method.[2][10]
-
L-Selectride: This bulky reducing agent has been shown to be effective for O-demethylation in some cases, offering a non-acidic alternative.[3]
-
Microwave-Assisted Methods: Utilizing microwave irradiation can often accelerate the reaction and allow for the use of milder reagents or lower temperatures, leading to cleaner reactions and higher yields.[1][11][12][13]
Troubleshooting Guides
Problem 1: Incomplete Reaction or Low Conversion
If you are observing a significant amount of starting material after the reaction, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Increase the molar equivalents of the demethylating agent incrementally (e.g., from 1.5 to 3.0 equivalents). |
| Low Reaction Temperature | Gradually increase the reaction temperature. For BBr3, this may involve allowing the reaction to stir at room temperature for a longer period or gentle warming. |
| Short Reaction Time | Extend the reaction time and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| Solvent Choice | Ensure the solvent is appropriate for the chosen reagent and is anhydrous. Dichloromethane (DCM) is common for BBr3 reactions.[6][14] For thiolate-based demethylations, a high-boiling polar aprotic solvent like NMP or DMF is often necessary.[2][3] |
Problem 2: Formation of Multiple Unidentified Byproducts
The appearance of numerous spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Here’s how to address this:
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Perform the reaction at a lower temperature. For BBr3, maintain the temperature at -78°C or 0°C for a longer duration before slowly warming. |
| Reagent Too Harsh | Switch to a milder demethylating agent. See the "Milder Alternatives" section in the FAQs. |
| Presence of Other Sensitive Functional Groups | If your precursor has other functional groups (e.g., esters, ketones), they may be reacting with the demethylating agent. Choose a reagent with higher selectivity. For example, BBr3 is known to tolerate ester groups under certain conditions.[1][4] |
| Air or Moisture Contamination | Ensure the reaction is performed under strictly anhydrous and inert conditions to prevent side reactions caused by the decomposition of the reagent.[4] |
Experimental Protocols
Detailed Step-by-Step Methodology for BBr3 Demethylation
This protocol is a general guideline and should be optimized for your specific 6-methoxybenzofuran precursor.
-
Preparation: Flame-dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) under vacuum and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Dissolve the 6-methoxybenzofuran precursor (1.0 eq) in anhydrous dichloromethane (DCM) in the round-bottom flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of BBr3 (1.5 - 3.0 eq, typically a 1M solution in DCM) dropwise to the stirred solution of the precursor over 15-30 minutes.[14] A white precipitate may form during the addition.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess BBr3. Be aware that this is an exothermic reaction and will produce HBr gas.
-
Work-up: Add water to the mixture and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-hydroxybenzofuran derivative.
Visualizing the Demethylation Workflow
The following diagram illustrates a typical workflow for a demethylation experiment, from reagent selection to final product analysis.
Caption: A generalized workflow for the demethylation of 6-methoxybenzofuran precursors.
Decision Tree for Reagent Selection
Choosing the right demethylating agent is critical for success. This decision tree can guide your selection process based on the properties of your substrate.
Caption: A decision tree to aid in the selection of an appropriate demethylating agent.
Understanding Potential Side Reactions
A common pitfall in the demethylation of benzofuran derivatives is the potential for unwanted side reactions. The following diagram illustrates a key side reaction to be aware of.
Caption: Desired demethylation pathway versus a potential side reaction under harsh conditions.
References
-
Demethylation. In: Wikipedia. Accessed January 6, 2026. [Link]
- Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. 2023;25(22):9045-9071. doi:10.1039/D3GC02867D
-
O-Demethylation. Chem-Station Int. Ed. Published January 15, 2024. Accessed January 6, 2026. [Link]
-
Boron Tribromide. ResearchGate. Accessed January 6, 2026. [Link]
-
3,3'-dihydroxybiphenyl. Organic Syntheses. Accessed January 6, 2026. [Link]
-
Demethylating Reaction of Methyl Ethers. ResearchGate. Accessed January 6, 2026. [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Published online 2023. Accessed January 6, 2026. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Accessed January 6, 2026. [Link]
- An improved procedure of the n-demethylation of 6,7-benzomorphans, morphine, and codeine. J Org Chem. 1975;40(12):1850-1851. doi:10.1021/jo00900a044
-
Aryl methyl ether cleavage. Reddit. Published 2022. Accessed January 6, 2026. [Link]
- Selective demethylation of polymethoxyxanthones with aqueous piperidine. J Pharm Sci. 1978;67(9):1321-1322. doi:10.1002/jps.2600670935
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024;9(20):22007-22038. doi:10.1021/acsomega.4c01757
-
Selective Hydrodemethylation of Methylalkylbenzenes on Potassium Hydride. ResearchGate. Accessed January 6, 2026. [Link]
-
An efficient method for demethylation of aryl methyl ethers. ResearchGate. Accessed January 6, 2026. [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH. Published October 23, 2015. Accessed January 6, 2026. [Link]
- In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction? Xenobiotica. 1991;21(5):569-574. doi:10.3109/00498259109039496
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Published May 6, 2024. Accessed January 6, 2026. [Link]
- Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. The Journal of Organic Chemistry. 2002;67(15):5412-5415. doi:10.1021/jo025819a
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. Published November 19, 2014. Accessed January 6, 2026. [Link]
- Microwave-Assisted Ru(II)-Catalyzed Regioselective Methyl Acylation of 2-Arylbenzoazoles: Synthesis of Benzofuran Conjugates via C-H Activation/Annulation. J Org Chem. 2024;89(10):7027-7035. doi:10.1021/acs.joc.4c00402
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Accessed January 6, 2026. [Link]
- Microwave-assisted activation and modulator removal in zirconium MOFs for buffer-free CWA hydrolysis. Dalton Transactions. 2020;49(4):1047-1052. doi:10.1039/C9DT04407A
- A method for the n-demethylation of n-methyl heterocycles.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Published September 2, 2019. Accessed January 6, 2026. [Link]
-
Microwave-assisted synthesis of highly sulfated mannuronate glycans as potential inhibitors against SARS-CoV-2. PubMed. Published May 15, 2024. Accessed January 6, 2026. [Link]
-
What demethylating reagent do you suggest? ResearchGate. Published August 4, 2016. Accessed January 6, 2026. [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023;28(14):5565. doi:10.3390/molecules28145565
- Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry. 2023;25(6):2487-2495. doi:10.1039/D2GC04870A
-
Selective Cleavage of the Aryl Ether Bonds in Lignin for Depolymerization by Acidic Lithium Bromide Molten Salt Hydrate under Mild Conditions. ResearchGate. Accessed January 6, 2026. [Link]
- Demethyl method of aryl methyl ether.
-
Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. PubMed. Published January 2, 2019. Accessed January 6, 2026. [Link]
-
Demethylation mechanism. Sciencemadness Discussion Board. Published December 4, 2008. Accessed January 6, 2026. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Published March 19, 2024. Accessed January 6, 2026. [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Accessed January 6, 2026. [Link]
-
Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC. Published online 2012. Accessed January 6, 2026. [Link]
- Microwave assisted acylation of methoxyarenes catalyzed by EPZG® catalyst. Green Chemistry. 2002;4(4):364-366. doi:10.1039/B203538D
Sources
- 1. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 9. Demethylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Ru(II)-Catalyzed Regioselective Methyl Acylation of 2-Arylbenzoazoles: Synthesis of Benzofuran Conjugates via C-H Activation/Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-assisted activation and modulator removal in zirconium MOFs for buffer-free CWA hydrolysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Microwave-assisted synthesis of highly sulfated mannuronate glycans as potential inhibitors against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. commonorganicchemistry.com [commonorganicchemistry.com]
Technical Support Center: Method Refinement for the Synthesis of 2-Acyl Benzofurans
Welcome to the technical support center dedicated to the synthesis of 2-acyl benzofurans. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic methods. Our focus is on delivering practical, field-tested insights to enhance your experimental success.
Introduction: The Significance of 2-Acyl Benzofurans
Benzofuran derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] The 2-acyl substitution pattern is a particularly valuable functional handle, allowing for a wide array of subsequent chemical transformations. However, the synthesis of these compounds is not without its challenges. This guide will address common hurdles and provide robust solutions to refine your synthetic protocols.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of 2-acyl benzofurans.
Q1: What are the most common methods for synthesizing 2-acyl benzofurans?
A1: Several robust methods exist, with the choice often depending on the available starting materials and desired substitution patterns. The most prevalent methods include:
-
Friedel-Crafts Acylation: A classic method involving the reaction of a benzofuran with an acylating agent in the presence of a Lewis acid catalyst.[3]
-
Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization: This powerful one-pot method typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[1][4][5]
-
Rearrangement of Chalcones: Certain 2-hydroxychalcone derivatives can be rearranged and cyclized to form 3-acylbenzofurans, and under specific conditions, can be precursors to 2-acyl isomers.[6][7][8]
Q2: I'm observing poor regioselectivity in my reaction, with a mixture of 2-acyl and 3-acyl isomers. Why does this happen?
A2: Poor regioselectivity is a common challenge, particularly in Friedel-Crafts acylations. The electronic properties of the benzofuran ring direct acylation to the 2-position; however, the 3-position can also be reactive.[3][9] Factors influencing this include the strength of the Lewis acid, reaction temperature, and solvent choice. High temperatures can sometimes favor the thermodynamically more stable isomer, which may not be the desired 2-acyl product.
Q3: My Thin Layer Chromatography (TLC) shows multiple spots. How can I begin to identify them?
A3: A multi-spot TLC plate indicates a mixture of products and unreacted starting materials. A systematic approach to identification is crucial:
-
Co-spotting: Run a TLC with your reaction mixture alongside the starting materials. This will help identify any unreacted starting material in your mixture.
-
Relative Polarity: The 2-acyl benzofuran product is generally more polar than the unsubstituted benzofuran starting material due to the ketone group, resulting in a lower Rf value. Isomeric byproducts may have very similar Rf values, making them difficult to distinguish by TLC alone.[10]
Q4: What are the key considerations for purifying 2-acyl benzofurans?
A4: Purification can be challenging due to the presence of regioisomers and other byproducts with similar polarities.[11] The most common purification techniques are:
-
Recrystallization: Effective if a suitable solvent system can be found that selectively crystallizes the desired product.
-
Column Chromatography: Silica gel chromatography is the workhorse for separating isomers and other impurities. Careful selection of the eluent system is critical for achieving good separation.[10]
Troubleshooting Guide: Sonogashira Coupling and Cyclization
This one-pot synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes is highly efficient but requires careful optimization.[1][4]
Workflow for Palladium-Catalyzed Sonogashira Coupling and Cyclization
Caption: General workflow for Sonogashira coupling and cyclization.
| Issue | Potential Causes | Troubleshooting and Optimization Strategies |
| Low or No Product Yield | Catalyst Inactivity: The palladium and/or copper catalyst may be deactivated. | • Ensure strictly anhydrous and oxygen-free conditions by using dry solvents and an inert atmosphere (N₂ or Ar).• Use freshly opened, high-purity catalysts.[4] |
| Suboptimal Temperature: The reaction temperature may be too low for the coupling or cyclization to proceed efficiently. | • While many Sonogashira reactions proceed at room temperature, gentle heating (40-60 °C) may be required. Monitor the reaction by TLC to find the optimal temperature. | |
| Incorrect Stoichiometry: The ratio of reactants and catalysts is crucial. | • A slight excess of the terminal alkyne (1.1-1.2 equivalents) is often beneficial.[4] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling). | • Thoroughly degas the solvent and reaction mixture before adding the catalysts. |
| Inappropriate Base: The choice and amount of base can influence side reactions. | • Triethylamine often serves as both the base and solvent.[4] If side reactions persist, consider using a different amine base like diisopropylethylamine (DIPEA). | |
| Reaction Stalls (Incomplete Conversion) | Insufficient Catalyst Loading: The catalyst concentration may be too low for the reaction to go to completion. | • While typically low catalyst loadings are used (1-5 mol%), a slight increase may be necessary for less reactive substrates. |
| Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved. | • Consider using a co-solvent like THF or DMF to improve solubility. |
Troubleshooting Guide: Friedel-Crafts Acylation
A traditional yet effective method, Friedel-Crafts acylation requires careful control to achieve high yield and regioselectivity.[3]
Mechanism of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation of benzofuran.
| Issue | Potential Causes | Troubleshooting and Optimization Strategies |
| Low Yield | Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which deactivates the catalyst.[3][9] | • Use oven-dried glassware and anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.[10] |
| Stoichiometric Amount of Lewis Acid: The Lewis acid complexes with the product ketone, rendering it inactive. A stoichiometric amount is often required.[9] | • Use at least one equivalent of the Lewis acid. A slight excess (1.1-1.2 equivalents) may be beneficial. | |
| Poor Regioselectivity (Formation of 3-Acyl Isomer) | High Reaction Temperature: Higher temperatures can lead to the formation of the thermodynamically favored isomer, which may be the 3-acyl product. | • Run the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled 2-isomer.[3][9] |
| Solvent Effects: The polarity of the solvent can influence regioselectivity. | • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) often favor acylation at the 2-position.[3] | |
| Formation of Di-acylated Byproducts | Excess Acylating Agent: Using too much of the acylating agent can lead to a second acylation on the ring.[3] | • Use a 1:1 molar ratio of benzofuran to the acylating agent.[3] • Add the acylating agent dropwise to maintain a low concentration. |
| Product is an Oil and Does Not Solidify | Presence of Impurities: Isomeric byproducts or residual solvent can inhibit crystallization. | • Purify the crude product by column chromatography to remove impurities before attempting recrystallization.[3] • Experiment with different recrystallization solvents or solvent mixtures. |
Experimental Protocols
General Protocol for Sonogashira Coupling and Cyclization
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).[4]
-
Stir the reaction mixture at room temperature or reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-acyl benzofuran.[4]
General Protocol for Friedel-Crafts Acylation
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of benzofuran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[9]
References
- Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran - Benchchem.
- 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF - ResearchGate.
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide - Benchchem.
- Optimization for the synthesis of 2-aryl benzofuran - ResearchGate.
- Technical Support Center: Synthesis of 2-Acetyldibenzofuran - Benchchem.
- optimizing reaction conditions for 2-Acetyldibenzofuran synthesis - Benchchem.
- Benzofuran synthesis - Organic Chemistry Portal.
- Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - NIH.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
- Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions - Sciforum.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Publishing.
- Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing).
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH.
- Synthesis of benzofurans via cyclization of o-alkynylphenols. - ResearchGate.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
- Synthesis of 2-acetyl benzofuran 164 | Download Scientific Diagram - ResearchGate.
- Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Publishing.
- One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF - ResearchGate.
- Technical Support Center: Purification of Substituted Benzofurans - Benchchem.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Side Reactions in the Bromination of Benzofuran Esters
Welcome to the technical support guide for navigating the complexities of benzofuran ester bromination. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation while minimizing the formation of unwanted byproducts. Here, we will address common challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial questions regarding the electrophilic bromination of benzofuran esters.
Q1: What is the expected regioselectivity for the bromination of a benzofuran ester?
A1: The regioselectivity is a result of the interplay between the inherent electronic properties of the benzofuran ring and the influence of the ester substituent.
-
Inherent Reactivity of Benzofuran: The benzofuran ring is an electron-rich heterocycle. Electrophilic attack preferentially occurs at the C2 or C3 position of the furan ring. Theoretical and experimental data suggest that without strong directing groups, attack at the C2 position is often favored due to better stabilization of the positive charge in the resulting sigma complex by the adjacent benzene ring.[1][2]
-
Influence of the Ester Group:
-
Ester at C2 (e.g., Methyl benzofuran-2-carboxylate): The ester group is electron-withdrawing, deactivating the C2 position. This strongly directs electrophilic attack to the C3 position.
-
Ester at C3 (e.g., Methyl benzofuran-3-carboxylate): The ester at C3 deactivates this position, making the C2 position the most electron-rich and therefore the primary site of bromination.
-
Q2: Which brominating agent should I choose: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: The choice of reagent is critical for controlling the reaction's selectivity and minimizing side products.
| Reagent | Advantages | Disadvantages | Best For... |
| N-Bromosuccinimide (NBS) | - Milder and more selective than Br₂.[3][4] - Solid, easier to handle, and allows for slow, controlled generation of Br₂ in situ.[3] - Reduces the risk of over-bromination. | - Can be more expensive. - May require a radical initiator (like AIBN or benzoyl peroxide) or light for certain pathways, though ionic mechanisms often prevail in polar solvents.[5] | Achieving high regioselectivity, preventing dibromination, and for substrates sensitive to strong acids (HBr). It is the generally recommended reagent for this transformation.[4][6] |
| Molecular Bromine (Br₂) | - Inexpensive and readily available. - Highly reactive, leading to faster reaction times. | - Highly corrosive, volatile, and difficult to handle.[3] - Less selective, often leading to a mixture of mono- and di-brominated products.[3] - Generates HBr as a byproduct, which can catalyze decomposition or other side reactions. | Rapid, large-scale reactions where selectivity is less of a concern or where the substrate is highly deactivated. |
Q3: How does my choice of solvent affect the reaction?
A3: The solvent plays a pivotal role in modulating reagent reactivity and stabilizing intermediates.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These are often the solvents of choice. They can facilitate the ionic pathway of bromination with NBS and help to solubilize the starting materials and reagents.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Carbon Tetrachloride (CCl₄)): These are also commonly used. CCl₄ is classic for radical reactions, while DCM is a good general-purpose solvent for ionic brominations.
-
Polar Protic Solvents (e.g., Acetic Acid): While sometimes used, they can participate in reactions and may increase the acidity of the medium, potentially leading to side reactions. However, in some cases, the polarity can help stabilize the transition state.[7]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiment.
Problem 1: My main product is the di-brominated benzofuran. How can I prevent this?
Cause: Over-bromination is a classic side reaction that occurs when the mono-brominated product is still reactive enough to undergo a second bromination. This is often caused by using too much brominating agent, a reagent that is too reactive (like Br₂), or running the reaction for too long or at too high a temperature.
Solutions:
-
Switch to NBS: If you are using Br₂, switch to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of the electrophilic bromine species, which greatly favors mono-bromination.[3][4]
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents of NBS. Add the NBS portion-wise over a period of time rather than all at once. This keeps the concentration of the brominating agent low at any given moment.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower (-20 °C). Lower temperatures decrease the reaction rate, enhancing the selectivity for the more reactive site and disfavoring the slower, second bromination.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material. Stop the reaction as soon as the starting material is gone to prevent the product from reacting further.
Problem 2: My reaction is giving a low yield and a complex mixture of unidentified byproducts.
Cause: This often points to decomposition of the starting material or product. Benzofurans can be sensitive to the acidic conditions generated during bromination (HBr is a byproduct).[8] The furan ring can undergo cleavage or polymerization under harsh conditions.
Solutions:
-
Use a Non-Polar Solvent: Switching to a less polar solvent like CCl₄ or DCM can sometimes suppress acid-catalyzed decomposition pathways.
-
Add an Acid Scavenger: Include a non-nucleophilic base to neutralize the HBr as it forms. Pyridine or 2,6-lutidine can be effective. Alternatively, solid scavengers like powdered sodium bicarbonate or potassium carbonate can be used, though this may create a heterogeneous mixture.
-
Ensure Anhydrous Conditions: Water can react with brominating agents and influence the reaction pathway. Ensure your solvent and glassware are dry.
-
Purify Your Starting Material: Impurities in the benzofuran ester can sometimes initiate decomposition pathways. Ensure your starting material is pure before beginning the reaction.
Problem 3: The reaction is very slow or doesn't go to completion.
Cause: The benzofuran ester might be deactivated by other electron-withdrawing groups on the ring system, or the reaction conditions may not be optimal for generating the active electrophile.
Solutions:
-
Increase Temperature Gradually: If the reaction is clean but slow at low temperatures, you can cautiously increase the temperature. Monitor carefully for the appearance of byproducts.
-
Consider a Catalyst: For particularly deactivated systems, a mild Lewis acid catalyst might be necessary, even with NBS. However, this must be approached with caution as it can also decrease selectivity.
-
Solvent Choice: Ensure your solvent is appropriate. In some cases, a more polar solvent like acetonitrile can accelerate the desired ionic reaction with NBS.[7]
Troubleshooting Decision Workflow
Here is a simple workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for bromination issues.
Part 3: Recommended Experimental Protocol
This protocol is a robust starting point for the selective mono-bromination of a benzofuran ester, specifically targeting the C3 position of a benzofuran-2-carboxylate.
Protocol: Selective Bromination of Methyl Benzofuran-2-carboxylate
Objective: To synthesize methyl 3-bromobenzofuran-2-carboxylate with high selectivity and yield.
Materials:
-
Methyl benzofuran-2-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl benzofuran-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Once the temperature is stable at 0 °C, add N-bromosuccinimide (1.05 eq) in small portions over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Add ethyl acetate to dissolve the organic material.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 3-bromobenzofuran-2-carboxylate.[9][10]
Mechanism of Electrophilic Bromination
The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic aromatic substitution.
This guide provides a framework for understanding and optimizing the bromination of benzofuran esters. By carefully selecting reagents and conditions and by systematically troubleshooting any issues that arise, researchers can achieve high yields of their desired products while minimizing side reactions.
References
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. suru-chem.com [suru-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 6-methoxybenzofuran-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 6-methoxybenzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and success of your scale-up campaign.
Overview of Synthetic Strategies
This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1] While several synthetic routes exist, scaling up production presents unique challenges related to reaction kinetics, heat management, impurity profiles, and process safety. The two most prevalent strategies for constructing the benzofuran core are the classical Perkin-type condensation and modern palladium-catalyzed cross-coupling reactions.
Common Synthetic Pathways
The choice of synthetic route often depends on the availability of starting materials, cost considerations, and the desired purity of the final product. Below is a workflow illustrating the major synthetic approaches.
Caption: High-level overview of primary synthetic routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up process, organized by reaction stage.
Part A: Initial Coupling & Condensation Reactions
Q1: We are seeing low yields in our initial condensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromomalonate. What are the common culprits?
A1: This is a critical C-C and C-O bond-forming step. Low yields can typically be traced to three factors:
-
Base Inefficiency: Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness depends on particle size and dryness. On a larger scale, ensuring a fine, anhydrous powder is crucial for maximizing the surface area and reactivity. Inadequate stirring can also lead to localized "dead spots" where the base is not properly dispersed.
-
Solvent Issues: Methyl-ethyl ketone (MEK) is often used.[2] Ensure it is sufficiently dry, as water can hydrolyze the bromomalonate ester and deactivate the phenoxide intermediate.
-
Reaction Temperature: While the reaction is typically run at reflux, localized overheating in a large reactor can lead to side reactions and decomposition of the starting materials. Ensure your reactor has adequate temperature control and monitoring.
Q2: When attempting a Sonogashira coupling, we observe significant formation of homocoupled alkyne (Glaser coupling) and other side products instead of our desired 2-(1-alkynyl)phenol intermediate. How can we suppress this?
A2: This is a classic problem in Sonogashira reactions, especially with electron-rich phenols.
-
Catalyst System: The choice of palladium source, ligand, and copper(I) co-catalyst is critical. Ensure your Pd catalyst is active and that the Cu(I) source is fresh. The use of an amine base like triethylamine (TEA) is standard, but its purity is important.
-
Oxygen Exclusion: Sonogashira couplings are highly sensitive to oxygen, which promotes the undesired Glaser homocoupling. On a large scale, ensuring a truly inert atmosphere (N₂ or Ar) is more challenging. Implement rigorous degassing protocols (e.g., sparging the solvent with inert gas) for all reagents and the reaction vessel.
-
Formation of 3H-benzofurans: Under basic conditions, direct cyclization can sometimes occur, leading to undesired isomers.[3][4] Careful optimization of the base and temperature is required to favor the initial coupling over premature cyclization.
Part B: Cyclization & Aromatization
Q3: Our cyclization step to form the benzofuran ring is sluggish and incomplete, even after extended reaction times. How can we drive it to completion?
A3: The intramolecular cyclization is a key step that can be influenced by several factors.
-
For Perkin-type routes: The cyclization of the intermediate formed from salicylaldehyde and an active methylene compound is often promoted by acetic anhydride and sodium acetate at high temperatures.[5] On a large scale, efficient heat transfer is paramount to reach and maintain the required temperature (e.g., 135-145°C) uniformly throughout the reaction mass. Insufficient temperature can lead to a stalled reaction.
-
For Pd-catalyzed routes: The cyclization of the 2-(1-alkynyl)phenol intermediate can be promoted by various catalysts or conditions. Some protocols rely on the same Pd/Cu system, while others may require a dedicated second step. The use of a copper catalyst has been shown to be essential for efficient cyclization in some systems.[6] Re-evaluating the catalyst and solvent for this specific step may be necessary for optimization.
Q4: We are observing charring and decomposition during a high-temperature cyclization. What are our options?
A4: High-temperature reactions are a major scale-up challenge.
-
Temperature Control: As mentioned, ensure your reactor can handle the thermal load and prevent hot spots. A jacketed reactor with a thermal fluid is standard for this purpose.
-
Rate of Heating: A slow, controlled ramp-up to the target temperature is often better than rapid heating.
-
Alternative Methods: Consider alternative cyclization strategies that operate under milder conditions. For example, microwave-assisted synthesis has been shown to reduce reaction times and side products for some benzofuran syntheses, although scaling up microwave chemistry has its own set of challenges.[3][7]
Part C: Work-up & Purification
Q5: Our product is difficult to isolate from the crude reaction mixture during work-up. What is a robust, scalable procedure?
A5: A scalable work-up should minimize solvent use and avoid problematic emulsions.
-
Quenching: After the reaction, the mixture is typically cooled and quenched, often by adding it to an aqueous acid solution to neutralize the base and precipitate the product if it's a carboxylic acid.[2] On a large scale, this should be done carefully to control the exotherm.
-
Extraction: If the product is an ester and remains in an organic solvent, a series of aqueous washes (e.g., with water, brine) can remove inorganic salts and water-soluble impurities. Be mindful of emulsion formation, which can be a significant issue in large-scale extractions.
-
Solvent Swaps: It's often necessary to swap from a high-boiling reaction solvent (like DMF) to a lower-boiling extraction solvent (like ethyl acetate or MTBE) via distillation.[5]
Q6: Column chromatography was effective in the lab, but it is not practical for our target production scale. How can we purify this compound at scale?
A6: This is a critical scale-up consideration. The goal is to induce crystallization.
-
Recrystallization: This is the preferred method for large-scale purification. A systematic solvent screen is essential. Start with common solvents like ethanol, methanol, isopropanol, ethyl acetate, and heptane, as well as their mixtures. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Trituration/Slurrying: If a suitable single-solvent or two-solvent system for recrystallization cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (trituration) can significantly improve purity.[5]
-
Impurity Identification: Use techniques like LC-MS to identify the major impurities. Knowing their structure can help you design a more effective purification strategy (e.g., an acid/base wash to remove a basic impurity). Common impurities include unreacted starting materials or intermediates from incomplete cyclization.
Recommended Scale-Up Protocol
This protocol is adapted from established literature procedures and is designed for robustness and scalability.[2][5] It proceeds through the carboxylic acid intermediate, which is often easier to purify by recrystallization before the final esterification step.
Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
Step-by-Step Methodology
Step 1 & 2: Synthesis and In-situ Hydrolysis to 6-methoxy-benzofuran-2-carboxylic acid
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), ethyl bromomalonate (1.3 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add methyl-ethyl ketone (MEK, approx. 5 volumes relative to the aldehyde).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 80°C). Maintain reflux for 6-8 hours, monitoring the reaction progress by TLC or HPLC.
-
Hydrolysis: Once the initial condensation is complete, cool the reactor to 50°C. In a separate vessel, prepare a solution of sodium hydroxide (2.5 eq) in methanol (3 volumes). Carefully add the NaOH/methanol solution to the reactor, ensuring the temperature does not exceed 60°C.
-
Saponification: Stir the mixture for 1-2 hours at 50-60°C to ensure complete hydrolysis of the ethyl ester intermediate.
Step 3 & 4: Isolation and Purification of the Carboxylic Acid Intermediate
-
Solvent Removal: Concentrate the reaction mixture under vacuum to remove the majority of the MEK and methanol.
-
Acidification: Cool the remaining aqueous slurry to 10-15°C. In a separate vessel, prepare a solution of 2M hydrochloric acid. Slowly add the HCl solution to the stirred slurry to adjust the pH to ~2-3. This will precipitate the crude 6-methoxy-benzofuran-2-carboxylic acid.
-
Filtration: Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude acid under vacuum at 50-60°C.
-
Recrystallization: Recrystallize the crude acid from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.
Step 5 & 6: Esterification to this compound
-
Reactor Setup: To a clean, dry reactor, add the purified 6-methoxy-benzofuran-2-carboxylic acid (1.0 eq) and methanol (10 volumes).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring for the disappearance of the starting acid.
-
Isolation: Cool the reaction mixture. The pure methyl ester may crystallize directly upon cooling. If not, reduce the volume of methanol under vacuum and add cold water to precipitate the product.
-
Final Purification: Filter the final product, wash with cold water, and dry under vacuum. If necessary, a final recrystallization from methanol can be performed.
Key Process Parameters and Data Summary
Scaling up requires careful control over key parameters. The table below summarizes typical conditions for comparison.
| Parameter | Perkin-Type Condensation | Sonogashira Coupling Route |
| Key Starting Materials | 2-hydroxy-4-methoxybenzaldehyde, Ethyl Bromomalonate | 2-iodo-5-methoxyphenol, Terminal Alkyne (e.g., Propiolic Acid Ester) |
| Catalyst | None (Base mediated) | Pd complex (e.g., (PPh₃)PdCl₂) and CuI co-catalyst[8] |
| Base | K₂CO₃, NaOAc[2][5] | Triethylamine (TEA) or other amine bases[3] |
| Solvent | MEK, Acetone, DMF[2][9] | DMF, DMSO, TEA[10] |
| Temperature | 80 - 145 °C | 25 - 90 °C[10] |
| Key Challenges | High temperatures, potential for side reactions. | Air sensitivity, catalyst cost, removal of metal impurities. |
| Typical Yields | 60 - 80% (can be variable on scale) | 70 - 95% (often higher but more sensitive) |
References
-
Gellis, A., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron. Available at: [Link]
-
Wikipedia. Perkin rearrangement. Available at: [Link]
-
Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák Group. Available at: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]
-
Donkor, K. K., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. Available at: [Link]
-
Gellis, A., et al. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Tetrahedron. Available at: [Link]
-
Royal Society of Chemistry. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2022). Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 6-methoxy-benzofuran-2-carboxylic acid. Available at: [Link]
-
American Chemical Society. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization for the cyclization step. Scientific Diagram. Available at: [Link]
-
Kłys, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Available at: [Link]
-
Krawiecka, M., et al. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. tdcommons.org [tdcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
Technical Support Center: Stabilizing Benzofuran Compounds for Long-Term Storage
Welcome to the technical support center for benzofuran chemistry. As a Senior Application Scientist, I've seen firsthand the immense potential of benzofuran derivatives in drug discovery and materials science. However, I've also frequently fielded questions from researchers facing stability challenges that can compromise experimental results and lead to significant setbacks. The unique electronic structure of the benzofuran core, while synthetically versatile, also renders it susceptible to specific degradation pathways.[1]
This guide is designed to move beyond simple storage instructions. It provides a framework for understanding the why behind benzofuran instability and offers robust, field-tested strategies to ensure the long-term integrity of your valuable compounds. We will delve into common troubleshooting scenarios, provide detailed analytical protocols, and establish best practices for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause benzofuran compounds to degrade?
A1: The stability of a benzofuran derivative is fundamentally influenced by its fused furan ring, which is electron-rich and susceptible to attack. The three primary environmental factors that trigger degradation are:
-
Atmospheric Oxygen: The furan moiety can undergo autoxidation. This process is often initiated by radical mechanisms, leading to the formation of unstable intermediates like endoperoxides or epoxides, which can subsequently rearrange or polymerize.[2][3] Many benzofurans are officially classified as "air sensitive."[4]
-
Light (Photodegradation): UV or even ambient light can provide the energy to initiate photochemical reactions. In aqueous environments, this degradation can be significantly accelerated by natural photosensitizers, leading to cleavage of the heterocyclic ring or other structural changes.[5]
-
Acids and Bases (Hydrolysis): Benzofuran derivatives with susceptible functional groups (e.g., esters, amides) can undergo hydrolysis.[6] The stability of the core ring system can also be compromised under harsh pH conditions, potentially catalyzing ring-opening reactions.
Q2: I have a newly synthesized benzofuran derivative. What is the single most important step I can take to ensure its stability?
A2: The single most critical action is proper packaging under an inert atmosphere. Immediately after synthesis and final purification/drying, the compound should be aliquoted into amber glass vials. The vials should then be purged thoroughly with an inert gas, such as argon or nitrogen, before being sealed with a high-quality, airtight cap (e.g., a PTFE-lined screw cap). This single step mitigates the primary risk of oxidation.[4]
Q3: Does the substitution pattern on the benzofuran ring affect its stability?
A3: Absolutely. The type and position of substituents play a major role in the electronic properties and, consequently, the stability of the molecule.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can increase the electron density of the ring system, potentially making it more susceptible to oxidation.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) can decrease the electron density, which may enhance stability against oxidation but could make the molecule more susceptible to nucleophilic attack, depending on the reaction conditions. The specific stability profile of any given derivative must be determined empirically.[7]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific problems you may encounter during your research.
Scenario 1: My benzofuran solution has turned yellow/brown upon storage.
-
Question: I dissolved my pure, colorless benzofuran compound in DMSO for screening. After a week in the fridge, the solution has turned a distinct yellow-brown color. What is happening and is my compound lost?
-
Probable Cause: The color change is a strong indicator of degradation, specifically oxidation and/or polymerization. Even at refrigerated temperatures, dissolved oxygen in the solvent can react with the benzofuran derivative over time. The resulting degradation products are often highly conjugated molecules that absorb visible light, appearing colored.
-
Immediate Action:
-
Analyze a small aliquot of the colored solution by HPLC-UV/Vis and LC-MS immediately. Compare the chromatogram to a freshly prepared standard or the initial analysis of the batch.
-
Look for a decrease in the area of the parent peak and the appearance of new, often broader peaks. The MS data may reveal the presence of oxidized species (e.g., M+16, M+32) or dimeric/polymeric products.
-
-
Solution & Prevention:
-
Solvent Degassing: Before preparing stock solutions, thoroughly degas your solvent by sparging with argon or nitrogen for 15-20 minutes.
-
Inert Headspace: After dissolving your compound, flush the headspace of the vial with inert gas before sealing.
-
Aliquot: Prepare smaller, single-use aliquots of your stock solution. This prevents the need to repeatedly open the main stock vial, which introduces fresh oxygen with each use.
-
Scenario 2: I'm seeing unexpected peaks in the HPLC/LC-MS of my stored sample.
-
Question: My solid benzofuran sample has been stored in a freezer at -20°C for six months. The initial purity was >99%. Now, my HPLC shows the main peak at ~95% and two new impurity peaks at 2% and 3%. What are these impurities?
-
Probable Cause: This is a classic stability failure. The new peaks are degradation products. The identity of these products depends on the specific degradation pathway at play. Common degradation products include:
-
Hydroxylated Benzofurans: Resulting from oxidation.
-
Ring-Opened Products: Such as salicylaldehydes or related phenols, which can form from the breakdown of epoxide intermediates.[3]
-
Photodegradation Products: If the sample was exposed to light, complex rearrangements or cleavage products can form.[5]
-
-
Troubleshooting Workflow: The following decision tree can help pinpoint the cause.
-
Solution & Prevention: Based on the likely cause identified above, implement the appropriate preventative storage measures. For the current batch, purification by flash chromatography or preparative HPLC may be necessary if the material is still needed.
Experimental Protocols
Protocol 1: Best Practices for Long-Term Storage of Solid Benzofuran Compounds
This protocol ensures the optimal environment for maximizing the shelf-life of a solid benzofuran derivative.
Materials:
-
Purified, dry benzofuran compound
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Source of high-purity argon or nitrogen gas with a delivery tube/needle
-
Laboratory balance
-
Spatula
-
Parafilm or vial sealing tape
Procedure:
-
Pre-label Vials: Clearly label each vial with the compound ID, batch number, date, and mass.
-
Aliquot Compound: Weigh the desired amount of the solid compound directly into each vial. It is highly recommended to create multiple smaller aliquots rather than one large one.
-
Inert Gas Purge: Place the open vial inside a glovebox if available. If not, use a gentle stream of argon or nitrogen to purge the vial. Insert the delivery tube/needle into the vial, ensuring the gas flows gently over the solid for 30-60 seconds to displace all air.
-
Seal Promptly: While maintaining the inert atmosphere (i.e., with the gas still flowing gently into the vial), carefully screw the cap on tightly.
-
Secure Seal: For extra protection against moisture and gas exchange, wrap the cap-vial interface with 2-3 layers of Parafilm.
-
Select Storage Conditions: Choose the appropriate storage temperature based on the compound's known or suspected stability (see table below).
-
Log and Store: Place the sealed vial in the designated storage location (e.g., a labeled box within a freezer). Record the storage location and details in your laboratory notebook or inventory system.
| Storage Condition | Temperature | Relative Humidity | Use Case |
| Long-Term | 2-8°C or -20°C | Ambient | Recommended for all benzofuran compounds for periods > 6 months. |
| Intermediate | 25°C | 60% RH | For stability studies or short-term storage (weeks to months). [8] |
| Accelerated | 40°C | 75% RH | For predictive stability testing to estimate shelf-life quickly. [8][9] |
Protocol 2: Conducting an Accelerated Stability Study via HPLC
This protocol outlines a method to quickly assess the stability of a new benzofuran compound and predict its long-term shelf-life, based on principles from regulatory guidelines. [10][11] Objective: To determine the rate of degradation of a benzofuran compound under stressed conditions (elevated temperature) over a 6-month period.
Procedure:
-
Sample Preparation: Prepare a minimum of 12 identical samples of your compound (e.g., 5 mg each) in sealed amber HPLC vials, prepared according to Protocol 1 (purged with inert gas).
-
Time Points: The recommended testing frequency for a 6-month accelerated study includes initial, 3-month, and 6-month time points. [10]It is wise to include additional points (e.g., 1 month) for more detailed kinetics.
-
Label three vials as "T=0".
-
Label three vials as "T=3 Months".
-
Label three vials as "T=6 Months".
-
The remaining vials can be used for T=1 month or as backups.
-
-
Storage:
-
Place the "T=3 Months" and "T=6 Months" vials into a stability chamber or oven set to 40°C / 75% Relative Humidity .
-
Place the "T=0" vials in long-term storage (-20°C ) until you are ready for analysis.
-
-
T=0 Analysis (Baseline):
-
On the first day, retrieve the three T=0 vials.
-
Dissolve each in a precise volume of a suitable solvent (e.g., 5.0 mL of acetonitrile) to create a 1 mg/mL solution.
-
Analyze each solution in triplicate by a validated HPLC method.
-
Record the peak area of the parent compound. The average of these initial analyses represents 100% purity/concentration.
-
-
Analysis at Subsequent Time Points:
-
At the 3-month mark, remove the designated vials from the 40°C chamber. Allow them to cool to room temperature for 30 minutes.
-
Prepare and analyze the samples exactly as described in step 4.
-
Repeat this process at the 6-month mark.
-
-
Data Evaluation:
-
Calculate the average percentage of the parent compound remaining at each time point relative to the T=0 baseline.
-
Plot "% Remaining" versus "Time".
-
"Significant change" is often defined as a failure to meet the specification, for instance, a >5% drop in assay value or any specified degradation product exceeding its limit. [10]If significant change occurs, a longer study at an intermediate condition (e.g., 25°C/60% RH) may be required.
-
Primary Benzofuran Degradation Pathways
The stability of benzofurans is intrinsically linked to the reactivity of the furan ring. The diagram below illustrates the most common degradation pathways that researchers must mitigate.
Caption: Key degradation pathways affecting benzofuran stability.
References
-
Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403. [Link]
- Swain, T., & Johnson, A. E. (1964). U.S. Patent No. 3,147,280. Washington, DC: U.S.
-
da Silva, W. A., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 13(1), 38. [Link]
-
Kaur, N., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(38), 24599-24621. [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27834-27855. [Link]
-
Kim, H., & Lee, P. H. (2014). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 4(73), 38781-38784. [Link]
-
Saeed, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Saeed, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Neves, M. G., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 25(21), 5179. [Link]
-
Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]
-
Marquaire, P. M., et al. (2015). Detailed mechanism of dibenzofuran oxidation. ResearchGate. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Cao, Y., et al. (2011). Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution. The Journal of Organic Chemistry, 76(11), 4581-4593. [Link]
-
Liu, Y., et al. (2020). Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]
-
Silva, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5828. [Link]
-
Loreto, M. A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 727. [Link]
-
Saeed, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
-
Chemistry - A Complete Solution. (2022, February 5). Preparation and Properties of Benzofuran#Synthesis of Benzofuran [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]
-
Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533-4537. [Link]
-
Kuo, W. S., & Lin, Y. T. (2006). Degradation of carbofuran in water by solar photocatalysis in presence of photosensitizers. Journal of Environmental Science and Health, Part B, 41(6), 935-951. [Link]
-
Patel, P., & Dr. Paresh Joshi. (2021). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. EPRA International Journal of Multidisciplinary Research (IJMR), 7(6), 330-336. [Link]
-
Li, Y., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Bioresource Technology, 100(22), 5537-5542. [Link]
-
Wang, Y., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications. [Link]
-
Becher, D., et al. (2000). Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290. ResearchGate. [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
Jaiswal, S., et al. (2011). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. ResearchGate. [Link]
-
ResearchGate. (2023). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran. [Link]
- Google Patents. (2002). DE60205071D1 - Benzofuran-2-ones as stabilizers for synthetic polymers.
-
Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Food and Drug Administration, Saudi Arabia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
International Journal of Novel Research and Development. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. [Link]
-
Al-Tabakha, M. M., et al. (2023). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics, 15(1), 25. [Link]
-
Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]
-
Core.ac.uk. (2024). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2. [Link]
-
Ma, L., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 221, 113524. [Link]
-
Li, J., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1342. [Link]
-
ResearchGate. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ias.ac.in [ias.ac.in]
- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. www3.paho.org [www3.paho.org]
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Benzofuran Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating benzofuran isomers using High-Performance Liquid Chromatography (HPLC). The structural similarity of isomers makes their separation a significant analytical challenge, often demanding meticulous optimization of the mobile phase. This document provides in-depth troubleshooting guidance and proactive strategies to develop robust and efficient separation methods.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the separation of benzofuran isomers, providing a systematic, cause-and-effect approach to problem-solving.
Q1: My benzofuran isomers are co-eluting or show very poor resolution (Rs < 1.5). Where do I start with mobile phase optimization?
A1: Poor resolution is the most frequent challenge. The key is to alter the selectivity of your chromatographic system, which is most readily achieved by modifying the mobile phase. Here is a logical workflow to follow:
Caption: Workflow for troubleshooting poor peak resolution.
Step-by-Step Guidance:
-
For Isocratic Methods: Your first adjustment should be to the elution strength. Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in 2-5% increments. This will increase retention times and provide more opportunity for the isomers to interact differently with the stationary phase, thereby improving resolution.[1]
-
For Gradient Methods: The primary tool is the gradient slope. For closely eluting isomers, a shallower gradient is often necessary.[2][3][4] If your initial "scouting" gradient runs from 10-90% organic modifier over 10 minutes, try extending the gradient time to 20 minutes over the same range. This decreases the rate of change in mobile phase strength, enhancing separation.[4][5]
-
Switch the Organic Modifier (Acetonitrile vs. Methanol): This is a powerful tool for altering selectivity.[6][7]
-
Acetonitrile (ACN) , an aprotic solvent, offers different selectivity due to its dipole-dipole interactions. It generally has a higher elution strength and generates lower backpressure than methanol.[7][8][9]
-
Methanol (MeOH) is a protic solvent capable of hydrogen bonding.[7][9] This property can introduce unique interactions, especially with benzofurans that may have hydroxyl or other hydrogen-bonding groups. For separations on phenyl columns, methanol can enable beneficial π-π interactions between the analyte and the stationary phase, which ACN might disrupt.[10]
-
Scientist's Insight: Do not just substitute ACN for MeOH at the same percentage. Due to their different elution strengths, you will need to adjust the concentration. As a rule of thumb, a mobile phase of 40% ACN is roughly equivalent in elution strength to 50% MeOH.[6]
-
-
Consider Mobile Phase Additives: If your benzofuran isomers are ionizable (e.g., contain acidic or basic functional groups), controlling the mobile phase pH is critical.[11][12]
-
Adding 0.1% formic acid or acetic acid can suppress the ionization of acidic silanol groups on the silica-based stationary phase, which often reduces peak tailing and can improve resolution for basic analytes.[13][14]
-
A buffered mobile phase (e.g., using phosphate or acetate buffers) provides robust pH control, which is essential for reproducible retention times and selectivity.[15][16] Always operate at a pH at least one unit away from the analyte's pKa to ensure a consistent ionization state.[12][17][18]
-
Q2: I'm observing significant peak tailing, which is compromising my ability to accurately integrate the isomer peaks. What are the mobile phase-related causes?
A2: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[19][20]
Sources
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Which Solvent is Better for Chromatography: Methanol or Acetonitrile? [m-pharmaguide.com]
- 9. chromtech.com [chromtech.com]
- 10. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 11. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. labcompare.com [labcompare.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. veeprho.com [veeprho.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chromtech.com [chromtech.com]
- 18. mastelf.com [mastelf.com]
- 19. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Cytotoxicity Analysis: Brominated vs. Chlorinated Benzofuran Derivatives
For drug development professionals and researchers in oncology, the benzofuran scaffold represents a privileged structure, a foundation upon which numerous potent therapeutic agents have been built.[1][2][3] Its derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, with anticancer properties being among the most promising.[1][4][5] A common strategy to enhance the cytotoxic efficacy of these compounds is halogenation—the introduction of halogen atoms like chlorine or bromine into the molecular structure.[2][6] This guide provides an in-depth, objective comparison of the cytotoxic performance of brominated versus chlorinated benzofuran derivatives, supported by experimental data, to inform future drug design and development efforts.
The Strategic Role of Halogenation in Enhancing Cytotoxicity
The decision to incorporate halogens into a potential drug candidate is a deliberate one, rooted in fundamental principles of medicinal chemistry. Halogenation can significantly modulate a molecule's physicochemical properties, thereby enhancing its biological activity. This is often attributed to several factors:
-
Lipophilicity and Bioavailability: Halogens can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic degradation, increasing the compound's half-life and duration of action.
-
Halogen Bonding: Halogen atoms can act as electrophilic centers, forming non-covalent "halogen bonds" with nucleophilic sites on biological targets like proteins and DNA. This interaction can substantially improve binding affinity and, consequently, biological potency.[1]
Structure-activity relationship (SAR) studies have consistently shown that the addition of bromine or chlorine to the benzofuran ring system leads to a significant increase in anticancer activities.[1][2] The specific halogen used, and its position on the scaffold, are critical determinants of the compound's ultimate cytotoxic power.[2]
Head-to-Head Cytotoxicity: A Direct Comparison
While many studies highlight the potency of halogenated benzofurans, direct comparative data between brominated and chlorinated analogues is essential for making informed decisions in lead optimization. A key study by Napiórkowska et al. provides such a comparison, evaluating a chlorinated derivative, Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) , against a brominated counterpart, Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) .[6]
The cytotoxic activities of these compounds were assessed using the MTT assay across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each.
| Cancer Cell Line | Type | IC₅₀ (µM) - Compound 7 (Chlorinated) | IC₅₀ (µM) - Compound 8 (Brominated) | Reference |
| A549 | Lung Carcinoma | 6.3 ± 2.5 | 3.5 ± 0.6 | [6] |
| HepG2 | Hepatocellular Carcinoma | 11.0 ± 3.2 | 3.8 ± 0.5 | [6] |
| SW620 | Colorectal Adenocarcinoma | >30 | 10.8 ± 0.9 | [6] |
| HCT116 | Colorectal Carcinoma | >30 | >30 | [6] |
| PC3 | Prostate Cancer | >30 | >30 | [6] |
| SW480 | Colorectal Adenocarcinoma | >30 | >30 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | >30 | >30 | [6] |
Data sourced from Napiórkowska et al. (2021).[6]
The experimental data clearly indicates that for the cell lines where both compounds showed significant activity (A549, HepG2, and SW620), the brominated derivative (Compound 8) exhibited substantially greater cytotoxic potential, with lower IC₅₀ values.[6] Notably, in HepG2 and A549 cells, Compound 8 was more cytotoxic than the standard chemotherapeutic agent, cisplatin.[6] This aligns with a broader hypothesis in the field that the introduction of bromine into the benzofuran structure often increases cytotoxic potential.[6]
Mechanistic Insights: Why Bromination May Confer Superior Potency
The observed differences in cytotoxicity are underpinned by distinct molecular mechanisms. The comparative study revealed that the brominated Compound 8 was a more potent inducer of oxidative stress and apoptosis.[6]
Oxidative Stress and Apoptosis Induction
Many anticancer agents exert their effects by inducing the production of reactive oxygen species (ROS), which can trigger programmed cell death (apoptosis). The study found that the brominated derivative exhibited stronger pro-oxidative effects compared to its chlorinated analogue.[6] This increased ROS generation likely contributes to its enhanced ability to induce apoptosis, a key mechanism for eliminating cancer cells.[6]
Below is a proposed signaling pathway illustrating how these halogenated benzofuran derivatives may induce cell death.
Caption: Proposed ROS-mediated apoptotic pathway induced by halogenated benzofurans.
Cell Cycle Arrest
In addition to apoptosis, these compounds were found to interfere with the cell cycle. The chlorinated Compound 7 induced a G2/M phase arrest in HepG2 cells, while the more potent brominated Compound 8 caused cell cycle arrest at both the S and G2/M phases in A549 cells, suggesting a more comprehensive disruption of cell proliferation.[6]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are paramount. The following sections detail the methodologies for two of the most common assays used in this field: the MTT and LDH assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8][9]
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Include wells with medium only for a background control.[10]
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the brominated and chlorinated benzofuran derivatives. Remove the old medium and add 100 µL of fresh medium containing the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Exposure Incubation: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4][10]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing metabolically active cells to convert the MTT to formazan crystals.[4]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.[8][10]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (commonly 570 nm).[10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the untreated control and plot the results to determine the IC₅₀ value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6] When the cell membrane is compromised, this stable cytosolic enzyme leaks out, and its activity in the supernatant is directly proportional to the number of dead cells.[1]
Caption: Standard experimental workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in steps 1-4 of the MTT protocol.
-
Control Preparation: For each condition, prepare three control wells:[3][12]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay.
-
Background: Medium only.
-
-
Supernatant Collection: Centrifuge the plate at approximately 1000 rpm for 5 minutes to pellet any detached cells.[12]
-
Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a corresponding well in a new, clean 96-well assay plate.[12]
-
Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of this mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Reaction Termination: Add 50 µL of the stop solution provided in the assay kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Conclusion and Future Directions
The available experimental evidence strongly suggests that for the benzofuran scaffolds studied, brominated derivatives exhibit superior cytotoxic activity against cancer cell lines compared to their chlorinated analogues.[6] This enhanced potency appears to be driven by a greater capacity to induce oxidative stress and subsequent apoptosis.[6] The choice of halogen is therefore a critical parameter in the design of novel benzofuran-based anticancer agents.
For researchers and drug development professionals, these findings provide a clear directive: the exploration of brominated benzofurans is a highly promising avenue for identifying potent new therapeutic candidates. Future work should focus on synthesizing and testing a wider range of matched brominated and chlorinated pairs to confirm the generalizability of this trend across different substitution patterns and benzofuran isomers. Elucidating the precise molecular targets and further detailing the downstream signaling pathways will be crucial for advancing these potent compounds toward clinical application.
References
-
Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115-21. [Link]
-
Napiórkowska, H., Stączek, P., Krawiecka, M., & Kałdunek, J. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3352. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Anoop, M. V., & Sivan, V. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Napiórkowska, H., Stączek, P., & Krawiecka, M. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 789. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics. [Link]
-
Bukhari, S. N. A., Al-Wahaibi, L. H., & Al-Agamy, M. H. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12151–12175. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]
-
Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2015). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Environmental Science & Technology, 49(11), 6751-6759. [Link]
-
ResearchGate. (n.d.). The structures of active halogen derivatives of benzofurans. ResearchGate. [Link]
-
Krawiecka, M., Kuran, B., & Kossakowski, J. (2015). Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. ResearchGate. [Link]
-
Krawiecka, M., Kuran, B., & Kossakowski, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1562. [Link]
-
Samara, F., et al. (2010). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. Chemosphere, 81(5), 629-636. [Link]
-
Schecter, A., Ryan, J. J., Masuda, Y., Brandt-Rauf, P., Constable, J., Hoang, D. C., Le, C. D., Hoang, T. Q., Nguyen, T. N., & Pham, H. P. (1994). Chlorinated and brominated dioxins and dibenzofurans in human tissue following exposure. Environmental Health Perspectives, 102 Suppl 1, 135-147. [Link]
-
Birnbaum, L. S., & Bergman, Å. (2010). Brominated and Chlorinated Flame Retardants: The San Antonio Statement. Environmental Health Perspectives, 118(12), A514-A515. [Link]
-
ChemSec. (n.d.). Studies on Alternatives to Brominated and Chlorinated Substances. ChemSec. [Link]
-
Schecter, A., Ryan, J. J., Masuda, Y., Brandt-Rauf, P., Constable, J., Hoang, D. C., Le, C. D., Hoang, T. Q., Nguyen, T. N., & Pham, H. P. (1994). Chlorinated and brominated dioxins and dibenzofurans in human tissue following exposure. ResearchGate. [Link]
-
Samara, F., et al. (2010). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. ResearchGate. [Link]
-
Stefanelli, V., et al. (2023). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. European Journal of Medicinal Chemistry, 258, 115598. [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Evolving Landscape of Benzofuran Derivatives in Oncology: A Comparative Guide to Structure-Activity Relationships
The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the benzofuran scaffold, a fusion of benzene and furan rings, has garnered significant attention for its versatile pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzofuran derivatives, offering a comparative overview of their performance as anticancer agents, supported by experimental data and methodological insights. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical nuances that drive the efficacy of these promising compounds.
Deciphering the Anticancer Mechanisms of Benzofuran Scaffolds
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is paramount to the rational design of more potent and selective therapeutic agents.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
A primary and well-documented mechanism of action for many benzofuran derivatives is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs.[4][5] By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[6][7]
Many potent benzofuran-based tubulin inhibitors, such as those with a 2-(3',4',5'-trimethoxybenzoyl) moiety, act as colchicine binding site inhibitors.[5][8] The trimethoxyphenyl group is a classic pharmacophore for binding to this site, and its incorporation into the benzofuran scaffold has yielded compounds with nanomolar antiproliferative activity.[5]
Key SAR Insights for Tubulin Polymerization Inhibitors:
-
Substitution at C2: The presence of a 3,4,5-trimethoxybenzoyl group at the C2 position is a strong determinant of activity, mimicking the binding of combretastatin A-4 to the colchicine site.[2][6]
-
Substitution at C3: The addition of a small alkyl group, such as a methyl group, at the C3 position has been shown to enhance antiproliferative activity.[5]
-
Substitution on the Benzene Ring: The nature of substituents on the benzofuran's benzene ring modulates activity. Electron-donating groups (e.g., methoxy, ethoxy) can increase potency.[5] For instance, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan has demonstrated potent growth inhibition at nanomolar concentrations.[5]
Interruption of Cellular Signaling: Kinase Inhibition
Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[9] Consequently, they are prime targets for anticancer drug development. Benzofuran derivatives have been successfully designed to inhibit various protein kinases, including:
-
mTOR (mammalian Target of Rapamycin): A key kinase that regulates cell growth, proliferation, and survival. Benzofuran derivatives have been developed as mTOR inhibitors, with some compounds showing the ability to block both mTORC1 and Akt signaling, potentially overcoming resistance mechanisms seen with other mTOR inhibitors like rapamycin derivatives.[10][11]
-
Aurora B Kinase: A critical regulator of mitosis that is often overexpressed in cancer. A benzofuran derivative, designated as S6, was identified as a novel Aurora B kinase inhibitor with potent in vitro and in vivo anticancer activity.[12][13]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Benzofuran-chalcone hybrids have shown promise as VEGFR-2 inhibitors.[14][15]
-
CDK2/GSK-3β (Cyclin-Dependent Kinase 2/Glycogen Synthase Kinase 3β): These kinases are involved in cell cycle regulation and proliferation. Oxindole-based benzofuran hybrids have been designed as dual inhibitors of CDK2 and GSK-3β, showing efficacy against breast cancer cell lines.[7][11]
-
Pim Kinases: These serine/threonine kinases are implicated in cell survival and proliferation. Dibenzofuran derivatives inspired by the natural product cercosporamide have been identified as potent inhibitors of Pim kinases.[16]
Key SAR Insights for Kinase Inhibitors:
-
Hybrid Structures: Hybrid molecules combining the benzofuran scaffold with other pharmacologically active moieties (e.g., chalcones, piperazines, oxindoles) have proven to be a successful strategy for developing potent kinase inhibitors.[2][14][17]
-
Substitution Patterns: Specific substitution patterns on both the benzofuran core and the appended moieties are critical for achieving high potency and selectivity against a particular kinase. For example, in piperazine-based benzofurans, electron-donating groups on the phenyl ring attached to the piperazine moiety were found to enhance anticancer activity.[17]
Induction of Programmed Cell Death: Apoptosis
Ultimately, the goal of many anticancer therapies is to induce apoptosis in cancer cells. Benzofuran derivatives can trigger apoptosis through various intrinsic and extrinsic pathways.[6][18] This is often a downstream consequence of the primary mechanism of action, such as tubulin polymerization inhibition or kinase inhibition.[6][7] The induction of apoptosis is frequently confirmed by assays that measure DNA fragmentation, caspase activation (e.g., caspase-3), and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]
Comparative Performance of Benzofuran Anticancer Agents: A Data-Driven Overview
The following tables summarize the in vitro cytotoxic activity of representative benzofuran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Benzofuran-Based Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36) | A549 (Lung) | 0.06 | 2-(3,4,5-trimethoxyphenyl)vinyl at C2, methyl at C3, modified C5 substituent | [6] |
| (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (26) | A549 (Lung) | 0.08 | 2-(3,4,5-trimethoxybenzoyl) at C2, methyl at C3, C5-alkynyl substituent | [6] |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | Nanomolar range | 2-(3,4,5-trimethoxybenzoyl) at C2, methyl at C3, ethoxy at C6 | [5] |
| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | Not specified in abstract | [7] |
| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | Not specified in abstract | [7] |
Table 2: Benzofuran-Based Kinase Inhibitors
| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 30b | mTOR | SQ20B (Head and Neck) | Significantly more cytotoxic than reference | Isostere of a known mTOR inhibitor | [10] |
| Compound S6 | Aurora B | HeLa, HepG2, SW620 | Potent (not specified in abstract) | Small-molecule benzofuran derivative | [13] |
| Compound 4g | VEGFR-2 | HCC1806 (Breast) | 5.93 | Benzofuran-chalcone hybrid | [14] |
| Compound 22d | CDK2/GSK-3β | MCF-7 (Breast) | 3.41 | Oxindole-benzofuran hybrid | [7] |
| Compound 22f | CDK2/GSK-3β | MCF-7 (Breast) | 2.27 | Oxindole-benzofuran hybrid | [7] |
| Compound 36b | LSD1 | H460 (Lung) | 0.065 (enzyme assay) | Piperazine-based benzofuran | [17] |
Table 3: Other Benzofuran Derivatives with Notable Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Putative Mechanism/Key Features | Reference |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 | Benzofuran-chalcone derivative, induces apoptosis | [18] |
| Compound 3b | MCF-7 (Breast) | 7.53 | Hydroquinone-chalcone-pyrazoline hybrid | [19] |
| Compound 3c | MCF-7 (Breast) | 9.17 | Hydroquinone-chalcone-pyrazoline hybrid | [19] |
| Compound 14c | HCT116 (Colon) | 3.27 | Benzofuran-oxadiazole conjugate, bromo derivative | [7] |
| Compound 37e | A549, HeLa, SGC7901, HCT116, MCF-7 | < 10 | Piperazine-based benzofuran, induces apoptosis | [17] |
Experimental Protocols for Evaluating Benzofuran Anticancer Agents
The following section outlines standardized experimental workflows for assessing the anticancer properties of novel benzofuran derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.
Step-by-Step Methodology:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Compound Incubation: Incubate the tubulin with various concentrations of the benzofuran derivative or control compounds (e.g., colchicine, paclitaxel) at 37°C.
-
Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC50).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the benzofuran derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
In Vivo Efficacy Assessment: Xenograft Tumor Model
This protocol outlines the evaluation of a benzofuran derivative's anticancer efficacy in a living organism.[12]
Step-by-Step Methodology:
-
Cell Culture and Animal Model: Culture human cancer cells (e.g., QGY-7401 liver cancer cells) to the logarithmic growth phase. Use female athymic nude mice (4-6 weeks old) for the study.[12]
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the benzofuran derivative (e.g., compound S6 at 50 or 100 mg/kg) or a vehicle control intraperitoneally or orally according to a predetermined schedule.[12]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like phospho-histone H3).[12]
-
Data Analysis: Calculate the tumor growth inhibition percentage and assess the statistical significance of the results.
Visualizing the Molecular Landscape: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Mechanisms of Benzofuran Anticancer Activity.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
The benzofuran scaffold has unequivocally established itself as a "privileged" structure in the design of novel anticancer agents. The versatility of its core allows for a wide range of chemical modifications, leading to compounds with diverse mechanisms of action, including tubulin polymerization inhibition and kinase inhibition. Structure-activity relationship studies have provided crucial insights, demonstrating that substitutions at key positions and the creation of hybrid molecules are effective strategies for enhancing potency and selectivity.
Future research in this area should continue to focus on:
-
Rational Design: Leveraging computational tools like molecular docking to design derivatives with improved binding affinity and selectivity for their targets.
-
Exploration of Novel Targets: Investigating the potential of benzofuran derivatives to modulate other cancer-relevant targets.
-
Overcoming Drug Resistance: Designing compounds that are effective against drug-resistant cancer cell lines.
-
In Vivo Studies: Advancing the most promising in vitro candidates into preclinical and clinical development to assess their safety and efficacy in a more complex biological system.
The continued exploration of the rich chemical space offered by benzofuran derivatives holds immense promise for the development of the next generation of effective and safer cancer therapeutics.
References
-
Romagnoli, R., et al. (2014). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(18), 5135-5145. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 184-196. [Link]
-
Farhat, J., et al. (2022). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 12(18), 11283-11295. [Link]
-
Kwiecień, H., et al. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-894. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11491. [Link]
-
Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
-
Anonymous. (2023). NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. ResearchGate. [Link]
-
Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 539-547. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Schumacher, T. (2019). Synthesis and Biological Evaluation of Novel 2- benzoylbenzofurans as Potential Anticancer Agents. University of Minnesota Digital Conservancy. [Link]
-
Anonymous. (2023). Benzofuran derivative with anticancer activity. ResearchGate. [Link]
-
Yilmaz, I., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLoS ONE, 18(10), e0292607. [Link]
-
Romagnoli, R., et al. (2014). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. ResearchGate. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11491. [Link]
-
Anonymous. (2023). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(1), 169-178. [Link]
-
Liu, J., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. Oncology Reports, 33(3), 1147-1154. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. [Link]
-
Anonymous. (2023). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. [Link]
-
Afonso, I., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3169. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1361-1378. [Link]
Sources
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Benzofuran Derivatives and Cisplatin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of emerging benzofuran derivatives against the established chemotherapeutic agent, cisplatin. It delves into their mechanisms of action, presents comparative cytotoxicity data, and offers detailed experimental protocols for researchers to conduct their own evaluations. Our objective is to furnish the scientific community with the necessary information to explore and advance the potential of benzofuran scaffolds in oncology.
Introduction: The Need for Cisplatin Alternatives
Cisplatin, a platinum-based coordination complex, has been a cornerstone of cancer therapy for decades, effective against a range of malignancies including ovarian, testicular, and lung cancers.[1][2] Its primary mechanism involves forming adducts with DNA, which distorts the DNA helix, stalls replication, and ultimately triggers programmed cell death, or apoptosis.[1][3] However, its clinical utility is often hampered by significant side effects, such as neurotoxicity and renal toxicity, and the development of drug resistance in cancer cells.[2][4] These limitations underscore the urgent need for novel anticancer agents with improved efficacy and safety profiles. Benzofuran derivatives have emerged as a promising class of compounds, with many exhibiting potent anticancer activities through diverse mechanisms.[5]
Mechanisms of Action: A Tale of Two Scaffolds
2.1 Cisplatin: The DNA Damager
Cisplatin functions as a prodrug that, once inside the cell, undergoes hydrolysis.[2] This activation allows it to bind to nucleophilic sites on DNA, primarily the N7 position of purine bases.[1][2] The key to its cytotoxicity lies in its ability to form intra-strand and inter-strand cross-links, which physically obstruct DNA replication and transcription machinery.[3] This damage activates cellular DNA damage response pathways, which, if the damage is irreparable, lead to the initiation of apoptosis.[3][6]
Caption: Mechanism of Cisplatin Action.
2.2 Benzofuran Derivatives: A Multi-Targeted Approach
Unlike cisplatin's focused attack on DNA, benzofuran derivatives exhibit a broader range of anticancer mechanisms.[7][8] This versatility is a key reason for their growing interest in drug development. Some of the prominent mechanisms include:
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7][9]
-
Kinase Inhibition: Many benzofuran-based molecules act as inhibitors of protein kinases that are crucial for cancer cell signaling, such as mTOR, CDK2, and VEGFR-2.[10] By blocking these pathways, they can halt cell proliferation and survival.
-
Induction of Apoptosis: Beyond cell cycle arrest, many benzofuran compounds directly induce apoptosis through various signaling cascades, including those involving mitochondrial pathways.[9][10]
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes published IC50 values for representative benzofuran derivatives compared to cisplatin against various human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) of Benzofuran Derivative | IC50 (µM) of Cisplatin | Reference |
| Benzofuran-Chalcone | Derivative 33d | MCF-7 (Breast) | 3.22 | 12.25 | [11] |
| Benzofuran-Chalcone | Derivative 33d | A-549 (Lung) | 2.74 | 5.12 | [11] |
| Benzofuran Hybrid | Derivative 13b | MCF-7 (Breast) | 1.875 | 2.184 | [9] |
| Benzofuran Hybrid | Derivative 13g | MCF-7 (Breast) | 1.287 | 2.184 | [9] |
| Benzofuran-Chalcone | Derivative 4g | HeLa (Cervical) | 5.61 | Not Reported in direct comparison | [12] |
| Benzofuran-Chalcone | Derivative 4g | HCC1806 (Breast) | 5.93 | Not Reported in direct comparison | [12] |
Note: Direct comparisons in the same study are most informative. Data is compiled from multiple sources for illustrative purposes.
As the data indicates, several benzofuran derivatives demonstrate superior or comparable potency to cisplatin in various cancer cell lines.[9][11] For instance, derivative 33d shows significantly lower IC50 values against both MCF-7 and A-549 cells compared to cisplatin.[11] Similarly, derivatives 13b and 13g exhibit greater potency against the MCF-7 cell line.[9]
Experimental Protocols for Comparative Analysis
To ensure robust and reproducible comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer efficacy of novel compounds.
Caption: Overall Experimental Workflow.
4.1 MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/ml) and incubate overnight to allow for attachment.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivative and cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.[7]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[14]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.
-
4.2 Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[15][17]
-
Procedure:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[18]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.[15]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
4.3 Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[19]
-
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA), S phase (between 2N and 4N DNA), and G2/M phase (4N DNA).
-
Procedure:
-
Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[20]
-
Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the pellet in a staining solution containing PI and RNase A (to eliminate staining of double-stranded RNA).[20][21]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry, collecting the PI fluorescence data on a linear scale.[20] The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
-
Caption: Annexin V/PI Staining Workflow.
Conclusion and Future Directions
The evidence suggests that benzofuran derivatives represent a highly promising scaffold for the development of novel anticancer agents.[5][11] Several derivatives have demonstrated superior in vitro efficacy compared to cisplatin against various cancer cell lines. Their diverse mechanisms of action, including tubulin polymerization and kinase inhibition, offer potential advantages over the singular DNA-damaging mechanism of cisplatin, possibly overcoming some forms of drug resistance.
Future research should focus on in vivo studies to validate the in vitro efficacy and to assess the pharmacokinetic and safety profiles of lead benzofuran compounds. Further exploration of their structure-activity relationships will be crucial in designing next-generation derivatives with even greater potency and selectivity for cancer cells.
References
-
Marques, F., Sousa, E., & Pinto, M. (2015). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Molecules, 20(7), 13193-13227. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Mechanism: How Cisplatin Fights Cancer Cells. Retrieved from [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Available from: [Link]
-
Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Cisplatin? Retrieved from [Link]
-
Chen, G., & Kang, J. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(12), e2351. Available from: [Link]
-
Siddik, Z. H. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Cancers, 13(6), 1366. Available from: [Link]
-
Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available from: [Link]
-
El-Gamal, M. I., et al. (2020). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1316-1329. Available from: [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. Retrieved from [Link]
-
Fayed, E. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11462. Available from: [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Fayed, E. A., et al. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. RSC Advances. Available from: [Link]
-
Li, Y., et al. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 13(9), 1113-1123. Available from: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Fayed, E. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2178. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. atcc.org [atcc.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. corefacilities.iss.it [corefacilities.iss.it]
A Researcher's Guide to Validating the Pro-Apoptotic Efficacy of Methyl 6-methoxybenzofuran-2-carboxylate Derivatives
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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the pro-apoptotic effects of novel methyl 6-methoxybenzofuran-2-carboxylate derivatives. We will delve into the mechanistic rationale behind experimental choices, present objective comparisons with alternative apoptosis-inducing agents, and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
The Critical Role of Apoptosis in Oncology Drug Discovery
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and eliminating damaged or cancerous cells.[1][2] A hallmark of many cancers is the evasion of this crucial cell death pathway, leading to uncontrolled proliferation and tumor progression.[1][3] Consequently, therapeutic strategies aimed at reactivating apoptosis in cancer cells represent a promising avenue for novel anticancer drug development.[4][5][6]
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][7][8][9] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[1][7] The delicate balance between these opposing factions determines the cell's fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, sequestering pro-apoptotic proteins and preventing the initiation of the apoptotic cascade.[3] Small molecules that can inhibit these anti-apoptotic proteins, known as BH3 mimetics, can restore the apoptotic balance and trigger cancer cell death.[4]
This compound derivatives have emerged as a promising class of compounds with potential pro-apoptotic activity. Their core benzofuran scaffold is found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antitumor effects.[10][11][12] Several studies have indicated that benzofuran derivatives can induce apoptosis in various cancer cell lines through diverse mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and the modulation of Bcl-2 family proteins.[10][13][14]
This guide will equip you with the necessary tools to systematically evaluate the pro-apoptotic potential of your this compound derivatives and benchmark their performance against established and emerging apoptosis inducers.
Comparative Landscape of Pro-Apoptotic Agents
To effectively position a novel compound, it is crucial to understand its performance relative to existing alternatives. Below is a comparative overview of different classes of pro-apoptotic agents.
| Class | Mechanism of Action | Examples | Advantages | Limitations |
| BH3 Mimetics | Inhibit anti-apoptotic Bcl-2 family proteins, releasing pro-apoptotic proteins to initiate apoptosis.[4] | Venetoclax, Navitoclax | Targeted mechanism, effective in cancers with high Bcl-2 expression. | Resistance can develop, potential for on-target toxicities. |
| TRAIL Receptor Agonists | Activate the extrinsic apoptosis pathway through death receptors DR4 and DR5.[4] | Dulanermin, Mapatumumab | Cancer cell-specific activity.[4] | Limited clinical efficacy as single agents.[4] |
| Natural Products | Diverse mechanisms, often multi-targeted, including modulation of apoptosis pathways.[6][15][16] | Paclitaxel, Vincristine, Curcumin | Broad-spectrum activity, established clinical use for some. | Poor solubility, rapid metabolism, potential for off-target effects.[16] |
| Non-Apoptotic Cell Death Inducers | Induce alternative cell death pathways like necroptosis or ferroptosis.[5][6] | Shikonin, Sorafenib | Can overcome apoptosis resistance.[5] | Mechanisms are less understood, potential for different toxicity profiles. |
This compound derivatives are hypothesized to induce apoptosis by modulating the intrinsic pathway, potentially through direct or indirect effects on the Bcl-2 family of proteins. The following experimental workflows are designed to test this hypothesis and quantify their efficacy.
Experimental Validation Workflow
A multi-faceted approach is essential to robustly validate the pro-apoptotic effects of your compounds. This workflow integrates cell viability assessment, confirmation of apoptosis induction, and mechanistic investigation of the underlying pathways.
Caption: A stepwise workflow for validating pro-apoptotic compounds.
Phase 1: Initial Screening for Cytotoxic Activity
The first step is to determine the cytotoxic potential of the this compound derivatives across a panel of relevant cancer cell lines. The MTT or CCK-8 assay is a reliable and high-throughput method for this initial screen.
Protocol: MTT Cell Viability Assay[17][18][19][20][21]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[18]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Add 100 µL of the compound dilutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Cell Line | IC50 (µM) after 48h |
| Derivative A | MCF-7 (Breast Cancer) | 8.5 |
| Derivative B | HCT-116 (Colon Cancer) | 12.2 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.5 |
| Doxorubicin (Control) | HCT-116 (Colon Cancer) | 0.8 |
Phase 2: Confirmation of Apoptosis Induction
Once the cytotoxic activity is established, the next crucial step is to confirm that cell death is occurring via apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.
Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry[22][23][24][25][26][27][28]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[21] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and untreated control cells
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for the determined optimal time.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24][23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[24]
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells[25]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[25]
-
Annexin V- / PI+: Necrotic cells
Caption: Overview of the apoptotic signaling pathways.
Phase 3: Mechanistic Elucidation
To understand how the benzofuran derivatives induce apoptosis, it is essential to investigate their effects on the key molecular players in the apoptotic cascade.
Protocol: Caspase-Glo® 3/7 Assay[30][31]
Caspases are a family of proteases that are the central executioners of apoptosis.[2][26] The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[27] The Caspase-Glo® 3/7 assay is a sensitive, luminescent assay for measuring the activity of these key caspases.[28][29]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
-
Treated and untreated control cells
Procedure:
-
Cell Treatment: Treat cells in a white-walled 96-well plate with the test compounds.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[29]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Quantify the fold-increase in caspase-3/7 activity in treated cells compared to untreated controls.
| Compound | Cell Line | Fold Increase in Caspase-3/7 Activity |
| Derivative A | MCF-7 | 5.2 |
| Derivative B | HCT-116 | 4.8 |
| Staurosporine (Control) | MCF-7 | 8.1 |
| Staurosporine (Control) | HCT-116 | 7.5 |
Protocol: Western Blot Analysis of Apoptosis-Related Proteins[34][35][36][37]
Western blotting is a powerful technique to detect changes in the expression levels of key apoptosis-regulating proteins.[30][31][32]
Key Protein Targets:
-
Bcl-2 Family: Examine the levels of anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic proteins (Bax, Bak). A decrease in the ratio of anti- to pro-apoptotic proteins suggests a shift towards apoptosis.
-
Caspases: Detect the cleavage of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3) from their inactive pro-forms to their active, cleaved forms.
-
PARP (Poly (ADP-ribose) polymerase): PARP is a substrate of activated caspase-3.[31] Its cleavage is a definitive marker of apoptosis.
Procedure:
-
Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[31]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[31]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Results:
-
Increased levels of cleaved caspase-9 and caspase-3.
-
Increased levels of cleaved PARP.
-
Decreased levels of Bcl-2 and/or Bcl-xL.
-
Increased levels of Bax and/or Bak.
Protocol: Detection of Cytochrome c Release[38]
A key event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol.[2][26] This can be assessed by separating the cytosolic and mitochondrial fractions of the cell lysate and performing a Western blot for cytochrome c.
Procedure:
-
Cell Fractionation: Treat cells and then use a cell fractionation kit to separate the cytosolic and mitochondrial fractions.
-
Western Blot: Perform Western blotting on both fractions using an antibody specific for cytochrome c.
-
Analysis: An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.
Conclusion
This guide provides a robust and logical framework for the comprehensive validation of the pro-apoptotic effects of this compound derivatives. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to support the advancement of these promising compounds in the drug discovery pipeline. The combination of cell viability assays, definitive apoptosis confirmation, and mechanistic studies will provide a clear and compelling story of your compound's efficacy and mode of action.
References
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
- Caspase Cascade pathway.
- MTT Assay Protocol for Cell Viability and Proliferation.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC.
- Annexin V staining assay protocol for apoptosis - Abcam.
- Apoptosis western blot guide - Abcam.
- MTT assay protocol | Abcam.
- Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
- Annexin V Staining Protocol - BD Biosciences.
- Caspase - Wikipedia.
- MTT (Assay protocol - Protocols.io.
- Bcl-2 family - Wikipedia.
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Protocol for Cell Viability Assays - BroadPharm.
- Caspase Activity Assay - Creative Bioarray.
- Caspase cascade: Significance and symbolism.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
- Caspase Protocols in Mice - PMC - PubMed Central - NIH.
- Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment - Benchchem.
- Caspase activation cascades in apoptosis - PubMed.
- Caspase Cascade Pathway |BosterBio.
- Full article: Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study.
- Full article: Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - Taylor & Francis.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.
- Apoptosis Protocols | Thermo Fisher Scientific - NG.
- Caspase 3/7 Activity - Protocols.io.
- Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - JoVE.
- Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells - PubMed.
- Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
- Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | Semantic Scholar.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed.
- A Comparative Guide to Apoptosis Assays: Cross-Validation with Meta-iodoHoechst 33258 - Benchchem.
- Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies.
- Determination of Caspase Activation by Western Blot - Springer Nature Experiments.
- Targeting apoptotic pathways for cancer therapy - JCI.
- Non-apoptotic cell death-based cancer therapy: Molecular mechanism, pharmacological modulators, and nanomedicine - PMC - NIH.
- PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c - Novus Biologicals.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF - ResearchGate.
- Apoptosis Protocols - USF Health - University of South Florida.
- Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance - PMC - NIH.
- The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - MDPI.
- Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PubMed Central.
Sources
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 5. Non-apoptotic cell death-based cancer therapy: Molecular mechanism, pharmacological modulators, and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 13. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. abeomics.com [abeomics.com]
- 27. Caspase cascade: Significance and symbolism [wisdomlib.org]
- 28. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 29. Caspase 3/7 Activity [protocols.io]
- 30. Apoptosis western blot guide | Abcam [abcam.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Researcher's Guide to Assessing the Selectivity of Benzofuran Compounds for Cancer vs. Normal Cells
In the landscape of modern oncology, the quest for therapeutic agents that selectively target cancer cells while sparing their healthy counterparts remains a paramount objective. This guide provides an in-depth, technical comparison of the performance of various benzofuran compounds, a promising class of heterocyclic molecules, in achieving this selective cytotoxicity.[1][2][3] By delving into the experimental data, methodologies, and underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to advance the development of next-generation cancer therapies.
The benzofuran scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds.[3][4] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] The true measure of a successful anticancer agent, however, lies not only in its potency but also in its selectivity. A high selectivity index—the ratio of cytotoxicity against normal cells to that against cancer cells—is a crucial indicator of a compound's potential for a favorable therapeutic window, minimizing the debilitating side effects often associated with conventional chemotherapy.[5][6][7]
This guide will navigate through the essential steps of evaluating benzofuran selectivity, from the foundational in vitro assays to the interpretation of mechanistic data, providing a robust framework for your research endeavors.
Comparative Cytotoxicity Analysis: A Quantitative Look at Selectivity
The cornerstone of assessing selectivity is the determination of the half-maximal inhibitory concentration (IC50) of a compound against a panel of both cancerous and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates higher potency. The selectivity index (SI) is then calculated by dividing the IC50 value for the normal cell line by the IC50 value for the cancer cell line.[5][6][7] A higher SI value signifies greater selectivity for cancer cells.
| Benzofuran Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Halogenated Benzofuran 1 | K562 (Leukemia) | 5 | HUVEC | >1000 | >200 | [1] |
| HL60 (Leukemia) | 0.1 | HUVEC | >1000 | >10000 | [1] | |
| Benzofuran-chalcone 4g | HeLa (Cervical) | 5.61 | Not Specified | - | - | [8] |
| HCC1806 (Breast) | 5.93 | Not Specified | - | - | [8] | |
| Benzofuran-isatin 5a | SW-620 (Colon) | 8.7 | Not Specified | - | - | [9] |
| HT-29 (Colon) | 9.4 | Not Specified | - | - | [9] | |
| 3-methylbenzofuran 16b | A549 (Lung) | 1.48 | WI-38 (Lung) | - | 5.3 | [4] |
| 3-(morpholinomethyl)-benzofuran 18a | A549 (Lung) | - | WI-38 (Lung) | - | 8.4 | [4] |
| 3-(morpholinomethyl)-benzofuran 18d | A549 (Lung) | - | WI-38 (Lung) | - | 12.9 | [4] |
| Benzofuran-linked chalcone | HCT-116 (Colon) | 1.71 (48h) | CCD-18Co (Colon) | >10 | ~8 | [5] |
| HT-29 (Colon) | 7.76 (48h) | CCD-18Co (Colon) | >10 | >1.29 | [5] |
Note: "Not Specified" indicates that the original study did not report cytotoxicity against a specific normal cell line for that particular compound.
The data presented above clearly illustrates the potential for high selectivity within the benzofuran class. For instance, the halogenated benzofuran derivative 1 exhibits remarkable selectivity for leukemia cell lines (K562 and HL60) over normal human umbilical vein endothelial cells (HUVEC), with selectivity indices exceeding 200 and 10,000, respectively.[1] This highlights the critical role that structural modifications, such as halogenation, can play in enhancing both potency and selectivity.[1]
Experimental Workflow for Assessing Selectivity
A systematic and rigorous experimental approach is essential for obtaining reliable and reproducible data on the selectivity of benzofuran compounds. The following workflow outlines the key steps involved in this process.
Figure 1: A generalized workflow for assessing the selectivity of benzofuran compounds.
Detailed Methodologies for Key Experiments
To ensure scientific integrity and reproducibility, it is crucial to follow well-established protocols. Below are detailed, step-by-step methodologies for the core in vitro assays used to assess cytotoxicity and elucidate the mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]
Protocol:
-
Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanisms of Selective Action: Targeting Cancer's Achilles' Heel
The selectivity of benzofuran compounds often stems from their ability to exploit the molecular and cellular aberrations that are unique to cancer cells. Several key mechanisms have been identified:
-
Induction of Apoptosis: Many benzofuran derivatives have been shown to selectively induce programmed cell death, or apoptosis, in cancer cells.[12][13][14][15] This can occur through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.[15][16] For example, a benzofuran derivative, BM7, was found to induce apoptosis in several human cancer cell lines while showing no toxicity to non-cancerous primary endothelial cells.[12]
-
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation. Certain benzofuran compounds can selectively arrest the cell cycle at specific checkpoints (e.g., G2/M phase) in cancer cells, thereby inhibiting their growth.[13][14][17][18] This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Targeting Specific Signaling Pathways: Cancer cells often exhibit aberrant signaling pathways that drive their growth and survival. Some benzofuran derivatives have been found to selectively inhibit these pathways. For instance, certain benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in breast cancer.[18] Other benzofurans have been reported to block the RAS/RAF/MEK/ERK signaling pathway in hepatocellular carcinoma cells.[4]
Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by certain benzofuran derivatives.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential of benzofuran compounds as a rich source for the development of selective anticancer agents. The remarkable selectivity indices observed for several derivatives underscore the promise of this chemical scaffold. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzofuran core to optimize both potency and selectivity.
-
In Vivo Validation: Progressing the most promising candidates from in vitro studies to preclinical animal models to assess their efficacy and safety in a more complex biological system.
-
Target Identification and Validation: Elucidating the precise molecular targets of highly selective benzofuran compounds to gain a deeper understanding of their mechanisms of action.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of benzofuran derivatives and contribute to the development of safer and more effective cancer treatments.
References
- Vertex AI Search. (2023, March 14). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug?
- Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., ... & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry, 285(28), 22318-22327.
- Napiorkowska, M., et al. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European Journal of Pharmacology, 978, 176751.
- Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(12), 2736-2748.
- Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., ... & Jain, S. K. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. The Journal of biological chemistry, 285(28), 22318–22327.
- Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11463.
- Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11463.
- Yildirim, S., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 9(10), e20341.
- Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539.
- Eldehna, W. M., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1659.
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
- Eldehna, W. M., et al. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 11, 745862.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824.
-
ResearchGate. (n.d.). Impact of benzofurans 9 h and 11d towards the cell cycle phases of Panc-1 cancer cells. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824.
- Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11463.
-
ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]
-
Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]
- Zhang, Y., et al. (2016). Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway. European Journal of Medicinal Chemistry, 118, 143-153.
-
ResearchGate. (n.d.). Summarized molecular targets for benzofurans as anticancer compounds. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
- Powers, C. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745–17755.
-
ResearchGate. (2016, June 11). What is the common Normal cell line used in the screaning assay of anticancer drug. Retrieved from [Link]
- Kumar, A., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry, 110, 314-327.
- Li, Y., et al. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128581.
- Li, Y., et al. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Bioorganic Chemistry, 94, 103566.
-
ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity index (SI) calculated for hCA IX and XII over off-targets.... Retrieved from [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
- Waczulik, M., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4945.
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 17. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and Mass-Spec Data for Benzofuran Characterization
In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of ensuring drug safety and efficacy. Benzofuran derivatives, a class of heterocyclic compounds with a wide spectrum of pharmacological activities, present unique analytical challenges due to their structural diversity and potential for isomerization.[1][2] This guide provides an in-depth, experience-driven framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) data, establishing a robust, self-validating system for the comprehensive characterization of benzofuran compounds. Our focus is on the practical application of orthogonal methods to build a cohesive and defensible analytical data package.[3][4]
The Principle of Orthogonality in Analytical Science
In pharmaceutical analysis, relying on a single analytical technique can introduce method-specific biases.[3][4] The principle of orthogonality advocates for the use of multiple, independent analytical methods to assess the same sample attribute.[3][4] HPLC, typically with UV-Vis detection, and Mass Spectrometry are powerful orthogonal techniques.[4] HPLC excels at separating components in a mixture and providing quantitative information based on their chromatographic behavior and UV absorbance.[5][6] Conversely, Mass Spectrometry provides direct information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.[7] By integrating these two techniques, we create a system where the strengths of one method compensate for the limitations of the other, leading to a higher degree of confidence in the final characterization.[3][4]
Experimental Workflow: A Dual-Pronged Approach
A robust analytical workflow for benzofuran characterization begins with parallel data acquisition using both HPLC-UV and LC-MS. This ensures that the data from both techniques are directly comparable.
Workflow for HPLC-UV/MS analysis of benzofuran derivatives.[1]
Experimental Protocols
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
The primary objective of the HPLC-UV method is to achieve optimal separation of the main benzofuran compound from its potential impurities and degradation products, allowing for accurate quantification.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the benzofuran reference standard and the sample into separate 100 mL volumetric flasks.[1]
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, and dilute to volume.[1]
-
Further dilute these stock solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for the separation of benzofuran derivatives.[8]
-
Mobile Phase: A gradient elution is typically employed to effectively separate compounds with varying polarities. A common mobile phase consists of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: Start with a low percentage of organic solvent (e.g., 30% B) and gradually increase to a high percentage (e.g., 95% B) over a period of 10-15 minutes.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where the benzofuran chromophore has maximum absorbance, often determined by acquiring a UV spectrum of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is instrumental in confirming the identity of the separated compounds by providing molecular weight and structural information.[7][9]
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
The same solutions prepared for HPLC-UV analysis can be used for LC-MS analysis.
-
-
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.[1][7] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements.
-
Chromatographic Conditions: The same HPLC method (column, mobile phase, gradient, flow rate, and temperature) should be used to ensure that the retention times are comparable between the two techniques.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive mode is generally suitable for the analysis of benzofuran derivatives.
-
Mass Range: Scan a mass range that encompasses the expected molecular weights of the parent compound and any potential impurities or degradation products (e.g., m/z 100-1000).
-
Collision Energy (for MS/MS): For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments. The collision energy should be optimized to induce fragmentation and generate informative product ions.
-
-
Data Interpretation and Cross-Validation
The cornerstone of this approach lies in the meticulous comparison and integration of the data obtained from both HPLC-UV and LC-MS analyses.
Data Presentation: A Comparative Table
A well-structured table is essential for the direct comparison of key analytical data points.
| Compound ID | Retention Time (min) | UV λmax (nm) | [M+H]+ (Observed) | [M+H]+ (Theoretical) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| Benzofuran-A (Parent) | 8.52 | 245, 278 | 251.1025 | 251.1021 | 1.6 | 147.0441, 118.0413 |
| Impurity 1 | 7.98 | 250, 285 | 267.0974 | 267.0970 | 1.5 | 163.0390, 134.0362 |
| Impurity 2 | 9.15 | 242, 275 | 235.1076 | 235.1072 | 1.7 | 131.0491, 102.0413 |
This table presents hypothetical data for illustrative purposes.
Causality Behind Experimental Choices and Interpretation
-
Retention Time (RT) Correlation: The first point of cross-validation is the alignment of retention times. A peak observed in the HPLC-UV chromatogram should have a corresponding peak at the same retention time in the total ion chromatogram (TIC) from the LC-MS analysis. Minor shifts in RT between the two systems are acceptable but should be consistent across all peaks.
-
UV-Vis Spectral Confirmation: The PDA detector in the HPLC system provides UV-Vis spectra for each eluting peak. This spectral data serves as a characteristic fingerprint for a given compound. For the main peak, the spectrum should match that of the reference standard. Impurities may exhibit similar but distinct spectra, providing clues about their structural relationship to the parent compound.
-
Mass Spectrometry for Unambiguous Identification:
-
Accurate Mass Measurement: High-resolution mass spectrometry provides a highly accurate mass measurement of the protonated molecule ([M+H]+). This allows for the determination of the elemental composition, which is a critical piece of information for confirming the identity of the parent compound and identifying unknown impurities.[7]
-
Fragmentation Analysis (MS/MS): The fragmentation pattern of a molecule in MS/MS is highly specific to its structure. For benzofurans, fragmentation often involves cleavage of the furan ring and losses of substituents.[7][10][11] By analyzing the fragmentation patterns, one can confirm the structure of the parent compound and elucidate the structures of unknown impurities.[7][10][11] For instance, the fragmentation of a substituted benzofuran will be significantly influenced by the nature and position of the substituents.[7]
-
-
Quantitative vs. Qualitative Analysis: HPLC-UV is the preferred method for quantitative analysis due to its robustness, linearity, and reproducibility.[5][6] A calibration curve should be constructed using the reference standard to accurately determine the concentration of the parent compound and any impurities for which standards are available.[5][6] LC-MS, while it can be used for quantification, is primarily a qualitative tool in this context, providing the definitive identification of the components being quantified by HPLC.[12][13]
Building a Self-Validating System
This dual-technique approach creates a self-validating system. For example:
-
If a peak is observed in the HPLC-UV chromatogram but no corresponding mass is found in the LC-MS data, it could indicate a compound that does not ionize well under the chosen ESI conditions. This would prompt further investigation using a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI).
-
Conversely, if an ion is observed in the LC-MS data that does not correspond to a UV-active peak, it may suggest the presence of an impurity that lacks a significant chromophore. This highlights a limitation of UV-based detection and underscores the value of MS in providing a more complete impurity profile.
This cross-validation process is in line with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation, which emphasize the importance of specificity, accuracy, and precision.[14][15][16][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. jaanoandseekho.in [jaanoandseekho.in]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jasco-global.com [jasco-global.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Applications and Features of Liquid Chromatography-Mass Spectrometry in the Analysis of Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
The Ascending Profile of Synthetic Aurones in Inflammation Research: A Comparative Analysis
<_
A Senior Application Scientist's Guide to Evaluating Anti-inflammatory Activity Against Established Drugs
In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the flavonoid superfamily has emerged as a fertile ground for drug discovery. Among its lesser-explored members, aurones are gaining significant attention for their potent biological activities.[1][2][3] This guide provides a comprehensive comparison of the anti-inflammatory activity of synthetic aurones against well-established non-steroidal anti-inflammatory drugs (NSAIDs), offering researchers a framework for their evaluation.
The Inflammatory Cascade: A Battlefield of Molecular Targets
Inflammation is a complex biological response crucial for tissue repair and defense against pathogens.[4] However, its dysregulation can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis.[4] Key enzymatic players in this process are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[5][6] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its levels rise significantly during inflammation.[6][7]
Traditional NSAIDs, such as indomethacin, are non-selective inhibitors of both COX-1 and COX-2.[5][6][8] This non-selectivity is a double-edged sword; while effectively reducing inflammation, it can also lead to gastrointestinal side effects by inhibiting the protective actions of COX-1.[5][7] In contrast, selective COX-2 inhibitors like celecoxib were developed to target the inflammatory enzyme specifically, thereby aiming to reduce such adverse effects.[7][9][10][11]
Synthetic Aurones: A New Frontier in Anti-inflammatory Drug Discovery
Synthetic aurones, structural isomers of flavones, have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][12] Their mechanism of action appears to be multifactorial, extending beyond simple COX inhibition. Studies have shown that aurone derivatives can suppress the production of key pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14] Some aurones have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1][14]
Comparative Efficacy: Synthetic Aurones vs. Established NSAIDs
The following table summarizes the key mechanistic differences and reported efficacies of synthetic aurones compared to the non-selective NSAID, indomethacin, and the selective COX-2 inhibitor, celecoxib.
| Feature | Synthetic Aurones | Indomethacin (Non-selective NSAID) | Celecoxib (Selective COX-2 Inhibitor) |
| Primary Mechanism | Inhibition of NF-κB, MAPK pathways; reduction of NO, TNF-α, IL-6 production.[1][13][14] | Non-selective inhibition of COX-1 and COX-2.[5][6][8] | Selective inhibition of COX-2.[9][10][11] |
| COX Selectivity | Varies by specific derivative; some may exhibit COX-2 selectivity. | Non-selective.[5][6] | Approximately 10-20 times more selective for COX-2 over COX-1.[11] |
| Reported In Vivo Activity | Significant reduction of paw edema in carrageenan-induced models.[15] | Well-established anti-inflammatory effects in various animal models. | Effective in reducing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[10][11] |
| Potential Advantages | Multifaceted mechanism of action targeting multiple inflammatory pathways; potentially lower gastrointestinal side effects.[1][14] | Potent and broad anti-inflammatory action.[8] | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7] |
| Potential Disadvantages | Structure-activity relationships are still under extensive investigation. | High risk of gastrointestinal side effects (e.g., ulcers, bleeding).[5][8] | Potential for cardiovascular side effects with long-term use.[7] |
Experimental Protocols for Evaluating Anti-inflammatory Activity
To rigorously assess and compare the anti-inflammatory potential of novel synthetic aurones, a battery of standardized in vitro and in vivo assays is essential.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a compound's ability to inhibit the COX enzymes.
-
Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The inhibition of this reaction by a test compound is quantified.
-
Workflow Diagram:
Caption: Workflow for in vitro COX inhibition assay.
-
Detailed Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.
-
Add purified recombinant human or ovine COX-1 or COX-2 enzyme to the reaction mixture.
-
Add the test compound (synthetic aurone) or a known inhibitor (celecoxib, indomethacin) at various concentrations. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the enzymatic reaction by adding arachidonic acid.[16]
-
After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., HCl).[16]
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the 50% inhibitory concentration (IC50) for both COX-1 and COX-2. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
-
2. Nitric Oxide (NO) Production Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Workflow Diagram:
Caption: Workflow for nitric oxide production assay.
-
Detailed Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[17]
-
Pre-treat the cells with various concentrations of the synthetic aurone or a control compound for 1 hour.[18]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and iNOS expression.[17]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[17]
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[19][20]
-
Measure the absorbance at 540-550 nm using a microplate reader.[17][20]
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
-
Future Perspectives
Synthetic aurones represent a promising class of compounds for the development of novel anti-inflammatory agents.[1][13] Their ability to modulate multiple inflammatory pathways offers the potential for broader efficacy and a more favorable side-effect profile compared to traditional NSAIDs.[21] Further research focusing on optimizing their structure for enhanced potency and selectivity, along with comprehensive in vivo studies, will be crucial in translating their therapeutic potential into clinical applications.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Indometacin - Wikipedia. [Link]
-
Celecoxib - Wikipedia. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
What is the mechanism of Indomethacin? - Patsnap Synapse. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Indomethacin Patient Tips: 7 things you should know - Drugs.com. [Link]
-
Indomethacinum | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. [Link]
-
Representative examples of synthetic anti-inflammatory aurones. - ResearchGate. [Link]
-
Aurones: A Golden Resource for Active Compounds - PMC - NIH. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]
-
(PDF) PRE-CLINICAL IN-VIVO ACUTE TOXICITY AND ANTI- INFLAMMATORY EVALUATION OF AURONE DERIVATIVES - ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC - PubMed Central. [Link]
-
Synthesis and biological activities of aurones: A Review - ijpab. [Link]
-
Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents: Future Medicinal Chemistry - Taylor & Francis Online. [Link]
-
Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. [Link]
-
(PDF) THERAPEUTIC ACTIVITIES OF AURONE, AN APPOSITELY ACTIVE MOLECULE-A REVIEW - ResearchGate. [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
Recent advances on synthesis and biological activities of aurones - PubMed. [Link]
-
Suppression of LPS-induced NF-κB activity in macrophages by the synthetic aurone, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one - PubMed. [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. [Link]
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies - MDPI. [Link]
-
Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC - NIH. [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC - PubMed Central. [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. [Link]
-
Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract - MDPI. [Link]
-
Comparison of beneficial actions of non-steroidal anti-inflammatory drugs to flavonoids. [Link]
-
Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber. [Link]
-
Are there any differences among non-steroidal anti-inflammatory drugs? Focus on nimesulide - PubMed. [Link]
-
List of NSAIDs from strongest to weakest - Medical News Today. [Link]
-
Comparing analgesic efficacy of non-steroidal anti-inflammatory drugs given by different routes in acute and chronic pain: a qualitative systematic review - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpab.com [ijpab.com]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Indomethacin Patient Tips: 7 things you should know [drugs.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Recent advances on synthesis and biological activities of aurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of LPS-induced NF-κB activity in macrophages by the synthetic aurone, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of beneficial actions of non-steroidal anti-inflammatory drugs to flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzofuran Synthesis Routes: A Guide for Researchers
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, found in a plethora of natural products and synthetic compounds with significant biological and physical properties.[1] The efficient construction of this heterocyclic system is, therefore, a critical endeavor for synthetic chemists. This guide provides a detailed, head-to-head comparison of the most prevalent and impactful synthetic routes to benzofurans, offering insights into their mechanisms, scopes, and practical applications. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic planning.
Classical Approaches: Time-Tested Routes to the Benzofuran Core
Classical methods for benzofuran synthesis, while sometimes supplanted by modern catalytic systems, remain valuable for their simplicity and the accessibility of starting materials. Two of the most prominent classical routes are the Perkin rearrangement and the intramolecular Wittig reaction.
The Perkin Rearrangement
First reported by William Henry Perkin in 1870, the Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid.[2][3][4] The reaction is initiated by the base-catalyzed cleavage of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[4]
Mechanism of the Perkin Rearrangement:
Caption: Mechanism of the Perkin Rearrangement.
Advantages:
-
Utilizes readily available coumarin precursors.
-
Provides a direct route to benzofuran-2-carboxylic acids, which are valuable synthetic intermediates.[4]
Disadvantages:
-
Requires the pre-synthesis of 2-halocoumarins.
-
The reaction conditions can be harsh, limiting the tolerance of sensitive functional groups.
Intramolecular Wittig Reaction
The intramolecular Wittig reaction offers a powerful method for constructing the furan ring of the benzofuran system.[5][6] This approach typically involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an acyl chloride.[5] The resulting ylide undergoes an intramolecular cyclization to form the benzofuran ring.
Mechanism of the Intramolecular Wittig Reaction for Benzofuran Synthesis:
Caption: Palladium-catalyzed intramolecular Heck cyclization.
The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a highly effective one-pot method for synthesizing 2-substituted benzofurans. [1][7]This domino reaction is catalyzed by a combination of palladium and copper complexes. [1][8] Mechanism of the Domino Sonogashira Coupling/Cyclization:
Caption: Domino Sonogashira coupling and cyclization.
Advantages of Palladium-Catalyzed Methods:
-
High efficiency and yields. [1][8]* Excellent functional group tolerance. [7][9]* Broad substrate scope, allowing for the synthesis of a wide variety of substituted benzofurans. [9][10]* One-pot procedures enhance operational simplicity and atom economy. [10] Disadvantages of Palladium-Catalyzed Methods:
-
The cost and potential toxicity of palladium catalysts can be a concern, although catalyst loadings are often low.
-
The need for specific ligands to achieve high efficiency and selectivity can add to the complexity and cost.
Head-to-Head Performance Comparison
| Synthesis Route | Typical Yields | Substrate Scope | Reaction Conditions | Atom Economy | Key Advantages | Key Disadvantages |
| Perkin Rearrangement | Moderate to High | Limited by coumarin availability | Harsh (strong base, heat) | Moderate | Access to benzofuran-2-carboxylic acids | Requires pre-functionalized starting material |
| Intramolecular Wittig | High | Broad | Mild to moderate | Low | Good functional group tolerance | Stoichiometric phosphine oxide waste |
| Heck Cyclization | Good to Excellent | Broad | Mild to moderate | High | High efficiency, good for complex molecules | Catalyst cost, potential for side reactions |
| Sonogashira/Cyclization | Good to Excellent | Broad | Mild | High | One-pot, high convergency | Catalyst cost, sensitivity to air/moisture |
Experimental Protocols
Representative Protocol for Intramolecular Wittig Synthesis of 2-Phenylbenzofuran
This protocol is adapted from procedures described in the literature for the synthesis of 2-arylbenzofurans via an intramolecular Wittig reaction. [5] Materials:
-
ortho-Hydroxybenzyltriphenylphosphonium bromide
-
Benzoyl chloride
-
Triethylamine
-
Toluene, anhydrous
Procedure:
-
To a solution of ortho-hydroxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (2.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the precipitated triethylammonium bromide and triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylbenzofuran.
Representative Protocol for Palladium-Catalyzed Sonogashira Coupling/Cyclization
This protocol is a generalized procedure based on established methods for the one-pot synthesis of 2-substituted benzofurans. [1] Materials:
-
ortho-Iodophenol
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Triethylamine, anhydrous
-
DMF, anhydrous
Procedure:
-
To a solution of ortho-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous DMF under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Add anhydrous triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The synthesis of benzofurans can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Classical methods like the Perkin rearrangement and intramolecular Wittig reaction remain relevant for specific applications and starting material availability. However, modern transition-metal-catalyzed routes, particularly those employing palladium, offer superior efficiency, versatility, and functional group tolerance, making them the methods of choice for the synthesis of complex and diverse benzofuran libraries. The selection of a specific synthetic route will ultimately depend on the desired substitution pattern, the availability and cost of starting materials and catalysts, and the scale of the synthesis.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (2017). Molbank. [Link]
-
Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. (2016). The Journal of Organic Chemistry. [Link]
-
Perkin rearrangement. (n.d.). Wikipedia. [Link]
-
Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. (2012). Organic Letters. [Link]
-
Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. (2016). The Journal of Organic Chemistry. [Link]
-
Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (2020). IOP Conference Series: Earth and Environmental Science. [Link]
-
A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. (2019). Tetrahedron Letters. [Link]
-
Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (2011). Organic & Biomolecular Chemistry. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Tetrahedron Letters. [Link]
-
WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (2013). Hetero Letters. [Link]
-
One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. (2008). Organic Letters. [Link]
-
Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). New Journal of Chemistry. [Link]
-
Other Transition Metal-Catalyzed Benzofuran Synthesis. (2017). ResearchGate. [Link]
-
Transition Metal-Catalyzed Benzofuran Synthesis. (2017). Elsevier. [Link]
-
Benzofuran. (n.d.). Wikipedia. [Link]
-
Transition Metal-Catalyzed Benzofuran Synthesis: Transition Metal-Catalyzed Heterocycle Synthesis Series. (2017). Barnes & Noble. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2014). Organic Letters. [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods. (2012). Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. [Link]
-
Synthesis of benzofurans – substrate scope. (2020). ResearchGate. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Advances. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Advances. [Link]
-
Various synthetic routes for benzofuran moiety. (2021). ResearchGate. [Link]
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (2021). Chemical Communications. [Link]
-
Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. (2016). ACS Publications. [Link]
-
The Wittig Reaction of Benzofuran-2,3-diones. (1991). Heterocycles. [Link]
-
Phosphine-Catalyzed Chemoselective Reduction/Elimination/Wittig Sequence for Synthesis of Functionalized 3-Alkenyl Benzofurans. (2021). Organic Letters. [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Verifying the Mechanism of Action of Methyl 6-methoxybenzofuran-2-carboxylate Analogs
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously verify the mechanism of action (MOA) for novel small molecules, using Methyl 6-methoxybenzofuran-2-carboxylate analogs as a representative case study. Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects[1][2]. Given this therapeutic potential, elucidating the precise molecular targets and pathways is a critical step in advancing from a promising hit to a validated lead compound[3].
This document eschews a rigid template, instead presenting a logical, multi-pronged workflow that builds a robust and defensible MOA model. We will proceed from unbiased, proteome-wide target identification to direct, in-cell target engagement validation, and finally to the confirmation of downstream functional consequences. Each experimental choice is justified, and every protocol is designed to be self-validating through the inclusion of appropriate controls.
Part I: Unbiased Target Identification with Affinity-Based Chemical Proteomics
The first challenge in MOA validation is to identify the primary protein targets of a bioactive compound from the thousands of proteins within a cell. A forward chemical genetics approach, where one starts with a phenotype (e.g., anti-proliferative activity) and seeks the target, requires powerful and unbiased tools[4]. Chemical proteomics, particularly using affinity matrices like Kinobeads, offers a superb solution for identifying targets of ATP-competitive inhibitors, a class to which many benzofuran derivatives belong[5][6][7].
The underlying principle is one of competitive binding. A cell lysate is incubated with the free drug (our benzofuran analog) at various concentrations. This mixture is then passed over beads to which a cocktail of non-selective, immobilized kinase inhibitors is covalently attached ("Kinobeads")[8][9]. Any kinases that bind to the free drug in the lysate will be unable to bind to the beads. By using quantitative mass spectrometry to analyze the proteins that do bind to the beads at each drug concentration, we can identify which proteins were "competed off" and determine their binding affinity[9].
Experimental Workflow: Kinobeads Competition Binding Assay
The following workflow outlines a quantitative, mass spectrometry-based chemical proteomic assay to identify the protein targets of a lead benzofuran analog.
Caption: High-level workflow for Kinobeads-based target identification.
Detailed Protocol: Kinobeads Competition Binding
-
Cell Lysis: Culture and harvest A549 lung carcinoma cells. Lyse cells in a suitable buffer (e.g., 0.8% NP40, 50 mM Tris-HCl pH 7.5, 5% glycerol, with protease and phosphatase inhibitors) to maintain native protein conformations[9].
-
Competition: Aliquot the cell lysate. To each aliquot, add the benzofuran analog from a concentrated stock to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM), including a vehicle-only (DMSO) control. Incubate to allow the compound to bind to its targets.
-
Affinity Capture: Add the Kinobeads slurry to each sample and incubate to allow unbound kinases to bind to the immobilized ligands[5].
-
Washing & Digestion: Pellet the beads and wash extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its abundance versus the concentration of the free benzofuran analog. Proteins that are true targets will show a dose-dependent decrease in abundance, from which an apparent dissociation constant (Kdapp) can be calculated[9].
Part II: Validating Target Engagement in a Cellular Milieu
Identifying a high-affinity binding partner is a crucial first step, but it's essential to prove that the compound engages this target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard biophysical method for this purpose[10][11].
The principle of CETSA is that ligand binding stabilizes a target protein against thermal denaturation[12]. When intact cells are treated with a compound and then heated, the stabilized target protein will remain soluble at higher temperatures compared to the unbound protein in vehicle-treated cells. This "thermal shift" is direct, label-free evidence of target engagement in a physiologically relevant context[13][14].
Experimental Workflow: Western Blot-Based CETSA
This workflow details the process of generating a CETSA melt curve to confirm target engagement.
Caption: CETSA workflow for validating intracellular target engagement.
Detailed Protocol: CETSA for Target Engagement
-
Cell Treatment: Plate A549 cells and allow them to adhere. Treat cells with a saturating concentration of the benzofuran analog or vehicle (DMSO) for 1-2 hours in culture media[13].
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling[13]. Include a non-heated control.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. To separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins, centrifuge the lysates at high speed (e.g., 20,000 x g).
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in each sample by Western Blot using a specific antibody.
-
Data Analysis: Quantify the band intensity at each temperature for both the drug-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement[12].
Part III: Confirmation of Downstream Pathway Inhibition
Confirming that a compound binds its target is not enough; we must also demonstrate a functional consequence. For a kinase inhibitor, target engagement should lead to a measurable decrease in the phosphorylation of its downstream substrates[15][16]. This step connects target binding to the desired phenotypic outcome (e.g., reduced cell proliferation).
Let us hypothesize that our Kinobeads experiment identified MEK1, a kinase in the MAPK/ERK pathway, as a primary target. The functional consequence of MEK1 inhibition would be a decrease in the phosphorylation of its direct substrate, ERK1/2. This can be readily assessed by Western Blot[17]. For a more global and unbiased view, a large-scale phosphoproteomics experiment can reveal the compound's effect on thousands of phosphorylation events simultaneously, providing a detailed signature of its cellular activity[18][19][20].
Signaling Pathway: Hypothetical Inhibition of the MAPK/ERK Cascade
The following diagram illustrates the proposed mechanism of action for our benzofuran analog.
Caption: Proposed MOA: Benzofuran analog inhibits MEK1/2, blocking proliferation.
Detailed Protocol: Western Blot for p-ERK Inhibition
-
Cell Treatment: Plate A549 cells. Serum-starve the cells overnight to reduce baseline pathway activity.
-
Inhibitor Pre-treatment: Pre-treat cells with increasing concentrations of the benzofuran analog (e.g., 0.1 µM to 10 µM) or a known MEK inhibitor (e.g., Trametinib) as a positive control for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to robustly activate the MAPK/ERK pathway.
-
Lysis & Quantification: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein content using a BCA assay.
-
SDS-PAGE and Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane[17].
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated ERK (p-ERK1/2) and total ERK1/2. The total ERK antibody serves as a loading control, demonstrating that changes in the p-ERK signal are due to inhibition, not changes in protein level.
-
Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system. Densitometry is used to quantify the ratio of p-ERK to total ERK.
Part IV: Comparative Analysis & Data Integration
To select the most promising lead candidate, it is crucial to integrate data from all experimental stages and compare the performance of different analogs. A well-structured table allows for a clear, at-a-glance comparison of potency, target engagement, and cellular activity.
Performance Comparison of Benzofuran Analogs
The table below presents hypothetical data comparing three benzofuran analogs against a known MEK inhibitor, Trametinib. This integrated view allows us to assess the structure-activity relationship (SAR) and select the compound with the best overall profile.
| Compound | Target (from Kinobeads) | MEK1 IC₅₀ (nM) | CETSA ΔTagg (°C) | p-ERK Inhibition IC₅₀ (nM) | A549 Viability IC₅₀ (µM) |
| Analog A | MEK1 | 55 | +5.2 | 75 | 0.85 |
| Analog B | MEK1, CDK9 | 450 | +2.1 | 620 | 5.4 |
| Analog C | MEK1 | 15 | +7.8 | 22 | 0.21 |
| Trametinib | MEK1/2 | 2 | +9.5 | 5 | 0.05 |
Interpretation:
-
Analog A shows good on-target potency and cellular activity.
-
Analog B is less potent and appears to have an off-target (CDK9), which may explain its weaker performance. Its CETSA shift is minimal, suggesting weaker target engagement in cells.
-
Analog C is the most potent of the analogs, with a strong CETSA shift and cellular activity that begins to approach the positive control, making it the superior lead candidate for further development. The data shows a clear correlation between biochemical potency (MEK1 IC₅₀), cellular target engagement (CETSA ΔTagg), downstream pathway modulation (p-ERK IC₅₀), and the desired phenotypic outcome (A549 Viability).
Conclusion
Verifying the mechanism of action is a foundational pillar of modern drug discovery. By employing a systematic and multi-faceted approach that combines unbiased proteomics, direct biophysical validation, and functional cellular assays, researchers can build a high-confidence model of a compound's MOA. This guide, using this compound analogs as a case study, demonstrates a logical workflow that moves from a broad hypothesis to specific, actionable data. This rigorous, evidence-based process is indispensable for making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective therapeutics.
References
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (2025). PubMed.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. (n.d.). Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Phosphoproteomics to study kinase inhibitor action. (n.d.). Technische Universität München.
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014).
- Summarized molecular targets for benzofurans as anticancer compounds. (n.d.).
- Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. (2019). PubMed Central.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. (2023). EMBO Press journals.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). PerkinElmer.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Kinobeads use immobilized kinase inhibitors as affinity reagents.... (n.d.).
- Validating Downstream Pathway Inhibition: A Comparative Guide to Western Blot Analysis. (2025). Benchchem.
- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed.
- The target landscape of clinical kinase drugs. (n.d.). PMC - NIH.
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
- 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0. (n.d.). Benchchem.
- Experimental Methods for Identifying Drug-Drug Interactions. (n.d.).
- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH.
- The use of mechanistic evidence in drug approval. (n.d.). PMC - PubMed Central.
- Identifying mechanism-of-action targets for drugs and probes. (n.d.). PMC - PubMed Central.
- The Art of Finding the Right Drug Target: Emerging Methods and Str
- Chapter 4. Experimental Study Designs. (n.d.). Pharmacoepidemiology.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (n.d.). MDPI.
- Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. (2023). PubMed.
- Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
- Molecular Target Validation in preclinical drug discovery. (2014). Wiley Analytical Science.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. (n.d.). Benchchem.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. annualreviews.org [annualreviews.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 20. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-methoxybenzofuran-2-carboxylate
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For laboratory professionals engaged in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop. It encompasses a profound responsibility for the safe handling and disposal of every chemical compound we utilize. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 6-methoxybenzofuran-2-carboxylate, ensuring the safety of personnel and the protection of our environment.
Foundational Knowledge: Understanding the Compound
This compound is a heterocyclic compound. While specific hazard data for this exact molecule is not extensively documented, its structural class—benzofuran derivatives—is known to possess a range of biological activities.[1][2][3] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it may possess unforeseen hazards. The fundamental principle of laboratory safety dictates that unknown or under-documented compounds should be handled as if they are hazardous.
A review of available Safety Data Sheets (SDS) for analogous compounds, such as ethyl 7-methoxybenzofuran-2-carboxylate, indicates that while it may not be classified as hazardous under OSHA 2012 standards, it is still recommended to avoid contact with skin, eyes, and clothing, and to prevent its release into the environment.[4]
Table 1: Key Properties and Considerations for this compound Disposal
| Property | Implication for Disposal |
| Physical State | Likely a solid at room temperature. |
| Solubility | Presumed to have low water solubility, typical for benzofuran derivatives. |
| Reactivity | Incompatible with strong oxidizing agents.[4] |
| Toxicity | Data is limited. Treat as potentially harmful. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a critical component of regulatory compliance and responsible science. The following workflow is designed to provide clear, actionable steps for its safe disposal.
Diagram 1: Disposal Decision Workflow
Sources
A Senior Application Scientist's Guide to Handling Methyl 6-methoxybenzofuran-2-carboxylate: Essential Safety and Operational Protocols
For the diligent researcher, scientist, or drug development professional, the foundation of groundbreaking work is not just scientific acumen, but an unwavering commitment to safety. Methyl 6-methoxybenzofuran-2-carboxylate, a member of the benzofuran class of heterocyclic compounds, presents specific handling challenges that demand a meticulous and informed approach. This guide provides a direct, procedural framework for its safe handling, grounded in established safety principles and data.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 55364-67-5) is classified with specific hazards that dictate our handling protocols. According to its Safety Data Sheet (SDS), the primary risks are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
While comprehensive toxicological data for this specific molecule may be limited, the broader class of benzofuran derivatives has been associated with various toxic effects, including potential carcinogenicity in some cases.[3][4] Therefore, a conservative approach that minimizes all routes of exposure—dermal, ocular, and inhalation—is scientifically prudent.
The Core of Protection: Hierarchy of Controls
Before detailing Personal Protective Equipment (PPE), it's crucial to recognize that PPE is the last line of defense. The most effective safety protocols are built on a hierarchy of controls:
-
Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood. This captures vapors and dust at the source, preventing inhalation.[3]
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs), ensure proper training for all personnel, and clearly label all containers and work areas.
-
Personal Protective Equipment (PPE): This is the essential barrier between you and the chemical, to be used in conjunction with the controls above.
Personal Protective Equipment (PPE) Protocol
An appropriate PPE ensemble is non-negotiable. The selection of each component is based on mitigating the specific hazards identified.
-
Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for tears or punctures before use. For prolonged handling or when a splash risk is high, consider double-gloving. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste immediately after use.[6]
-
Eye and Face Protection: Given the serious eye irritation hazard[1], standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[7][8] When handling larger quantities or performing operations with a high splash potential (e.g., transfers, solution preparations), a full-face shield must be worn over the chemical splash goggles for maximum protection.[5][9]
-
Body Protection: A long-sleeved laboratory coat is required to protect against skin contact.[3] Ensure the coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a chemical fume hood to prevent inhalation of dust or vapors.[1] If, under rare and specific circumstances (e.g., cleaning a large spill outside of a hood), respiratory protection is necessary, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 filter) must be used.[6][8] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing.
Table 1: PPE Selection for Specific Operations
| Operation | Minimum Required PPE | Rationale |
| Weighing Solid | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | High risk of generating airborne particulates. Must be performed in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | High risk of splashes and spills during liquid transfer and mixing. |
| Reaction Setup/Monitoring | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Standard protection for handling closed systems containing the chemical. |
| Work-up & Purification | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | Involves transfers, extractions, and potential for splashes of concentrated solutions. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Handling of contaminated materials and primary containers. |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Step 1: Pre-Handling Preparation
-
Verify the functionality of the chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3]
-
Assemble all necessary equipment and reagents before retrieving the chemical.
-
Don the full, appropriate PPE as outlined in Table 1.
Step 2: Chemical Handling
-
Perform all manipulations, including weighing and transfers, within the fume hood.[1]
-
Keep the container tightly closed when not in use.[1]
-
Use a spatula for solid transfers to minimize dust generation.
-
If dissolving, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling & Cleanup
-
Decontaminate the work surface with an appropriate solvent.
-
Properly seal and label all waste containers.
-
Remove PPE in the correct order (gloves last) to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency & Spill Response
Immediate and correct action is vital in an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation occurs or persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Small Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent the spill from entering drains. Follow your institution's specific emergency procedures for large chemical spills.
Disposal Plan
All waste containing this compound, whether solid, in solution, or as contaminated consumables (e.g., gloves, paper towels, pipette tips), must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.
-
Final Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. All disposal must comply with local, state, and federal regulations.[1]
By adhering to these detailed operational and safety protocols, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your laboratory environment.
References
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 55364-67-5 Name: Methyl 6-methoxy-2-benzofurancarboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25943, 5-Methoxybenzofuran. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]
-
Kamour, A., et al. (2014, August 6). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. ResearchGate. Available at: [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
Ali, A. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]
-
Connor, T. H., & McDiarmid, M. A. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of the American Pharmacists Association. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Carbofuran. Available at: [Link]
-
Umebachi, R., et al. (2016). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590462, 7-Methoxybenzofuran. Available at: [Link]
-
Chem-Impex International, Inc. (2017, April 25). MSDS of Methyl 1-benzofuran-6-carboxylate. Available at: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 7-Methoxybenzofuran | C9H8O2 | CID 590462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. capotchem.cn [capotchem.cn]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pppmag.com [pppmag.com]
- 9. epa.gov [epa.gov]
- 10. methyl 6-methoxy-2-benzofurancarboxylate - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
